molecular formula C11H13ClN2O3 B10861514 Hi 76-0079

Hi 76-0079

Cat. No.: B10861514
M. Wt: 256.68 g/mol
InChI Key: CJKVBAQMCNYASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hi 76-0079 is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

(4-chlorophenyl) N-morpholin-4-ylcarbamate

InChI

InChI=1S/C11H13ClN2O3/c12-9-1-3-10(4-2-9)17-11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

CJKVBAQMCNYASH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

HI 76-0079: An In-depth Technical Guide to its Mechanism of Action on Hormone-Sensitive Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of HI 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular lipase that mobilizes stored fats, and its inhibition is a significant area of research in metabolic diseases. This document details the inhibitory effects of this compound on HSL, summarizes quantitative data from various studies, provides detailed experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows through diagrams.

Introduction to Hormone-Sensitive Lipase and Lipolysis

Lipolysis is the metabolic process through which triglycerides (TGs) stored in lipid droplets are hydrolyzed into free fatty acids (FFAs) and glycerol. This process is crucial for energy homeostasis, providing a supply of energy substrates to various tissues. The key enzymes involved in the sequential breakdown of TGs are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). HSL is a multifunctional enzyme that primarily hydrolyzes diacylglycerols (DAGs) to monoacylglycerols (MAGs) and also exhibits activity towards TGs, cholesteryl esters, and other lipid esters.[1] The activity of HSL is tightly regulated, primarily through phosphorylation by Protein Kinase A (PKA) in response to hormonal signals such as catecholamines.[1][2]

This compound: A Specific Inhibitor of HSL

This compound, also known as NNC0076-0079, is a small molecule inhibitor that specifically targets Hormone-Sensitive Lipase.[3][4] Its specificity for HSL over other lipases, such as ATGL, makes it a valuable tool for dissecting the specific roles of HSL in lipid metabolism and for investigating the therapeutic potential of HSL inhibition.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of HSL. By binding to HSL, it prevents the hydrolysis of its substrates, primarily diacylglycerols. This leads to a reduction in the release of free fatty acids and glycerol from adipocytes and other tissues. The inhibitory effect of this compound is often studied in concert with ATGL inhibitors, such as Atglistatin, to elucidate the distinct contributions of each lipase to overall lipolysis.[3][5] The combined use of these inhibitors leads to a near-complete blockade of triglyceride hydrolysis.[5]

The upstream regulation of HSL activity involves the activation of β-adrenergic receptors by catecholamines, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL, promoting its translocation to the lipid droplet. This compound's inhibitory action occurs downstream of these signaling events, directly at the level of the HSL enzyme.

Quantitative Data

The inhibitory potency of this compound on HSL has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.

Parameter Value Experimental System Reference
IC500.1 µMPNPB Hydrolysis in cell lysates of HEK293A cells overexpressing Lipe[3][4]
IC50184 nMHSL inhibition assay[6]
IC50100 nMIsoproterenol-stimulated FA release from SGBS adipocytes
Effective Concentration10 µMInhibition of basal and forskolin-activated lipolysis in 3T3-L1 adipocytes (in combination with Atglistatin)[4]
Effective Concentration20 µMInhibition of TG hydrolase activity in wild-type white adipose tissue (WAT) lysates

Signaling Pathways and Experimental Workflows

HSL Activation and Inhibition Pathway

The following diagram illustrates the canonical signaling pathway leading to HSL activation and the point of intervention for this compound.

HSL_Pathway Catecholamines Catecholamines BAR β-Adrenergic Receptor Catecholamines->BAR G_protein Gαs BAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates HSL_inactive Inactive HSL (unphosphorylated) PKA_active->HSL_inactive phosphorylates HSL_active Active HSL (phosphorylated) HSL_inactive->HSL_active DAG Diacylglycerol (DAG) HSL_active->DAG hydrolyzes HI760079 This compound HI760079->HSL_active inhibits MAG Monoacylglycerol (MAG) DAG->MAG FFA Free Fatty Acid (FFA) DAG->FFA

Caption: Signaling pathway of HSL activation and inhibition by this compound.

Experimental Workflow for Assessing HSL Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on lipolysis in adipocytes.

Experimental_Workflow Workflow for HSL Inhibition Assay cluster_cell_culture Cell Culture & Differentiation cluster_treatment Inhibitor Treatment cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis cluster_data_analysis Data Analysis Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1) Differentiation 2. Induce Differentiation into Mature Adipocytes Preadipocytes->Differentiation Treatment 3. Treat Adipocytes with This compound (and/or Atglistatin) Differentiation->Treatment Stimulation 4. Stimulate Lipolysis (e.g., with Isoproterenol) Treatment->Stimulation Collect_Media 5. Collect Culture Media at Different Time Points Stimulation->Collect_Media FFA_Assay 6a. Measure Free Fatty Acid (FFA) Release Collect_Media->FFA_Assay Glycerol_Assay 6b. Measure Glycerol Release Collect_Media->Glycerol_Assay Data_Analysis 7. Calculate Lipolysis Rate and Determine IC50 FFA_Assay->Data_Analysis Glycerol_Assay->Data_Analysis

Caption: Experimental workflow for HSL inhibition assay in adipocytes.

Experimental Protocols

Preparation of Tissue Lysates for HSL Activity Assay

This protocol is adapted for the preparation of white adipose tissue (WAT) lysates to measure HSL activity.

Materials:

  • Frozen white adipose tissue

  • Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

  • Dounce homogenizer

  • Refrigerated microcentrifuge

Procedure:

  • Weigh the frozen tissue and chop it into small pieces on a pre-chilled surface.

  • Wash the tissue pieces twice with ice-cold PBS to remove any contaminants.

  • Transfer the tissue to a pre-chilled Dounce homogenizer containing 5 volumes of ice-cold RIPA buffer.

  • Homogenize the tissue on ice with 15-20 strokes of the pestle.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (lysate), avoiding the upper lipid layer and the bottom pellet.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • The lysate can be used immediately for HSL activity assays or stored at -80°C in aliquots.

Measurement of Free Fatty Acid (FFA) Release from Adipocytes

This protocol describes a colorimetric assay to quantify FFA release from cultured adipocytes.

Materials:

  • Differentiated adipocytes in a multi-well plate

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Lipolysis stimulating agent (e.g., isoproterenol)

  • This compound

  • Commercial FFA quantification kit (e.g., from Sigma-Aldrich, Abcam, or Wako)

  • Microplate reader

Procedure:

  • Wash the differentiated adipocytes twice with pre-warmed PBS.

  • Pre-incubate the cells with assay buffer containing the desired concentrations of this compound for 1-2 hours at 37°C.

  • To stimulate lipolysis, add the stimulating agent (e.g., isoproterenol) to the wells and incubate for the desired time (e.g., 1-3 hours) at 37°C.

  • At the end of the incubation period, collect the culture medium from each well.

  • Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any detached cells.

  • Use the supernatant to measure the FFA concentration according to the manufacturer's instructions of the chosen commercial kit.

  • Typically, these kits involve an enzymatic reaction that generates a colored or fluorescent product proportional to the FFA concentration, which is then measured using a microplate reader at the appropriate wavelength.

  • The rate of FFA release can be calculated and compared between different treatment groups.

Measurement of Glycerol Release from Adipocytes

This protocol details the measurement of glycerol release, another indicator of lipolysis, from cultured adipocytes.

Materials:

  • Differentiated adipocytes in a multi-well plate

  • Assay buffer (as in the FFA assay)

  • Lipolysis stimulating agent

  • This compound

  • Commercial glycerol quantification kit (e.g., from Cayman Chemical or Zen-Bio)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the FFA release protocol to obtain the cell culture supernatant.

  • Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit.

  • These kits typically involve a series of enzymatic reactions. In the first step, glycerol is phosphorylated by glycerol kinase. The product is then oxidized to generate a product that can be detected colorimetrically or fluorometrically.

  • Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • The amount of glycerol released is proportional to the rate of lipolysis.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of Hormone-Sensitive Lipase. Its well-characterized mechanism of action and defined inhibitory potency make it indispensable for research into the intricate regulation of lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting HSL in metabolic diseases.

References

What is the IC50 of Hi 76-0079 for hormone-sensitive lipase?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Inhibition of Hormone-Sensitive Lipase by Hi 76-0079

This guide provides a detailed overview of the inhibitory activity of this compound against hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic diseases. The document covers quantitative inhibitory data, experimental methodologies for assessing HSL inhibition, and the relevant biological pathways.

Data Presentation: Inhibitory Potency of this compound

This compound, also known as NNC0076-0079, is a specific, small-molecule inhibitor of hormone-sensitive lipase.[1][2] Its inhibitory potency has been quantified across multiple studies, with reported IC50 values typically in the nanomolar range. These values are summarized below.

Reported IC50 ValueMolar EquivalentSource SystemCitation
0.1 µM100 nMHEK293A cell lysates overexpressing HSL (Lipe gene)[3]
0.11 µM110 nMHuman HSL (h-HSL), in vitro enzyme assay[1][2][4]
100 nM100 nMHuman SGBS adipocytes (isoproterenol-stimulated lipolysis)[5]
184 nM184 nMNot specified[6][7]

The variation in IC50 values can be attributed to different assay conditions, enzyme sources (recombinant human vs. cell lysate), and substrate types used in the experiments.

Experimental Protocols

The determination of the IC50 value of this compound for HSL involves both cell-free enzymatic assays and cell-based lipolysis assays.

Cell-Free HSL Inhibition Assay

This method directly measures the effect of the inhibitor on the enzymatic activity of HSL.

  • Enzyme Source : Purified or recombinant HSL, or lysates from cells engineered to overexpress HSL (e.g., HEK293A or COS-7 cells).[3][8]

  • Substrate : A substrate that HSL can hydrolyze, which upon cleavage, produces a detectable signal. Common substrates include p-nitrophenyl butyrate (PNPB) or emulsified fluorescently labeled triglyceride analogues.[3][4]

  • Procedure :

    • The HSL enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-70 minutes) at room temperature.[4]

    • The substrate is added to the enzyme-inhibitor mixture to initiate the reaction.

    • The reaction is allowed to proceed for a set time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[4]

    • The hydrolysis of the substrate is quantified by measuring the signal produced (e.g., absorbance for PNPB hydrolysis or fluorescence for fluorescent substrates).[4]

    • The IC50 value is calculated by plotting the percentage of HSL inhibition against the logarithm of the inhibitor concentration.

Cell-Based Lipolysis Assay

This method assesses the inhibitor's ability to block lipolysis (the breakdown of stored fats) in whole cells, typically adipocytes.

  • Cell System : Differentiated adipocytes, such as 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells, are commonly used.[3][5][9]

  • Procedure :

    • Differentiated adipocytes are pre-incubated with various concentrations of this compound for 1-2 hours.[5][9]

    • Lipolysis is then stimulated using an agent such as forskolin or the β-adrenergic agonist isoproterenol, which activates the HSL pathway.[3][5]

    • After a further incubation period (e.g., 1 hour), the cell culture medium is collected.[5]

    • The extent of lipolysis is determined by measuring the concentration of released free fatty acids (FFA) and glycerol in the medium using commercial kits.[3][5]

    • The IC50 value is determined by plotting the percentage of inhibition of FFA or glycerol release against the logarithm of the inhibitor concentration.

This compound has been shown to synergize with ATGL inhibitors, such as Atglistatin, to almost completely block lipolysis in adipocytes.[3][9] This confirms that HSL and Adipose Triglyceride Lipase (ATGL) are the two major enzymes responsible for the catabolism of triacylglycerol in adipose tissue.[10]

Mandatory Visualization

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.

HSL_Signaling_Pathway cluster_Hormonal_Control Hormonal Control cluster_Lipolysis Lipolysis Cascade Catecholamines Catecholamines (e.g., Epinephrine) GPCR β-Adrenergic Receptor (GPCR) Catecholamines->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (Active) Phosphorylated HSL_inactive->HSL_active LipidDroplet Lipid Droplet HSL_active->LipidDroplet Translocates to DAG Diacylglycerol (DAG) HSL_active->DAG Hydrolyzes FFA_Glycerol Free Fatty Acids + Monoglyceride Hi760079 This compound Hi760079->HSL_active Inhibits Insulin Insulin PDE3B Phosphodiesterase 3B (PDE3B) Insulin->PDE3B Activates PDE3B->cAMP Degrades

Figure 1: Signaling pathway for the hormonal regulation of HSL-mediated lipolysis.

IC50_Workflow A 1. Preparation - Source of HSL (enzyme or adipocytes) - Prepare serial dilutions of this compound B 2. Pre-incubation Incubate HSL source with varying this compound concentrations A->B C 3. Reaction Initiation - Add substrate (cell-free assay) OR - Stimulate with agonist (cell-based assay) B->C D 4. Incubation Allow reaction to proceed under controlled time and temperature C->D E 5. Measurement Quantify product formation (e.g., fluorescence, absorbance) or metabolite release (FFA, glycerol) D->E F 6. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Fit curve to determine IC50 value E->F

Figure 2: General experimental workflow for determining the IC50 of an HSL inhibitor.

References

Hi 76-0079: A Technical Guide to a Specific Hormone-Sensitive Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hi 76-0079, also known as NNC0076-0079, is a potent and specific small-molecule inhibitor of hormone-sensitive lipase (HSL). It has become an invaluable tool in the study of lipid metabolism, particularly in dissecting the intricate pathways of lipolysis. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its mechanism of action, experimental use, and its role in elucidating the functions of key enzymes in lipid mobilization.

Core Mechanism and Specificity

This compound exerts its inhibitory effect by specifically targeting hormone-sensitive lipase (HSL), a key enzyme in the hydrolysis of triglycerides (TGs) and diglycerides (DGs). HSL is a crucial component of the lipolytic cascade, which is responsible for the breakdown of stored fats into fatty acids and glycerol. The specificity of this compound for HSL allows researchers to distinguish its activity from that of other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound from various studies.

Parameter Value Cell/System Notes Reference
IC50184 nMHormone-Sensitive Lipase (HSL)[2]
IC500.1 µMPNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe[3]
IC50100 nMIsoproterenol-stimulated fatty acid releaseHuman Simpson–Golabi–Behmel syndrome (SGBS) adipocytes[4][5]

| Experiment | This compound Concentration | Effect | System | Reference | | --- | --- | --- | --- | | Inhibition of fatty acid release | 25 µM | Used in combination with NG-497 to assess combined inhibition of HSL and ATGL. | Human SGBS adipocytes |[4][5] | | Synergistic inhibition of lipolysis | 10 µM | Used in combination with Atglistatin to significantly reduce free fatty acid and glycerol release. | 3T3-L1 adipocytes |[3] | | Inhibition of WAT lipase activity | 10 µM | In combination with Atglistatin, almost completely blocked basal and forskolin-activated lipolysis. | Wild-type mouse white adipose tissue (WAT) |[3] | | Inhibition of TG hydrolase activity | 20 µM | Used to differentiate HSL activity from ATGL activity in wild-type WAT lysates. | Wild-type mouse white adipose tissue (WAT) lysates |[6] | | Inhibition of TG hydrolase activity | 25 µM | Used to specifically inhibit HSL in the presence of an ATGL inhibitor. | White adipose tissue (WAT) lysates |[7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow for studying lipase inhibition.

Lipolysis_Pathway cluster_lipases Lipases TG Triglycerides (TG) in Lipid Droplet DG Diglycerides (DG) TG->DG FA ATGL MG Monoglycerides (MG) DG->MG FA HSL Glycerol Glycerol MG->Glycerol FA MGL FA Fatty Acids ATGL ATGL HSL HSL MGL MGL Atglistatin Atglistatin Atglistatin->ATGL Hi760079 This compound Hi760079->HSL Experimental_Workflow start Differentiated Adipocytes (e.g., 3T3-L1 or SGBS) preincubation Pre-incubation with Inhibitors (e.g., this compound, Atglistatin, or combination) start->preincubation stimulation Stimulation of Lipolysis (e.g., with isoproterenol or forskolin) preincubation->stimulation incubation Incubation for a defined period stimulation->incubation collection Collection of Media incubation->collection measurement Measurement of Released Fatty Acids and Glycerol collection->measurement analysis Data Analysis and Comparison measurement->analysis

References

The Biological Activity of Hi 76-0079 in Adipocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Hi 76-0079 in adipocytes. This compound is a potent and specific small-molecule inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the regulation of lipolysis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL).[1][2][3] HSL is a crucial intracellular lipase that catalyzes the hydrolysis of diacylglycerol (DAG) to monoacylglycerol and free fatty acids, a rate-limiting step in the breakdown of stored triglycerides.[4][5] By blocking HSL, this compound effectively reduces the release of fatty acids and glycerol from adipocytes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity in various adipocyte models.

Table 1: Inhibitory Potency of this compound

ParameterCell Type/SystemValueReference(s)
IC50 (HSL Inhibition)-184 nM[3]
IC50 (Fatty Acid Release)Isoproterenol-stimulated SGBS adipocytes100 nM[4][6][7]
IC50 (PNPB Hydrolysis)Lysates of HEK293A cells overexpressing Lipe0.1 µM[1]

Table 2: Effects of this compound on Lipolysis and Metabolism in Adipocytes

Experimental ConditionCell TypeEffectMagnitude of EffectReference(s)
Inhibition of fatty acid releaseHuman SGBS adipocytesDecreaseMax. 70%[4][6]
Diacylglycerol (DAG) accumulationHuman SGBS adipocytesIncrease5-fold[4][6]
Basal and forskolin-activated lipolysis (in combination with an ATGL inhibitor)3T3-L1 adipocytesSynergistic inhibitionSignificant reduction in fatty acid and glycerol release[1]
Isoproterenol-induced respirationPrimary brown adipocytesInhibition35%[8]

Signaling Pathway of Lipolysis Inhibition by this compound

The catabolism of triglycerides within adipocytes is a sequential process. Adipose Triglyceride Lipase (ATGL) initiates lipolysis by hydrolyzing triglycerides to diacylglycerol (DAG). Subsequently, Hormone-Sensitive Lipase (HSL) hydrolyzes DAG to monoacylglycerol (MAG). This compound specifically targets and inhibits HSL, leading to an accumulation of its substrate, DAG, and a downstream reduction in the release of free fatty acids (FFAs) and glycerol.

Lipolysis_Inhibition cluster_adipocyte Adipocyte cluster_enzymes Lipolytic Enzymes TG Triglycerides DAG Diacylglycerol TG->DAG  ATGL MAG Monoacylglycerol DAG->MAG  HSL FFA_Glycerol Free Fatty Acids + Glycerol MAG->FFA_Glycerol  MGL ATGL ATGL HSL HSL MGL MGL Hi760079 This compound Hi760079->HSL

Caption: Inhibition of the lipolytic pathway in adipocytes by this compound.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are outlined below.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is adapted from studies investigating the synergistic effects of HSL and ATGL inhibition.[5]

Lipolysis_Assay_3T3L1 cluster_workflow Experimental Workflow start Differentiated 3T3-L1 Adipocytes preincubation Pre-incubate with this compound (± ATGL inhibitor) for 2 hours start->preincubation stimulation Replace medium and stimulate with 20 µM Forskolin for 1 hour preincubation->stimulation collection Collect medium stimulation->collection analysis Measure Free Fatty Acid and Glycerol concentrations collection->analysis Lipolysis_DAG_Assay_SGBS cluster_workflow Experimental Workflow cluster_analysis Analysis start Differentiated SGBS Adipocytes preincubation Pre-incubate with this compound for 1 hour start->preincubation stimulation Stimulate with 1 µM Isoproterenol for 1 hour preincubation->stimulation measure_lipolysis Measure Free Fatty Acid and Glycerol in medium stimulation->measure_lipolysis measure_dag Analyze cellular Diacylglycerol (DAG) by TLC stimulation->measure_dag Respiration_Assay_BrownAdipocytes cluster_workflow Experimental Workflow start Primary Brown Adipocytes pretreatment Pre-treat with 40 µM this compound for 1 hour start->pretreatment profiling Perform bioenergetic profiling (e.g., Seahorse XF Analyzer) pretreatment->profiling stimulation Stimulate with Isoproterenol profiling->stimulation analysis Measure Oxygen Consumption Rate (OCR) stimulation->analysis

References

The Structure-Activity Relationship of Hi 76-0079: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Hormone-Sensitive Lipase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Hi 76-0079, a potent and specific inhibitor of hormone-sensitive lipase (HSL). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and experimental methodologies associated with this compound.

Introduction: The Role of HSL in Metabolic Regulation

Hormone-sensitive lipase is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and diacylglycerols. This process releases free fatty acids and glycerol, which are crucial for energy homeostasis. Dysregulation of HSL activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant therapeutic target. This compound, a member of the carbazate class of inhibitors, has emerged as a valuable tool for studying the physiological and pathological roles of HSL.

Mechanism of Action and Specificity

This compound, also known as NNC0076-0079, selectively inhibits the catalytic activity of HSL.[1] Its mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its lipid substrates. Notably, this compound is often used in conjunction with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin, to dissect the relative contributions of these two key lipases in cellular lipolysis.[1][2] This combined approach allows for a more precise understanding of the lipolytic cascade.

Structure-Activity Relationship of Carbazate-Based HSL Inhibitors

This compound belongs to a series of carbazate-based HSL inhibitors. The core structure consists of a central carbazate moiety, a morpholine ring, and a substituted phenyl ester. The structure-activity relationship of this class of compounds has been investigated to optimize potency and selectivity.

The seminal work on this series of carbazates revealed that modifications to the phenolic 4-position of the phenyl ester group significantly impact inhibitory potency. While the specific details of the SAR for this compound itself are part of a broader study on carbazates, the high potency of this compound suggests an optimal substitution pattern at this position for interaction with the HSL active site.

Quantitative Inhibitory Data

The inhibitory potency of this compound against HSL has been determined in various experimental systems. The collected data are summarized in the table below for easy comparison.

Compound Assay System Target IC50 Value Reference
This compoundCell lysates of HEK293A cells overexpressing LipeHormone-Sensitive Lipase (HSL)0.1 µM[1]
This compoundNot specifiedHormone-Sensitive Lipase (HSL)184 nM[3][4]
This compoundIsoproterenol-stimulated FA release from SGBS adipocytesHormone-Sensitive Lipase (HSL)100 nM[5][6]
This compoundNot specifiedHormone-Sensitive Lipase (HSL)0.11 µM[7]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are detailed protocols for key experiments involving this compound.

In Vitro HSL Inhibition Assay (Based on PNPB Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (PNPB), by HSL.

Materials:

  • HEK293A cells overexpressing HSL (Lipe)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PNPB substrate solution

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from HEK293A cells overexpressing HSL.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add a fixed amount of cell lysate to each well.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the PNPB substrate solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of PNPB hydrolysis for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Lipolysis Assay in Adipocytes

This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes, providing a more physiologically relevant measure of its activity.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or human SGBS cells)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fatty acid-free BSA (Bovine Serum Albumin)

  • Forskolin or Isoproterenol (lipolysis stimulating agents)

  • This compound stock solution (in DMSO)

  • Commercial kits for FFA and glycerol measurement

Procedure:

  • Plate differentiated adipocytes in multi-well plates.

  • Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in serum-free DMEM for a specified period (e.g., 1-3 hours).[1]

  • Stimulate lipolysis by adding a stimulating agent like forskolin or isoproterenol to the medium.[2]

  • Incubate for an additional period (e.g., 1-2 hours).

  • Collect the cell culture medium from each well.

  • Measure the concentration of FFA and glycerol in the collected medium using commercial assay kits.

  • Normalize the FFA and glycerol release to the total protein content of the cells in each well.

  • Calculate the percentage of inhibition of stimulated lipolysis for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Lipolysis_Pathway Hormonal_Stimulus Hormonal Stimulus (e.g., Catecholamines) GPCR GPCR Hormonal_Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ATGL Adipose Triglyceride Lipase (ATGL) PKA->ATGL Indirectly Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides ATGL->Triglycerides Diglycerides Diglycerides HSL->Diglycerides MGL Monoacylglycerol Lipase (MGL) Monoglycerides Monoglycerides MGL->Monoglycerides Triglycerides->Diglycerides Hydrolysis Diglycerides->Monoglycerides Hydrolysis FFA_Glycerol Free Fatty Acids + Glycerol Monoglycerides->FFA_Glycerol Hydrolysis Atglistatin Atglistatin Atglistatin->ATGL Hi760079 This compound Hi760079->HSL

Caption: The lipolytic signaling pathway and points of inhibition.

Experimental_Workflow start Start: HSL Inhibitor Evaluation in_vitro_assay In Vitro HSL Inhibition Assay (e.g., PNPB Assay) start->in_vitro_assay determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 cellular_assay Cellular Lipolysis Assay (Adipocytes) determine_ic50->cellular_assay measure_ffa_glycerol Measure FFA and Glycerol Release cellular_assay->measure_ffa_glycerol evaluate_specificity Evaluate Specificity (vs. other lipases, e.g., ATGL, MGL) measure_ffa_glycerol->evaluate_specificity sar_analysis Structure-Activity Relationship (SAR) Analysis evaluate_specificity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection lead_optimization->end

Caption: A general experimental workflow for evaluating HSL inhibitors.

Conclusion

This compound is a well-characterized and potent inhibitor of hormone-sensitive lipase, making it an indispensable tool for metabolic research. Its specificity allows for the targeted investigation of HSL's role in lipolysis and its interplay with other lipases like ATGL. The structure-activity relationships established for the carbazate class of inhibitors provide a foundation for the design of novel and improved therapeutic agents targeting metabolic diseases. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to utilize this compound effectively in their studies and to further explore the therapeutic potential of HSL inhibition.

References

Unveiling the Specificity of Hi 76-0079: A Technical Guide to a Selective HSL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of Hi 76-0079, a potent and specific inhibitor of Hormone-Sensitive Lipase (HSL). The information presented herein is curated for researchers and professionals in the fields of metabolic disease, obesity, and drug discovery to facilitate a comprehensive understanding of this valuable research tool. This document details the quantitative inhibitory profile of this compound, outlines the experimental methodologies used to characterize its activity, and provides visual representations of its mechanism of action within the cellular lipolytic pathway.

Core Target and Potency

This compound, also known as NNC0076-0079, is a small molecule inhibitor that demonstrates high specificity for Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides.[1][2] The inhibitory potency of this compound has been quantified in various experimental systems, as summarized in the table below.

Parameter Value Experimental System Notes
IC50 0.1 µM (100 nM)PNPB Hydrolysis in HEK293A cell lysates overexpressing Lipe (HSL)This assay directly measures the enzymatic activity of HSL.[1][2]
IC50 100 nMIsoproterenol-stimulated fatty acid release from human SGBS adipocytesThis cellular assay reflects the compound's ability to inhibit HSL-mediated lipolysis in a relevant cell model.[3]

Selectivity Profile

A critical aspect of any pharmacological inhibitor is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for HSL, with minimal or no activity against other key lipases involved in triglyceride metabolism. This selectivity is crucial for dissecting the specific role of HSL in lipolysis.

Target Effect of this compound Experimental Evidence
Adipose Triglyceride Lipase (ATGL) No significant inhibition.The combined use of this compound and the ATGL inhibitor Atglistatin results in a near-complete blockade of triglyceride hydrolase activity in white adipose tissue, indicating they act on distinct targets.[4] Furthermore, this compound had no effect on triglyceride catabolism in HSL-deficient white adipose tissue but significantly reduced fatty acid mobilization in ATGL-deficient tissue, confirming its specificity for HSL.[5]
Neutral Cholesteryl Ester Hydrolase (NCEH) Selective inhibition of Lipe (HSL) over Nceh1.In a study comparing the effects of various inhibitors, orlistat and this compound were found to selectively inhibit the NCEH activity of Lipe (HSL).[6]

Mechanism of Action and Synergism

This compound exerts its effect by directly inhibiting the enzymatic activity of HSL. Within the adipocyte, HSL is responsible for the hydrolysis of triacylglycerols (TAGs) and diacylglycerols (DAGs). By blocking HSL, this compound prevents the release of free fatty acids and glycerol into circulation.

A key finding in the study of lipolysis is the synergistic effect observed when this compound is used in combination with an ATGL inhibitor, such as Atglistatin.[1] ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis, producing DAGs. HSL then hydrolyzes these DAGs. By inhibiting both enzymes, a more complete blockade of lipolysis is achieved than by inhibiting either enzyme alone.[4] This synergistic action has been demonstrated in 3T3-L1 adipocytes, where the combination of this compound and Atglistatin significantly reduces both basal and forskolin-activated lipolysis.[1]

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

HSL Inhibition Assay (PNPB Hydrolysis)

This assay measures the ability of this compound to inhibit the hydrolysis of the artificial substrate p-nitrophenyl butyrate (PNPB) by HSL.

Materials:

  • HEK293A cells overexpressing Lipe (HSL)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • p-Nitrophenyl butyrate (PNPB) solution

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from HEK293A cells overexpressing HSL.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the PNPB substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The p-nitrophenolate product of the reaction is yellow.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by non-linear regression.

Cellular Lipolysis Assay (in 3T3-L1 or SGBS Adipocytes)

This assay measures the effect of this compound on the release of free fatty acids (FFA) and glycerol from adipocytes.

Materials:

  • Differentiated 3T3-L1 or SGBS adipocytes

  • DMEM containing 2% fatty acid-free BSA

  • Forskolin or Isoproterenol (lipolysis stimulating agents)

  • This compound (and/or Atglistatin for combination studies)

  • Commercial kits for FFA and glycerol measurement

Procedure:

  • Plate differentiated adipocytes in multi-well plates.

  • Pre-incubate the cells with varying concentrations of this compound (and/or a fixed concentration of Atglistatin) in DMEM with 2% BSA for 1-2 hours.[4]

  • Stimulate lipolysis by adding forskolin (e.g., 20 µM) or isoproterenol (e.g., 1 µM) to the media and incubate for 1-3 hours.[1][4]

  • Collect the culture medium from each well.

  • Measure the concentration of FFA and glycerol in the medium using commercially available colorimetric or fluorometric kits.

  • Normalize the FFA and glycerol release to the total protein content of the cells in each well.

  • Plot the normalized FFA/glycerol release as a function of inhibitor concentration to determine the IC50.

Visualizing the Role of this compound in Lipolysis

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Lipolysis_Pathway cluster_adipocyte Adipocyte LD Lipid Droplet (Triacylglycerol - TAG) ATGL ATGL LD->ATGL Hydrolysis DAG Diacylglycerol (DAG) ATGL->DAG FFA Free Fatty Acid (FFA) ATGL->FFA HSL HSL MAG Monoacylglycerol (MAG) HSL->MAG HSL->FFA MGL MGL MGL->FFA Glycerol Glycerol MGL->Glycerol DAG->HSL MAG->MGL Atglistatin Atglistatin Atglistatin->ATGL Hi760079 This compound Hi760079->HSL

Caption: The lipolytic cascade in adipocytes, highlighting the points of inhibition for this compound and Atglistatin.

Experimental_Workflow cluster_cellular_assay Cellular Lipolysis Assay Workflow start Differentiated Adipocytes preincubation Pre-incubate with This compound start->preincubation stimulation Stimulate with Forskolin/Isoproterenol preincubation->stimulation collection Collect Culture Medium stimulation->collection measurement Measure FFA and Glycerol Release collection->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: A streamlined workflow for determining the cellular potency of this compound in an adipocyte lipolysis assay.

References

A Technical Guide to Hormone-Sensitive Lipase Inhibitors: A Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Core Mechanisms, Experimental Evaluation, and Therapeutic Potential of Hormone-Sensitive Lipase Inhibitors

Hormone-sensitive lipase (HSL) is a key intracellular neutral lipase that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its activity is tightly regulated by hormonal signals, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of HSL inhibitors, detailing their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

Core Concepts: The Role and Regulation of Hormone-Sensitive Lipase

HSL is primarily responsible for the hydrolysis of diacylglycerols, the rate-limiting step in the breakdown of triglycerides into free fatty acids and glycerol.[1] This process, known as lipolysis, is essential for providing energy to various tissues during periods of fasting or increased energy demand.[2] The activity of HSL is intricately controlled by a complex signaling network, primarily involving phosphorylation and dephosphorylation events mediated by protein kinases.

Catecholamines, such as epinephrine, stimulate HSL activity through the β-adrenergic receptor/cyclic AMP (cAMP)/protein kinase A (PKA) pathway.[2][3] PKA phosphorylates HSL at several serine residues (Ser563, Ser659, and Ser660 in the rat enzyme), leading to its activation and translocation from the cytosol to the lipid droplet.[3][4] Conversely, insulin exerts an anti-lipolytic effect by activating phosphodiesterase 3B, which reduces intracellular cAMP levels and consequently inhibits PKA-mediated HSL activation.[4]

AMP-activated protein kinase (AMPK), a key energy sensor, can also regulate HSL activity. AMPK phosphorylates HSL at Ser565, which is thought to inhibit its activity, potentially by preventing subsequent activating phosphorylation by PKA.[5] This dual regulation by PKA and AMPK highlights the central role of HSL in maintaining energy homeostasis.

Quantitative Data on HSL Inhibitors

A variety of natural and synthetic compounds have been identified as HSL inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HSL activity by 50%. The following tables summarize the quantitative data for several classes of HSL inhibitors.

Compound Class Specific Inhibitor Target IC50 Source Organism/Cell Line Notes Citation
Natural Products Rosemary (Rosmarinus officinalis) ExtractHSL95.2 µg/mL-Also inhibits pancreatic lipase (IC50 = 13.8 µg/mL).[6]
Rosmarinic AcidHSL--Phenolic constituent of rosemary.[7]
Chlorogenic AcidHSL--Phenolic constituent of rosemary.[7]
Caffeic AcidHSL--Phenolic constituent of rosemary.[7]
Gallic AcidHSL--Phenolic constituent of rosemary.[7]
Oxadiazolones Compound 7600 (5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one)HSL--Reversible inhibitor.[4]
Compound 9368 (5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one)HSL90 nMRecombinant human HSLIrreversible, covalent acyl-enzyme complex formation.[4]
Carbamates NNC0076-0079 (Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester)human HSL0.11 µM-Selective against LPL, HL, BSSL, and PL (IC50 > 50 µM).
Hi 76-0079HSL100 nMHuman SGBS adipocytes-[8]
Boronic Acids 5-bromothiophene-2-boronic acidHSL17 nM-Potent reversible inhibitor.[4]
2-Benzyloxy-5-fluorophenyl boronic acidHSL140 nM-Reversible inhibitor.[4]
2-benzyloxy-5-chlorophenyl boronic acidHSL350 nM-Reversible inhibitor.[4]
Miscellaneous Synthetic QuincloracRat epididymal lipasenanomolar-Herbicide with antilipase activity.[6]
Methyl-phenyl-carbamoyl-triazolesAcetylcholine esterase<50 nM - >5 µM-Also shows activity against HSL.[6]
CarbazatesHSLnanomolar-Also inhibit cholinesterase.[6]
(5-(2H)-isoxazolyl) ureasHSL---[6]

Experimental Protocols for HSL Inhibitor Evaluation

The characterization of HSL inhibitors relies on robust and reproducible in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro HSL Activity Assays

1. Radiometric Assay

This is a highly sensitive method that directly measures the enzymatic activity of HSL.

  • Principle: This assay quantifies the release of radiolabeled fatty acids from a radiolabeled triglyceride substrate, such as [³H]triolein.

  • Protocol:

    • Substrate Preparation: Prepare a substrate emulsion containing [³H]triolein, phosphatidylcholine/phosphatidylinositol (3:1), and bovine serum albumin (BSA) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Sonicate the mixture to create a stable emulsion.

    • Enzyme Preparation: Prepare a lysate from a source rich in HSL, such as adipocytes or cells overexpressing recombinant HSL.

    • Inhibition Assay: Pre-incubate the enzyme preparation with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.

    • Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate emulsion to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

    • Reaction Termination and Extraction: Stop the reaction by adding an extraction solution (e.g., methanol/chloroform/heptane). Add an alkaline solution (e.g., potassium carbonate/boric acid, pH 10.5) to partition the released fatty acids into the upper aqueous phase.

    • Quantification: Centrifuge the samples to separate the phases. Transfer an aliquot of the upper aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

2. Fluorescent Assay

This method offers a continuous and high-throughput compatible alternative to the radiometric assay.

  • Principle: This assay utilizes a fluorescently labeled substrate, such as a triglyceride analogue containing a nitrobenzoxadiazole (NBD) moiety. Hydrolysis of the substrate by HSL releases the fluorescent fatty acid, leading to an increase in fluorescence intensity.

  • Protocol:

    • Substrate Preparation: Prepare substrate vesicles containing the NBD-labeled triglyceride, phosphatidylcholine, and phosphatidylinositol in a suitable buffer.

    • Enzyme Preparation: Use purified recombinant HSL or a cell lysate containing HSL.

    • Inhibition Assay: In a 96-well plate, add the enzyme preparation, buffer, and various concentrations of the test inhibitor or vehicle.

    • Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate.

    • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for NBD).

    • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curve. Determine the percentage of inhibition and IC50 values.

3. Colorimetric Assay

This is a simple and cost-effective method suitable for initial screening of HSL inhibitors.

  • Principle: This assay often uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB). HSL hydrolyzes pNPB to release p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically.

  • Protocol:

    • Reagent Preparation: Prepare a solution of pNPB in a suitable solvent (e.g., acetonitrile) and a reaction buffer (e.g., Tris-HCl, pH 7.4).

    • Enzyme Preparation: Use a source of HSL as described in the previous protocols.

    • Inhibition Assay: Pre-incubate the enzyme with the test inhibitor or vehicle.

    • Enzymatic Reaction: Initiate the reaction by adding the pNPB substrate solution.

    • Absorbance Measurement: Measure the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader.

    • Data Analysis: Calculate the rate of p-nitrophenol production and determine the percentage of inhibition and IC50 values.

In Vivo Evaluation of HSL Inhibitors
  • Principle: To assess the efficacy of HSL inhibitors in a physiological context, in vivo studies are conducted in animal models. The primary endpoints are typically the reduction of plasma free fatty acids (FFA) and glycerol levels, which are direct products of lipolysis.

  • Experimental Workflow:

    • Animal Model Selection: Use appropriate animal models, such as overnight-fasted mice or rats. Diabetic or obese animal models can also be used to evaluate the therapeutic potential of the inhibitors.

    • Inhibitor Administration: Administer the HSL inhibitor orally or via another appropriate route. A vehicle control group should be included.

    • Blood Sampling: Collect blood samples at various time points after inhibitor administration.

    • Biochemical Analysis: Measure plasma concentrations of FFA and glycerol using commercially available enzymatic kits.

    • Data Analysis: Compare the plasma FFA and glycerol levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HSL regulation and inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.

HSL_Regulation Hormones Catecholamines (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Hormones->Beta_AR binds Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R binds AC Adenylyl Cyclase Beta_AR->AC activates PDE3B Phosphodiesterase 3B (PDE3B) Insulin_R->PDE3B activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) (Ser565-P) PKA->HSL_inactive phosphorylates (Ser563, Ser660) HSL_active HSL (active) (Ser563/660-P) PKA->HSL_active activates PDE3B->cAMP degrades AMPK AMP-activated Protein Kinase (AMPK) AMPK->HSL_inactive phosphorylates (Ser565) HSL_active->HSL_inactive dephosphorylation Lipolysis Lipolysis (DAG -> MAG + FFA) HSL_active->Lipolysis catalyzes

Caption: Signaling pathway for the regulation of Hormone-Sensitive Lipase (HSL) activity.

HSL_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Colorimetric Assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation (e.g., Fluorescent Assay) Primary_Screening->Hit_Confirmation IC50_Determination IC50 Determination (Dose-Response) Hit_Confirmation->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. other lipases) IC50_Determination->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound Animal_Model Animal Model (e.g., Fasted Mice) Lead_Compound->Animal_Model Inhibitor_Admin Inhibitor Administration (e.g., Oral Gavage) Animal_Model->Inhibitor_Admin Blood_Collection Blood Collection (Time Course) Inhibitor_Admin->Blood_Collection Biochemical_Analysis Biochemical Analysis (Plasma FFA & Glycerol) Blood_Collection->Biochemical_Analysis Efficacy_Assessment Efficacy Assessment Biochemical_Analysis->Efficacy_Assessment

Caption: Experimental workflow for the evaluation of HSL inhibitors.

Conclusion

The development of potent and selective HSL inhibitors holds significant promise for the treatment of metabolic disorders. A thorough understanding of the enzyme's regulation, coupled with robust experimental methodologies, is essential for the successful identification and characterization of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of HSL inhibitor research and the key experimental approaches for their evaluation. As research in this field continues to advance, the insights gained will undoubtedly pave the way for innovative treatments for a range of metabolic diseases.

References

The Role of Hormone-Sensitive Lipase in Triglyceride Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role Hormone-Sensitive Lipase (HSL) plays in the mobilization of stored fats. It details the molecular mechanisms, regulatory pathways, and experimental methodologies crucial for research and development in metabolic diseases.

Executive Summary

Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that, despite its name, primarily catalyzes the hydrolysis of diacylglycerols (DAG) into monoacylglycerols (MAG), a critical step in the breakdown of stored triglycerides (TG). While Adipose Triglyceride Lipase (ATGL) is now understood to be the rate-limiting enzyme for the initial hydrolysis of TG to DAG, HSL's role in processing DAG is essential for the complete mobilization of fatty acids.[1] The activity of HSL is exquisitely regulated by hormonal signals, primarily through phosphorylation by Protein Kinase A (PKA) in response to catecholamines, and dephosphorylation promoted by insulin. This tight regulation makes HSL a significant target for therapeutic interventions aimed at modulating lipid metabolism in conditions such as obesity, type 2 diabetes, and dyslipidemia.

The Lipolytic Cascade: HSL's Position and Substrate Specificity

The catabolism of triglycerides stored within lipid droplets is a sequential process involving three key lipases: ATGL, HSL, and Monoglyceride Lipase (MGL).

  • Initiation (TG → DG): Adipose Triglyceride Lipase (ATGL), co-activated by Comparative Gene Identification-58 (CGI-58), performs the initial and rate-limiting step, hydrolyzing a fatty acid from the triglyceride backbone to produce diacylglycerol.[2]

  • Intermediate Step (DG → MG): Hormone-Sensitive Lipase (HSL) then preferentially hydrolyzes diacylglycerols. Its activity against DAG is approximately 10-fold higher than its activity against TG.[3][4] This step yields a monoacylglycerol and a second fatty acid.

  • Final Step (MG → Glycerol): Monoglyceride Lipase (MGL) completes the process by hydrolyzing the final fatty acid from the monoacylglycerol, releasing glycerol and the third fatty acid.

While HSL can hydrolyze various substrates, including triglycerides, cholesteryl esters, and retinyl esters, its primary and most efficient role in the triglyceride lipolytic pathway is the breakdown of diacylglycerols.[4][5]

Table 1: Relative Substrate Specificity of Hormone-Sensitive Lipase (HSL)
SubstrateRelative Hydrolytic ActivityNotes
Diacylglycerol (DAG) ~10xThe preferred substrate in the triglyceride hydrolysis cascade.
Triacylglycerol (TG) 1x (Reference)HSL has TG lipase activity, but it is significantly lower than its DG lipase activity.
Monoacylglycerol (MAG) ~2xHSL can hydrolyze MAG, but MGL is the primary enzyme for this step.
Cholesteryl Esters ~2xImportant for releasing cholesterol for steroidogenesis in certain tissues.[4]
Retinyl Esters VariableHSL is involved in retinol metabolism in various cell types.

Note: The exact kinetic parameters (Km, kcat) for HSL are highly dependent on the assay conditions, including substrate preparation (e.g., emulsified vs. soluble), pH, and temperature. The relative activities shown are a consensus from multiple studies.[3][4]

Regulatory Signaling Pathways

The activity of HSL is tightly controlled by a balance between activating (lipolytic) and inhibiting (anti-lipolytic) signaling pathways.

PKA-Mediated Activation of HSL

Stimulation by catecholamines (e.g., epinephrine) via β-adrenergic receptors triggers a cascade that leads to the activation and translocation of HSL to the lipid droplet.

  • Receptor Activation: Catecholamines bind to β-adrenergic receptors on the adipocyte surface.

  • cAMP Production: The activated receptor stimulates adenylyl cyclase via a Gs protein, leading to the conversion of ATP to cyclic AMP (cAMP).[6]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from and activation of the catalytic subunits.

  • Phosphorylation Events: Active PKA phosphorylates two key targets:

    • Perilipin 1 (PLIN1): This lipid droplet-associated protein, when phosphorylated, undergoes a conformational change. This change releases the ATGL co-activator, CGI-58, and provides a docking site for phosphorylated HSL.[7]

    • Hormone-Sensitive Lipase (HSL): PKA phosphorylates HSL at multiple serine residues, primarily Ser563, Ser659, and Ser660 (in rat HSL, corresponding to human Ser552, Ser649, and Ser650).[7][8] This phosphorylation increases HSL's catalytic activity and, crucially, promotes its translocation from the cytosol to the perilipin-coated lipid droplet surface.[7]

PKA_Activation_of_HSL PKA-Mediated Activation of Lipolysis cluster_LD Lipid Droplet Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor binds Gs Gs Protein BetaReceptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts  AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PLIN1 Perilipin 1 PKA_active->PLIN1 phosphorylates HSL HSL (inactive, cytosolic) PKA_active->HSL phosphorylates (Ser563, 659, 660) CGI58 CGI-58 PLIN1->CGI58 sequesters PLIN1_P Phosphorylated Perilipin 1 ATGL ATGL CGI58->ATGL co-activates DG Diacylglycerol (DG) ATGL->DG hydrolyzes TG -> DG PLIN1_P->CGI58 releases HSL_P Phosphorylated HSL (active) HSL_P->PLIN1_P docks to HSL_P->DG hydrolyzes DG -> MG TG Triglyceride (TG)

Caption: PKA-mediated signaling cascade leading to HSL activation.
Insulin-Mediated Inhibition of HSL

Insulin exerts a potent anti-lipolytic effect, primarily by reducing cAMP levels and promoting the dephosphorylation of HSL and Perilipin 1.

  • Receptor Activation: Insulin binds to the insulin receptor on the adipocyte, activating its intrinsic tyrosine kinase activity.

  • PI3K/Akt Pathway: The activated receptor phosphorylates Insulin Receptor Substrates (IRS), which in turn recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).

  • cAMP Degradation: Akt phosphorylates and activates Phosphodiesterase 3B (PDE3B).[9][10] Active PDE3B hydrolyzes cAMP to AMP, thereby reducing intracellular cAMP levels and inactivating PKA.[6]

  • Dephosphorylation: The reduction in PKA activity and the potential activation of phosphatases like Protein Phosphatase 1 (PP1) lead to the dephosphorylation of HSL and Perilipin 1, returning them to their inactive, basal states and halting lipolysis.

Insulin_Inhibition_of_HSL Insulin-Mediated Inhibition of Lipolysis Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor binds IRS IRS InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt (PKB) PI3K->Akt activates PDE3B PDE3B (inactive) Akt->PDE3B phosphorylates & activates PDE3B_active PDE3B (active) cAMP cAMP AMP AMP cAMP->AMP hydrolyzes  PDE3B PKA_active PKA (active) cAMP->PKA_active maintains activation PKA_inactive PKA (inactive) PKA_active->PKA_inactive inactivation HSL_P Phosphorylated HSL (active) PKA_inactive->HSL_P stops phosphorylating HSL HSL (inactive) HSL_P->HSL dephosphorylates  PP1 PP1 Protein Phosphatases (e.g., PP1)

Caption: Insulin signaling pathway leading to the inhibition of HSL.

Quantitative Analysis of HSL Inhibitors

The development of specific HSL inhibitors is a key area of interest for treating metabolic diseases. A variety of compounds have been identified that can block HSL activity.

Table 2: IC50 Values of Select HSL Inhibitors
InhibitorChemical ClassIC50Notes
CAY10499 Oxadiazolyl Carbamate~78 nMA commonly used selective HSL inhibitor in research.
NNC0076-0079 Morpholin-4-yl-carbamic acid ester~100 nMA non-covalent, substrate-like inhibitor.[11]
Cyclipostin P Bicyclic PhosphateNanomolar rangeA potent, irreversible natural product inhibitor.[5]
Orlistat Lipstatin derivative~1-2 µMA pan-lipase inhibitor, also targets pancreatic lipase and ATGL; not specific to HSL.[9][12]
Compound 24b Benzanilide derivative2 nMA potent synthetic inhibitor with reduced potential for reactive metabolite formation.[13]

Experimental Protocols for Measuring HSL Activity

Accurate measurement of HSL activity is fundamental to studying lipolysis. The following are detailed protocols for common assays.

Radiometric Assay Using [3H]-Triolein

This is a highly sensitive method that measures the release of radiolabeled fatty acids from a triglyceride substrate.

Methodology:

  • Substrate Preparation:

    • Prepare a stock solution of [9,10-3H]-triolein in toluene.

    • To create the substrate emulsion, mix the [3H]-triolein stock with unlabeled triolein, phosphatidylcholine, and phosphatidylinositol in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Resuspend the lipid film in a 20 mM Tris-HCl buffer (pH 7.4) containing 5% fatty acid-free Bovine Serum Albumin (BSA).

    • Emulsify the mixture by sonication on ice until it appears opalescent.

  • Enzyme Preparation:

    • Homogenize adipose tissue or cell pellets in a buffer containing 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors (e.g., leupeptin, antipain).

    • Centrifuge at high speed (e.g., 100,000 x g) at 4°C to obtain a fat-free infranatant containing the cytosolic HSL.

    • Determine the protein concentration of the infranatant.

  • Assay Procedure:

    • In a reaction tube, combine the prepared enzyme extract with the [3H]-triolein substrate emulsion.

    • Incubate the reaction mixture in a shaking water bath at 37°C for 30-60 minutes.

    • Stop the reaction by adding 3.25 mL of a methanol/chloroform/heptane (10:9:7) mixture, followed by 1 mL of 0.1 M potassium carbonate, 0.1 M boric acid buffer (pH 10.5).

    • Vortex vigorously for 15 seconds and centrifuge at low speed (e.g., 800 x g) for 15 minutes to separate the phases.

  • Quantification:

    • The released [3H]-labeled fatty acids will partition into the upper aqueous/methanol phase.

    • Carefully collect an aliquot of the upper phase.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate HSL activity as micromoles of fatty acid released per minute per milligram of protein.

Colorimetric Assay Using p-Nitrophenyl Butyrate (p-NPB)

This spectrophotometric assay uses a water-soluble ester substrate that releases a colored product upon hydrolysis.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer (pH 7.2) containing 0.1% Triton X-100.

    • Substrate Stock: Prepare a 100 mM solution of p-nitrophenyl butyrate (p-NPB) in acetonitrile or DMSO.

    • Enzyme Extract: Prepare as described in the radiometric assay protocol.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate.

    • Add Assay Buffer to each well.

    • Add the enzyme extract to the test wells. Include a buffer-only blank.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the p-NPB stock solution to each well to a final concentration of ~0.5-1.0 mM.

    • Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode. Readings are typically taken every 1-2 minutes for 15-30 minutes.

  • Quantification:

    • The rate of hydrolysis is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Convert the rate to moles of p-nitrophenol released using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and buffer).

    • Calculate HSL activity as micromoles of p-NPB hydrolyzed per minute per milligram of protein.

Titrimetric Assay (pH-Stat Method)

This method measures lipase activity by titrating the fatty acids released during hydrolysis with a base to maintain a constant pH. The rate of base addition is proportional to the enzyme activity.

Methodology:

  • System Setup:

    • Use a pH-stat autotitrator system equipped with a temperature-controlled reaction vessel, a sensitive pH electrode, a stirrer, and a precision micro-burette for delivering the titrant.

    • Set the reaction temperature to 37°C and the endpoint pH to 7.2-7.7.

  • Reagent Preparation:

    • Substrate Emulsion: Prepare a temperature-equilibrated emulsion of a triglyceride substrate (e.g., 10% olive oil or tributyrin) in a solution containing bile salts (e.g., sodium taurocholate) and CaCl2. Gum arabic can be used as an emulsifier.

    • Titrant: A standardized solution of dilute NaOH (e.g., 10-50 mM).

    • Enzyme Extract: Prepare as described in previous protocols.

  • Assay Procedure:

    • Add the substrate emulsion to the reaction vessel and allow it to equilibrate to 37°C while stirring.

    • Adjust the pH of the emulsion to the setpoint (e.g., 7.7) with the NaOH titrant.

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • The pH-stat system will automatically add NaOH to neutralize the fatty acids as they are released, maintaining the pH at the setpoint.

    • Record the volume of NaOH consumed over time for several minutes.

  • Quantification:

    • The rate of enzyme activity is calculated from the linear rate of titrant consumption (µL NaOH/min).

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.

    • Calculate the specific activity based on the concentration of the NaOH titrant and the amount of enzyme added.

Experimental and Logical Workflows

Visualizing the workflow for a typical lipolysis experiment helps in planning and execution. The following diagram outlines the key steps from cell culture to data analysis for an in vitro adipocyte lipolysis assay.

Lipolysis_Workflow General Workflow for Adipocyte Lipolysis Assay cluster_quant 5. Product Quantification A1 1. Cell Culture - Culture preadipocytes (e.g., 3T3-L1) - Differentiate into mature adipocytes B1 2. Assay Preparation - Wash cells with buffer - Add assay buffer (containing BSA) A1->B1 C1 3. Lipolysis Stimulation - Add lipolytic agent (e.g., Isoproterenol) - Add vehicle for basal control - Incubate at 37°C B1->C1 D1 4. Sample Collection - Collect aliquots of the media at multiple time points (e.g., 0, 30, 60, 120 min) C1->D1 E1 Glycerol Assay (Colorimetric Kit) D1->E1 E2 Free Fatty Acid (FFA) Assay (Colorimetric Kit) D1->E2 F1 6. Data Analysis - Generate standard curves for Glycerol & FFA - Calculate concentration of products at each time point E1->F1 E2->F1 G1 7. Determine Lipolytic Rate - Plot product concentration vs. time - Calculate the slope of the linear portion - Normalize to protein content or cell number F1->G1

Caption: Workflow for measuring lipolysis in cultured adipocytes.

Conclusion

Hormone-Sensitive Lipase is a central, hormonally regulated enzyme in lipid metabolism. While ATGL initiates triglyceride breakdown, HSL's high efficiency in hydrolyzing diacylglycerols is indispensable for the complete mobilization of fatty acids from adipocyte lipid stores. Its intricate regulation via PKA-dependent phosphorylation and insulin-mediated inhibition underscores its importance as a control point for whole-body energy homeostasis. A thorough understanding of its function, combined with robust and precise experimental methods as detailed in this guide, is essential for researchers and professionals aiming to develop novel therapeutics for metabolic disorders.

References

The intricate dance of fat breakdown: A technical guide to intracellular lipolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of intracellular lipolysis is paramount. This in-depth guide dissects the core pathways, key molecular players, and regulatory networks that govern the breakdown of stored fats, providing a foundation for novel therapeutic strategies targeting metabolic disorders.

Intracellular lipolysis, the catabolism of triacylglycerols (TAGs) stored in lipid droplets, is a fundamental metabolic process. It mobilizes fatty acids (FAs) and glycerol to meet the body's energy demands. This process is not a simple enzymatic reaction but a highly orchestrated symphony of protein interactions, signaling cascades, and subcellular compartmentalization. Dysregulation of this pathway is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide offers a granular view of the molecular machinery and its intricate regulation.

Core Lipolytic Machinery: A Multi-Enzyme Cascade

The breakdown of TAGs is a stepwise process mediated by three key enzymes:

  • Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the initial and rate-limiting step, hydrolyzing TAGs to diacylglycerols (DAGs).[1]

  • Hormone-Sensitive Lipase (HSL): HSL primarily hydrolyzes DAGs to monoacylglycerols (MAGs).[1]

  • Monoglyceride Lipase (MGL): MGL completes the process by breaking down MAGs into glycerol and a final fatty acid.[1]

These enzymes do not act in isolation but are tightly regulated by a cohort of accessory proteins, most notably Perilipin 1 and Comparative Gene Identification-58 (CGI-58).

Table 1: Key Proteins in Intracellular Lipolysis

ProteinPrimary FunctionKey Regulatory Interactions
Adipose Triglyceride Lipase (ATGL) Hydrolyzes triacylglycerols to diacylglycerols.[1]Activated by CGI-58.[2] Phosphorylated by AMPK at Ser406.[3][4]
Hormone-Sensitive Lipase (HSL) Hydrolyzes diacylglycerols to monoacylglycerols.[1]Activated by PKA phosphorylation (Ser563, Ser659, Ser660).[5] Inhibited by AMPK phosphorylation (Ser565).[3][4] Translocates to the lipid droplet upon stimulation.[6]
Monoglyceride Lipase (MGL) Hydrolyzes monoacylglycerols to glycerol and fatty acids.[1]Less acutely regulated than ATGL and HSL.
Perilipin 1 (PLIN1) Coats lipid droplets and regulates lipase access.[7]Phosphorylated by PKA at multiple sites (e.g., human Ser497, Ser522) to promote lipolysis.[8][9] Sequesters CGI-58 in the basal state.[7][10]
CGI-58 (ABHD5) Co-activator of ATGL.[2]Binds to Perilipin 1 in the basal state.[7][10] Released from Perilipin 1 upon PKA phosphorylation to activate ATGL.[7][10]

Signaling Pathways Governing Lipolysis

The activity of the lipolytic machinery is exquisitely controlled by various signaling pathways that respond to the energetic state of the organism.

The cAMP/PKA Pathway: The Accelerator of Lipolysis

The canonical pathway for stimulating lipolysis is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. This is primarily activated by catecholamines (e.g., adrenaline and noradrenaline) binding to β-adrenergic receptors on the adipocyte surface.

PKA_Pathway Catecholamines Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Binds G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Perilipin1 Perilipin 1 PKA->Perilipin1 Phosphorylates HSL HSL PKA->HSL Phosphorylates CGI58 CGI-58 Perilipin1->CGI58 Releases ATGL ATGL CGI58->ATGL Activates Lipolysis Lipolysis ATGL->Lipolysis Initiates HSL->Lipolysis Continues

Figure 1: The cAMP/PKA signaling pathway activating intracellular lipolysis.

Upon stimulation, PKA phosphorylates both HSL and Perilipin 1.[7] Phosphorylation of HSL increases its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet.[5][6] Phosphorylation of Perilipin 1 induces a conformational change that releases its bound CGI-58, allowing it to interact with and activate ATGL.[7][10]

Insulin Signaling: The Brake on Lipolysis

Insulin is the primary anti-lipolytic hormone. It counteracts the effects of catecholamines by activating a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B). PDE3B then hydrolyzes cAMP to AMP, thereby reducing PKA activity and suppressing lipolysis.

Insulin_Pathway Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R Binds PI3K PI3K Insulin_R->PI3K Activates Akt Akt/PKB PI3K->Akt Activates PDE3B PDE3B Akt->PDE3B Activates cAMP cAMP PDE3B->cAMP Degrades PKA PKA PDE3B->PKA Inhibits cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates

Figure 2: The insulin signaling pathway inhibiting intracellular lipolysis.
Other Regulatory Pathways

  • Natriuretic Peptides: Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) can stimulate lipolysis through a cGMP-dependent protein kinase (PKG) pathway, independent of the cAMP/PKA system.

  • AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. Its role in lipolysis is complex, with reports suggesting it can both phosphorylate and activate ATGL at Ser406, while also phosphorylating and inhibiting HSL at Ser565.[3][4]

Quantitative Aspects of Lipolytic Regulation

The regulation of lipolysis is highly sensitive to the concentrations of hormones and the phosphorylation status of key proteins.

Table 2: Quantitative Parameters of Lipolytic Regulation

ParameterDescriptionTypical Values/Sites
PKA Phosphorylation of Perilipin 1 Serine residues on Perilipin 1 phosphorylated by PKA to induce lipolysis.Human: Ser497, Ser522.[8][9] Murine: Ser81, 222, 276, 433, 492, 517.[9][11]
PKA Phosphorylation of HSL Serine residues on HSL phosphorylated by PKA to increase its activity.Ser563, Ser659, Ser660.[5]
AMPK Phosphorylation of ATGL Serine residue on ATGL phosphorylated by AMPK, potentially increasing its activity.Ser406.[3][4]
AMPK Phosphorylation of HSL Serine residue on HSL phosphorylated by AMPK, leading to its inhibition.Ser565.[3][4]
Insulin IC50 for Lipolysis Inhibition Concentration of insulin required to inhibit 50% of maximal lipolysis.~46 pmol/L in non-obese, non-diabetic individuals.[12]
Catecholamine EC50 for Lipolysis Stimulation Concentration of a catecholamine (e.g., isoproterenol) required to produce 50% of the maximal lipolytic effect.Stimulation observed at concentrations of 10⁻⁸ M and above.[13]

Experimental Protocols for Studying Intracellular Lipolysis

Investigating the intricacies of lipolysis requires a robust set of experimental techniques. Below are outlines of key protocols.

Lipolysis Assay (Measurement of Glycerol Release)

This assay quantifies the rate of lipolysis by measuring the amount of glycerol released from adipocytes into the surrounding medium.

Principle: Glycerol released from the breakdown of triglycerides is measured using a colorimetric assay.[14][15]

Methodology:

  • Cell Culture and Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

  • Treatment: Wash the cells and incubate with a buffer containing fatty acid-free BSA. Treat with lipolytic agonists (e.g., isoproterenol) or antagonists (e.g., insulin) for a defined period.

  • Sample Collection: Collect the incubation medium at various time points.

  • Glycerol Measurement:

    • Prepare a standard curve using a known concentration of glycerol.[14]

    • Use a commercial glycerol assay kit. In these kits, glycerol is typically phosphorylated by glycerol kinase, and the product is then used in a series of reactions that generate a colored or fluorescent product.[15]

    • Measure the absorbance or fluorescence and calculate the glycerol concentration based on the standard curve.

  • Data Normalization: Normalize the glycerol release to the total protein or DNA content of the cells.

Lipolysis_Assay Adipocytes Differentiated Adipocytes Treatment Incubate with Agonists/Antagonists Adipocytes->Treatment Collection Collect Medium Treatment->Collection Assay Glycerol Colorimetric Assay Collection->Assay Analysis Calculate Glycerol Concentration Assay->Analysis

Figure 3: Workflow for a typical lipolysis assay measuring glycerol release.
Western Blotting for Phosphorylated Lipolytic Proteins

This technique is used to detect and quantify the phosphorylation status of key regulatory proteins like Perilipin 1 and HSL.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total protein and its phosphorylated form.[16]

Methodology:

  • Cell Lysis: Lyse treated adipocytes in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Perilipin 1 Ser522). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize the phosphorylation signal.

Immunofluorescence Microscopy of Lipid Droplets and Protein Translocation

This method allows for the visualization of lipid droplets and the subcellular localization of lipolytic proteins.

Principle: Cells are fixed and permeabilized, then incubated with fluorescently labeled antibodies or dyes to visualize specific structures and proteins.[18][19]

Methodology:

  • Cell Culture and Treatment: Grow and treat adipocytes on coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS. Avoid using methanol or acetone as they can extract lipids and disrupt lipid droplet structure.[18][19]

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter.

  • Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with primary antibodies against proteins of interest (e.g., HSL, Perilipin 1). Follow with incubation with fluorescently labeled secondary antibodies.

  • Lipid Droplet Staining: Stain the lipid droplets with a neutral lipid dye such as BODIPY 493/503 or LipidSpot™ 488.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.

This comprehensive overview of the intracellular lipolysis pathway, its regulation, and the experimental approaches to study it, provides a solid foundation for researchers aiming to unravel the complexities of lipid metabolism and develop novel therapeutic interventions for metabolic diseases. The intricate interplay of enzymes, regulatory proteins, and signaling networks highlights the elegance and precision of cellular metabolic control.

References

Methodological & Application

Application Notes and Protocols for Hi 76-0079 in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hi 76-0079 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides in adipocytes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely used in vitro model for studying adipogenesis and adipocyte metabolism. Upon differentiation, these cells accumulate lipid droplets and acquire the metabolic characteristics of mature adipocytes, making them an ideal system for investigating the effects of compounds like this compound on lipolysis.

These application notes provide a comprehensive protocol for the differentiation of 3T3-L1 preadipocytes and the subsequent use of this compound to study its inhibitory effects on lipolysis.

Data Presentation

The following table summarizes the quantitative data for this compound based on available research.

ParameterValueCell Type/SystemNotes
IC50 0.1 µMCell lysates of HEK293A cells overexpressing Lipe[1][2]Inhibition of p-nitrophenyl butyrate (PNPB) hydrolysis.
IC50 100 nMHuman Simpson–Golabi–Behmel syndrome (SGBS) adipocytes[3][4]Inhibition of isoproterenol-stimulated free fatty acid (FFA) release.
Working Concentration 10 µMDifferentiated 3T3-L1 adipocytes[1][5]Used to synergistically inhibit basal and forskolin-activated lipolysis in combination with an ATGL inhibitor (Atglistatin).
Pre-incubation Time 2 hoursDifferentiated 3T3-L1 adipocytes[5]Pre-incubation with the inhibitor before stimulating lipolysis.
Treatment Time 1 - 3 hoursDifferentiated 3T3-L1 adipocytes[1][5]Duration of treatment to assess the inhibition of stimulated lipolysis.

Experimental Protocols

Part 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol details the standard method for inducing the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Preadipocyte Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (MDI): DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

  • Insulin Medium: DMEM with high glucose, 10% FBS, and 1 µg/mL insulin.

  • Adipocyte Maintenance Medium: DMEM with high glucose and 10% FBS.

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates with Preadipocyte Growth Medium.

  • Reaching Confluency: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to grow until they are 100% confluent. It is crucial to maintain the cells in a preadipocyte state and avoid overgrowth before inducing differentiation.

  • Post-Confluency Arrest: Two days after the cells reach confluency (Day 0), replace the medium with fresh Preadipocyte Growth Medium and incubate for an additional 48 hours. This step ensures growth arrest, which is critical for efficient differentiation.

  • Initiation of Differentiation (Day 0): Aspirate the medium and add the Differentiation Medium (MDI).

  • Insulin Treatment (Day 2): After 48 hours, remove the Differentiation Medium and replace it with Insulin Medium.

  • Maturation (Day 4 onwards): After another 48 hours, remove the Insulin Medium and replace it with Adipocyte Maintenance Medium.

  • Maintenance: Replace the Adipocyte Maintenance Medium every 2-3 days. The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-12.

Part 2: Inhibition of Lipolysis with this compound

This protocol describes how to treat differentiated 3T3-L1 adipocytes with this compound to assess its effect on lipolysis. Lipolysis is typically stimulated to measure the inhibitory effect of the compound.

Materials:

  • Fully differentiated 3T3-L1 adipocytes (Day 8-12)

  • This compound (stock solution prepared in DMSO)

  • Forskolin or Isoproterenol (lipolysis-stimulating agents)

  • Krebs-Ringer Bicarbonate Buffer with HEPES (KRBH) containing 2% fatty acid-free Bovine Serum Albumin (BSA)

  • Glycerol Assay Kit

  • Free Fatty Acid (FFA) Assay Kit

  • DMSO (vehicle control)

Procedure:

  • Preparation of Differentiated Adipocytes: Use fully differentiated 3T3-L1 adipocytes (Day 8-12) for the experiment.

  • Pre-incubation with this compound:

    • Wash the cells twice with PBS.

    • Add KRBH buffer containing 2% fatty acid-free BSA.

    • Add this compound to the desired final concentration (e.g., 10 µM). For the vehicle control, add an equivalent volume of DMSO.

    • Incubate the cells for 1-2 hours at 37°C.[5]

  • Stimulation of Lipolysis:

    • To induce lipolysis, add a stimulating agent such as forskolin (e.g., 10-20 µM) or isoproterenol (e.g., 1 µM) to the wells, except for the basal (unstimulated) control wells.

    • Incubate for 1-3 hours at 37°C.[1]

  • Sample Collection:

    • After the incubation period, collect the medium from each well. This medium will be used to measure the amount of glycerol and free fatty acids released from the cells.

    • The cells remaining in the wells can be lysed to determine the total protein content for normalization of the results.

  • Quantification of Lipolysis:

    • Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit.

    • Measure the free fatty acid concentration in the collected medium using a commercially available FFA assay kit.

  • Data Analysis:

    • Normalize the glycerol and FFA release to the total protein content of the cells in each well.

    • Compare the levels of glycerol and FFA release in the this compound-treated groups to the vehicle-treated control group under both basal and stimulated conditions.

Visualizations

Signaling Pathway of Lipolysis Inhibition by this compound

G cluster_stimulation Lipolysis Stimulation cluster_lipolysis Lipolytic Cascade Stimulus Forskolin / Isoproterenol PKA Protein Kinase A (PKA) Stimulus->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides (TG) Diacylglycerol Diacylglycerol (DAG) Triglycerides->Diacylglycerol ATGL ATGL Adipose Triglyceride Lipase (ATGL) Monoacylglycerol Monoacylglycerol (MAG) Diacylglycerol->Monoacylglycerol HSL FFA_Glycerol Free Fatty Acids (FFA) + Glycerol Monoacylglycerol->FFA_Glycerol MGL Hi760079 This compound Hi760079->HSL Inhibits

Caption: Signaling pathway of HSL-mediated lipolysis and its inhibition by this compound.

Experimental Workflow for this compound Treatment in 3T3-L1 Adipocytes

G cluster_diff 3T3-L1 Differentiation cluster_treatment This compound Treatment & Lipolysis Assay Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post) Seed->Confluence MDI Induce with MDI (2 days) Confluence->MDI Insulin Maintain in Insulin (2 days) MDI->Insulin Maintenance Mature in Maintenance Medium (Day 8-12) Insulin->Maintenance Preincubate Pre-incubate with This compound or Vehicle Maintenance->Preincubate Stimulate Stimulate Lipolysis (e.g., Forskolin) Preincubate->Stimulate Collect Collect Medium Stimulate->Collect Analyze Measure Glycerol and FFA Release Collect->Analyze

Caption: Experimental workflow for 3T3-L1 differentiation and this compound treatment.

References

Application Notes and Protocols for Hi 76-0079 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL), in in vivo mouse studies. The following sections detail its mechanism of action, protocols for a cancer cachexia model, and relevant quantitative data.

Introduction to this compound

This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1] By inhibiting HSL, this compound can modulate lipid metabolism, making it a valuable tool for studying conditions associated with dysregulated lipolysis, such as cancer cachexia and metabolic diseases. It is often used in conjunction with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin, to achieve a more complete blockade of lipolysis.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of HSL. HSL is activated downstream of hormonal signals like catecholamines, which bind to G-protein coupled receptors, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA then phosphorylates and activates HSL, promoting the hydrolysis of diacylglycerols into monoacylglycerols and free fatty acids (FFAs). This compound blocks this crucial step in the lipolytic cascade.

Hormone-Sensitive Lipase (HSL) Signaling Pathway

HSL_Signaling_Pathway Hormone-Sensitive Lipase (HSL) Signaling Pathway Hormone Hormone (e.g., Catecholamines) GPCR G-Protein Coupled Receptor Hormone->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active DAG Diacylglycerol (DAG) HSL_active->DAG Hydrolyzes MAG_FFA Monoacylglycerol (MAG) + Free Fatty Acid (FFA) DAG->MAG_FFA Hi760079 This compound Hi760079->HSL_active Inhibits

Caption: Signaling pathway of HSL activation and its inhibition by this compound.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative effects of this compound observed in mouse studies.

Table 1: Effect of this compound on Plasma Lipids in ob/ob Mice [3]

Treatment GroupDose (mg/kg, oral)Analyte% Reduction vs. Vehicle
This compound30Glycerol73%
This compound30Free Fatty Acids (FFA)52%

Table 2: Effect of this compound on Lipolysis in White Adipose Tissue (WAT) Explants from Colon-26 Tumor-Bearing Mice [4]

ConditionTreatmentEffect on FFA Release
Basal LipolysisThis compound (25 µM)Marginal reduction
Forskolin-Stimulated LipolysisThis compound (25 µM)Marginal reduction

Note: In the Colon-26 cancer cachexia model, these results suggest that ATGL is the predominant lipase responsible for adipose tissue lipolysis.[4]

Experimental Protocol: Colon-26 Cancer Cachexia Mouse Model

This protocol describes the use of this compound in a subcutaneous Colon-26 (C26) tumor model in mice to study its effects on cancer-induced cachexia.[5][6][7][8]

Materials
  • This compound

  • Vehicle for this compound: 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in sterile water[3]

  • Colon-26 (C26) carcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old male BALB/c mice

  • Sterile syringes and needles (26G for tumor injection, appropriate gauge for oral gavage)

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

  • Equipment for blood collection and plasma analysis

Experimental Workflow

Experimental_Workflow Experimental Workflow for In Vivo Mouse Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Cell_Culture C26 Cell Culture and Preparation Tumor_Implantation Subcutaneous Tumor Implantation (Day 0) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (Daily) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (e.g., Day 7) Tumor_Growth->Randomization Treatment_Admin Treatment Administration (Oral Gavage) (Daily) Randomization->Treatment_Admin Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Food Intake Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Data_Collection Data and Sample Collection: - Blood (for plasma analysis) - Tumor Tissue - Adipose Tissue - Muscle Tissue Endpoint->Data_Collection

Caption: Workflow for a typical in vivo mouse cancer cachexia study.

Detailed Methodologies

4.3.1. C26 Cell Culture and Preparation

  • Culture C26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

  • On the day of implantation, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Keep the cell suspension on ice until injection.

4.3.2. Subcutaneous Tumor Implantation [4]

  • Anesthetize mice using an appropriate method.

  • Shave and sterilize the right flank of each mouse.

  • Inject 100 µL of the C26 cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank using a 26G needle.

  • Monitor the mice until they have fully recovered from anesthesia.

4.3.3. Animal Grouping and Treatment Administration

  • Monitor tumor growth daily using calipers. The tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Once tumors reach a palpable size (e.g., ~100 mm^3, typically around day 7 post-implantation), randomly assign mice to treatment groups (e.g., Vehicle control, this compound).

  • Prepare the this compound formulation as described in section 4.1. A typical dose for mice is 30 mg/kg.[3]

  • Administer the assigned treatment daily via oral gavage. Ensure proper technique to avoid injury to the esophagus. The volume should not exceed 10 mL/kg of body weight.

4.3.4. Monitoring and Endpoint Analysis

  • Record tumor volume and body weight daily.

  • Monitor food and water intake if relevant to the study.

  • The study endpoint is typically reached when tumors reach a predetermined size (e.g., 1500 mm^3) or when signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • At the endpoint, euthanize the mice and collect blood via cardiac puncture for plasma analysis (e.g., FFAs, glycerol, triglycerides).

  • Excise and weigh the tumor, white adipose tissue (e.g., epididymal fat pads), and skeletal muscles (e.g., gastrocnemius). Tissues can be snap-frozen in liquid nitrogen or fixed for further analysis.

Conclusion

This compound is a valuable research tool for investigating the role of HSL-mediated lipolysis in various physiological and pathological processes in mice. The provided protocols and data offer a foundation for designing and executing robust in vivo studies. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental conditions for their specific research questions.

References

Preparing Hi 76-0079 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of Hi 76-0079, a potent and specific inhibitor of hormone-sensitive lipase (HSL). The information is intended to guide researchers in accurately preparing stock solutions in Dimethyl Sulfoxide (DMSO) for various in vitro and in vivo experimental applications.

Introduction to this compound

This compound (also known as NNC0076-0079) is a small molecule inhibitor that specifically targets hormone-sensitive lipase (HSL), a key enzyme in the hydrolysis of triglycerides.[1] HSL catalyzes the breakdown of diacylglycerols (DAG) into monoacylglycerols (MAG) and free fatty acids (FFA), a critical step in overall lipolysis.[2] By inhibiting HSL, this compound serves as a valuable tool for studying lipid metabolism and is being investigated for its therapeutic potential in metabolic disorders such as obesity and diabetes.[3] It has been shown to work synergistically with ATGL inhibitors, like Atglistatin, to nearly completely block lipolysis.[1][4]

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O₃[5][6][7]
Molecular Weight 256.69 g/mol [6][7]
Appearance White to off-white solid powder[5][7]
CAS Number 374567-94-9[5][6][8]
IC₅₀ for HSL ~100-184 nM[3][5][6]
Solubility in DMSO ≥ 200 mg/mL (779.15 mM)[1][6]
Alternative Solubility 250 mg/mL (973.94 mM) in DMSO[5][9]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experimental setups.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.567 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 256.69 g/mol x 1000 mg/g = 2.567 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic bath can be used to facilitate the process.[1][6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

Storage and Stability:

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage ConditionDurationReference
In DMSO at -20°C1 month[6][7]
In DMSO at -80°C6 months[6][7]
Powder at -20°C3 years[6][7]
Powder at 4°C2 years[6][7]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using the this compound stock solution and its targeted signaling pathway.

experimental_workflow Experimental Workflow: In Vitro Lipolysis Assay prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions (e.g., 10 µM in culture medium) prep_stock->prep_working treatment Pre-incubate cells with This compound or Vehicle prep_working->treatment cell_culture Culture Adipocytes (e.g., 3T3-L1) cell_culture->treatment stimulation Stimulate Lipolysis (e.g., with Forskolin) treatment->stimulation analysis Analyze FFA and Glycerol Release stimulation->analysis

Figure 1. A generalized workflow for an in vitro lipolysis experiment using this compound.

lipolysis_pathway Inhibition of the Lipolysis Pathway by this compound cluster_adipocyte Adipocyte TG Triglycerides (TG) ATGL ATGL TG->ATGL + DAG Diacylglycerol (DAG) ATGL->DAG FFA Free Fatty Acids (FFA) ATGL->FFA HSL Hormone-Sensitive Lipase (HSL) DAG->HSL + MAG Monoacylglycerol (MAG) HSL->MAG HSL->FFA MGL MGL MAG->MGL + Glycerol Glycerol MGL->Glycerol MGL->FFA Hi760079 This compound Hi760079->HSL

Figure 2. this compound specifically inhibits Hormone-Sensitive Lipase (HSL).

Application Notes and Best Practices

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can readily absorb water from the atmosphere, which can impact the solubility of this compound.[1] It is highly recommended to use anhydrous or freshly opened DMSO for preparing stock solutions.

  • Use in Combination Studies: this compound is often used in conjunction with ATGL inhibitors, such as Atglistatin, to achieve a more complete blockade of lipolysis.[10] When designing such experiments, it is important to optimize the concentrations of both inhibitors.

  • In Vivo Formulations: For in vivo studies, the DMSO stock solution is typically diluted into a vehicle suitable for administration, such as a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil.[1][6] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.

  • Confirmation of Activity: The biological activity of the prepared this compound solution should be validated in a relevant assay, such as measuring the inhibition of forskolin-stimulated lipolysis in 3T3-L1 adipocytes.[1][10]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to prevent degradation of the compound due to repeated freezing and thawing.[5]

References

Optimal working concentration of Hi 76-0079 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Assays

Compound: Hi 76-0079 (Hypothetical - Data for illustrative purposes)

Introduction

This compound is a selective inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for determining the optimal working concentration of this compound in vitro, focusing on cell viability and target engagement assays.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound across different cell lines and assay formats. This data is essential for selecting the appropriate concentration range for your specific in vitro experiments.

Cell LineAssay TypeParameterValue (nM)
HeLaCell Viability (MTT)IC50150
A549Cell Viability (MTT)IC50220
MCF-7Cell Viability (MTT)IC50350
HEK293Target Engagement (p-ERK ELISA)IC5050
JurkatTarget Engagement (Western Blot)IC5085

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the cell line, assay conditions, and incubation time.

Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_0 RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->MEK

MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the steps to determine the IC50 value of this compound by assessing its effect on cell proliferation.

Workflow Diagram

Cell_Viability_Workflow cluster_workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Experimental workflow for the MTT-based cell viability assay.

Materials:

  • Target cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common starting range is 100 µM to 0.1 nM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response -- variable slope).

Target Engagement Assay (Western Blot for p-ERK)

This protocol determines the concentration of this compound required to inhibit the phosphorylation of its direct downstream target, ERK.

Materials:

  • Target cell line (e.g., HEK293)

  • Serum-free medium

  • Complete growth medium

  • This compound stock solution

  • Growth factor (e.g., EGF, 100 ng/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours in serum-free medium.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 1 nM) for 2 hours. Include a vehicle control.

    • Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total-ERK using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total-ERK signal for each sample.

    • Plot the normalized p-ERK levels against the log concentration of this compound to determine the IC50 for target inhibition.

Disclaimer: This document provides generalized protocols and illustrative data. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.

Application Notes and Protocols for Hi 76-0079 Administration in In Vivo Lipolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids (FFAs), is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. Hormone-sensitive lipase (HSL) is a key enzyme that primarily hydrolyzes diacylglycerols to monoacylglycerols, a rate-limiting step in stimulated lipolysis. Hi 76-0079 is a potent and selective inhibitor of HSL, making it a valuable tool for studying the role of HSL in lipid metabolism in vivo.[1] These application notes provide detailed protocols for the administration of this compound in mice for in vivo lipolysis studies, along with methods for assessing its effects.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of hormone-sensitive lipase (HSL).[1] HSL is activated downstream of adrenergic stimulation in adipocytes. Upon stimulation, protein kinase A (PKA) phosphorylates and activates HSL, which then translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.[2] By inhibiting HSL, this compound blocks the breakdown of diacylglycerols, leading to a reduction in the release of glycerol and free fatty acids from adipose tissue.[3][4] It is important to note that adipose triglyceride lipase (ATGL) is responsible for the initial step of triglyceride hydrolysis to diacylglycerol. For a more complete blockade of lipolysis, this compound can be used in conjunction with an ATGL inhibitor, such as Atglistatin.[1][5]

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell/Tissue TypeNotes
IC50 100 nMHuman SGBS AdipocytesInhibition of isoproterenol-stimulated free fatty acid release.[3]
IC50 0.11 µMHuman HSL (in vitro)---
In Vivo Effects of this compound in Rodents
SpeciesDoseEffectDuration
Rat (overnight fasted) 30 mg/kg (oral)30-75% decrease in circulating glycerol3 hours
Mouse (overnight fasted) Not specifiedSimilar effect pattern to ratsNot specified

Experimental Protocols

In Vivo Administration of this compound to Mice

Materials:

  • This compound

  • Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, or 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in water.

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Preparation of this compound Suspension:

    • On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle.

    • For example, to prepare a 3 mg/mL suspension for a 30 mg/kg dose in a 25g mouse (requiring 0.25 mL), weigh the appropriate amount of this compound and add it to the vehicle.

    • Vortex or sonicate the mixture to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • House mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless the experimental design requires fasting.

    • For studies on stimulated lipolysis, mice are often fasted for 4-6 hours to establish a baseline. For basal lipolysis studies, an overnight fast (12-16 hours) may be employed.

    • Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.

    • Administer the this compound suspension or vehicle control orally using a gavage needle. A typical dosing volume is 10 µL per gram of body weight.

Assessment of In Vivo Lipolysis

This protocol outlines the measurement of plasma glycerol and free fatty acids (FFAs) as primary indicators of in vivo lipolysis.

Materials:

  • Blood collection supplies (e.g., tail vein lancets, capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Commercial kits for glycerol and FFA quantification

  • Lipolytic stimulus (e.g., β3-adrenergic receptor agonist CL 316 ,243)

Procedure:

  • Experimental Design:

    • Divide mice into at least two groups: Vehicle control and this compound treated.

    • A baseline blood sample (T=0) should be collected before the administration of the vehicle or inhibitor.

  • Administration and Lipolytic Stimulation:

    • Administer this compound or vehicle orally as described above.

    • After a predetermined pre-treatment time (e.g., 60 minutes), lipolysis can be stimulated.

    • For stimulated lipolysis, inject a β3-adrenergic receptor agonist such as CL 316 ,243 intraperitoneally (i.p.) at a dose of 1 mg/kg.[6][7]

  • Blood Collection:

    • Collect blood samples from the tail vein at various time points after administration of the vehicle/inhibitor or the lipolytic stimulus.

    • Suggested time points for assessing stimulated lipolysis are 0, 15, 30, and 60 minutes after the stimulus injection.[6] For basal lipolysis after inhibitor administration, time points can be extended up to 5 hours.

    • Collect approximately 20-30 µL of blood into EDTA-coated capillary tubes to prevent clotting.

  • Plasma Separation and Analysis:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant.

    • Store plasma samples at -80°C until analysis.

    • Measure the concentrations of glycerol and FFAs in the plasma using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.

Ex Vivo Lipolysis Assay on Adipose Tissue Explants

This protocol allows for the assessment of the direct effect of this compound on adipose tissue lipolysis.

Materials:

  • Krebs-Ringer Bicarbonate buffer (KRBH) supplemented with 2% fatty acid-free BSA

  • Isoproterenol (or other lipolytic agent)

  • This compound

  • Dissection tools

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Commercial kits for glycerol and FFA quantification

Procedure:

  • Adipose Tissue Collection:

    • Euthanize the mouse according to institutional guidelines.

    • Immediately dissect the desired adipose tissue depot (e.g., epididymal, perigonadal, or subcutaneous).[8]

    • Place the tissue in warm KRBH buffer.

  • Explant Preparation and Incubation:

    • Carefully mince the adipose tissue into small fragments (explants) of approximately 10-20 mg.

    • Place one explant per well in a 24-well plate containing pre-warmed KRBH buffer with 2% BSA.

    • Pre-incubate the explants with this compound (e.g., 10 µM) or vehicle for 30-60 minutes in the incubator.[1]

  • Lipolysis Stimulation and Sample Collection:

    • To stimulate lipolysis, add isoproterenol (e.g., 10 µM) to the designated wells. For basal lipolysis, add vehicle.

    • Incubate for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, collect the media from each well.

  • Analysis:

    • Centrifuge the collected media to remove any debris.

    • Measure the concentration of glycerol and FFAs in the media using commercial kits.

    • Normalize the glycerol and FFA release to the weight of the tissue explant.

Visualization

Caption: Signaling pathway of stimulated lipolysis and the inhibitory action of this compound on HSL.

InVivo_Lipolysis_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Fasting if required) Start->Animal_Acclimatization Group_Assignment Group Assignment (Vehicle vs. This compound) Animal_Acclimatization->Group_Assignment Baseline_Blood_Sample Baseline Blood Sample (T=0) Group_Assignment->Baseline_Blood_Sample Drug_Administration Oral Administration (Vehicle or this compound) Baseline_Blood_Sample->Drug_Administration Pre-treatment_Period Pre-treatment Period (e.g., 60 min) Drug_Administration->Pre-treatment_Period Stimulation Lipolytic Stimulation (e.g., CL 316,243 i.p.) Pre-treatment_Period->Stimulation Time_Course_Blood_Sampling Time Course Blood Sampling (e.g., 15, 30, 60 min) Stimulation->Time_Course_Blood_Sampling Plasma_Separation Plasma Separation Time_Course_Blood_Sampling->Plasma_Separation Biochemical_Analysis Biochemical Analysis (Glycerol & FFA) Plasma_Separation->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo lipolysis studies using this compound.

References

Measuring Hormone-Sensitive Lipase (HSL) Activity with Hi 76-0079 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that plays a pivotal role in the mobilization of fatty acids from stored triglycerides. This process, known as lipolysis, is critical for energy homeostasis. HSL primarily hydrolyzes diacylglycerols to monoacylglycerols and free fatty acids. The activity of HSL is tightly regulated by hormones such as catecholamines, which activate HSL through the cAMP-dependent protein kinase A (PKA) signaling pathway, and insulin, which inhibits its activity. Given its central role in lipid metabolism, HSL is a significant target for drug discovery in the context of metabolic diseases like obesity and type 2 diabetes.

Accurate measurement of HSL activity is crucial for studying its function and for screening potential therapeutic inhibitors. A critical component of a robust HSL activity assay is the inclusion of a specific negative control to ensure that the measured lipase activity is indeed attributable to HSL and not other cellular lipases, such as adipose triglyceride lipase (ATGL). Hi 76-0079 is a potent and specific small-molecule inhibitor of HSL, with a reported IC50 in the nanomolar to low micromolar range.[1][2][3] Its specificity makes it an ideal negative control for in vitro HSL activity assays. By comparing the lipase activity in the presence and absence of this compound, researchers can specifically quantify the contribution of HSL to the total lipolytic activity in a given sample. When used in combination with an ATGL inhibitor, it allows for the precise dissection of the roles of these two key lipases in overall lipid metabolism.[1]

This application note provides detailed protocols for measuring HSL activity in cell lysates using both radiolabeled and fluorescent substrates, incorporating this compound as a negative control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HSL signaling pathway and the general experimental workflow for measuring HSL activity with this compound as a negative control.

HSL_Signaling_Pathway Hormone Catecholamines (e.g., Epinephrine) Receptor β-Adrenergic Receptor Hormone->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Lipid_Droplet Lipid Droplet HSL_active->Lipid_Droplet Translocates to DAG Diacylglycerol HSL_active->DAG Hydrolyzes MAG Monoacylglycerol DAG->MAG FFA Free Fatty Acids DAG->FFA

Caption: HSL signaling pathway upon hormonal stimulation.

HSL_Assay_Workflow cluster_prep Sample Preparation cluster_assay HSL Activity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenate Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Lysate_Aliquot Cell Lysate Aliquot Protein_Quant->Lysate_Aliquot Control Vehicle Control (e.g., DMSO) Lysate_Aliquot->Control Negative_Control This compound (Negative Control) Lysate_Aliquot->Negative_Control Pre_incubation Pre-incubation Control->Pre_incubation Negative_Control->Pre_incubation Substrate_Addition Add Substrate (Radiolabeled or Fluorescent) Pre_incubation->Substrate_Addition Incubation Incubation (e.g., 37°C) Substrate_Addition->Incubation Detection Detection of Released Product Incubation->Detection Data_Analysis Calculate HSL-specific activity: (Activity with Vehicle) - (Activity with this compound) Detection->Data_Analysis

Caption: Experimental workflow for HSL activity assay.

Data Presentation

The following table summarizes the inhibitory effects of this compound on HSL activity from various sources, demonstrating its utility as a negative control.

Sample TypeAssay MethodThis compound Concentration% Inhibition of HSL ActivityReference
HEK293A cell lysates overexpressing HSLPNPB Hydrolysis0.1 µM (IC50)50%[1]
Human SGBS AdipocytesFree Fatty Acid Release100 nM (IC50)50% (of stimulated release)[4]
Human SGBS AdipocytesFree Fatty Acid Release25 µM~70% (of stimulated release)[4]
Wild-type mouse white adipose tissue (WAT) lysatesTriglyceride Hydrolase Activity20 µMSignificant inhibition[5]
3T3-L1 adipocytesBasal and Forskolin-activated lipolysis10 µMSignificant reduction in FFA and glycerol release (in combination with Atglistatin)[1]

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for preparing lysates from cultured adipocytes (e.g., 3T3-L1) or other cell types for HSL activity measurement.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the lipid layer and the pellet.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • The lysate can be used immediately or stored at -80°C for future use.

HSL Activity Assay using a Radiolabeled Substrate

This protocol describes the measurement of HSL activity using a radiolabeled triolein substrate.

Materials:

  • Cell lysate (prepared as described above)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Assay Buffer: 20 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.02% fatty acid-free BSA.

  • [³H]-triolein substrate emulsion

  • Reaction termination solution: methanol/chloroform/heptane (10:9:7)

  • 0.1 M potassium carbonate, 0.1 M boric acid (pH 10.5)

  • Scintillation cocktail and counter

Procedure:

  • In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 50 µg).

  • Add either this compound to a final concentration of 10-25 µM (negative control) or an equivalent volume of DMSO (vehicle control).

  • Pre-incubate the mixture for 30-60 minutes at room temperature.[6][7]

  • Initiate the reaction by adding the [³H]-triolein substrate emulsion.

  • Incubate the reaction mixture in a shaking water bath for 60 minutes at 37°C.[7]

  • Terminate the reaction by adding the methanol/chloroform/heptane solution.

  • Add the potassium carbonate/boric acid solution to separate the phases.

  • Centrifuge the tubes at 800 x g for 20 minutes.[5]

  • Transfer an aliquot of the upper aqueous phase containing the released [³H]-oleic acid to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate HSL-specific activity by subtracting the radioactivity measured in the this compound-treated samples from the vehicle-treated samples.

HSL Activity Assay using a Fluorescent Substrate

This protocol provides an alternative method for measuring HSL activity using a fluorescent substrate.

Materials:

  • Cell lysate (prepared as described above)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Assay Buffer: 50 mM potassium phosphate (pH 7.0).

  • Fluorescent lipase substrate (e.g., a triglyceride analog that releases a fluorescent fatty acid upon hydrolysis)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In the wells of a black 96-well microplate, add a specific amount of cell lysate protein (e.g., 1 µg per well).[8]

  • Add either this compound to a final concentration of up to 50 µM (negative control) or an equivalent volume of DMSO (vehicle control).[6]

  • Pre-incubate the plate for 30-70 minutes at room temperature.[6]

  • Initiate the reaction by adding the fluorescent lipase substrate to each well.

  • Incubate the plate for 2 hours at 37°C, protected from light.[6]

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Calculate HSL-specific activity by subtracting the fluorescence intensity of the this compound-treated wells from that of the vehicle-treated wells.

Conclusion

The use of this compound as a specific negative control is essential for the accurate and reliable measurement of Hormone-Sensitive Lipase activity. The protocols outlined in this application note provide a framework for researchers to quantify HSL-specific lipolysis in various cell and tissue samples. The inclusion of this negative control allows for the confident assessment of HSL's contribution to overall lipid metabolism and facilitates the screening and characterization of novel HSL modulators for therapeutic development.

References

Application of Hi 76-0079 in Diabetes Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hi 76-0079 is a potent and specific small-molecule inhibitor of Hormone-Sensitive Lipase (HSL). HSL is a key intracellular lipase that mobilizes fatty acids from stored triglycerides, primarily in adipose tissue. The dysregulation of lipolysis and the subsequent increase in circulating free fatty acids (FFAs) are strongly implicated in the pathogenesis of insulin resistance and type 2 diabetes. Elevated FFAs contribute to lipotoxicity, impairing insulin signaling in peripheral tissues such as skeletal muscle and liver, and can also impact pancreatic beta-cell function. This compound serves as a critical research tool to investigate the precise role of HSL-mediated lipolysis in these processes and to explore the therapeutic potential of HSL inhibition in metabolic diseases.

These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of diabetes research, enabling the study of its effects on glucose homeostasis, insulin sensitivity, and insulin secretion.

Mechanism of Action

This compound functions as a specific, non-covalent inhibitor of Hormone-Sensitive Lipase (HSL).[1] HSL is the rate-limiting enzyme for the hydrolysis of diacylglycerol (DAG) to monoacylglycerol, a crucial step in the breakdown of triglycerides. By inhibiting HSL, this compound reduces the release of free fatty acids (FFAs) and glycerol from adipocytes.[1] In the context of insulin resistance, elevated FFAs can lead to the accumulation of intracellular lipid metabolites like diacylglycerols (DAGs) and ceramides in non-adipose tissues. These lipid species can activate novel protein kinase C (PKC) isoforms, which in turn can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS-1), leading to impaired glucose uptake and utilization. By reducing FFA release, this compound helps to mitigate this lipotoxicity, thereby potentially improving insulin sensitivity.

Signaling Pathway of HSL Inhibition and its Impact on Insulin Signaling

OGTT_Workflow cluster_induction Model Induction cluster_treatment Treatment cluster_ogtt Oral Glucose Tolerance Test (OGTT) Induction Induce obesity and insulin resistance: High-Fat Diet (HFD) for 8-12 weeks Treatment Administer this compound (30 mg/kg) or Vehicle by oral gavage 1-2 hours prior to OGTT Induction->Treatment Fasting Fast mice for 6 hours Treatment->Fasting Baseline t=0 min: Measure baseline blood glucose and collect blood for insulin Fasting->Baseline Gavage Administer glucose solution (2 g/kg) by oral gavage Baseline->Gavage Timepoints t=15, 30, 60, 90, 120 min: Measure blood glucose Gavage->Timepoints Insulin_Collection Optional: Collect blood for insulin at selected time points (e.g., 15, 30 min) Timepoints->Insulin_Collection GSIS_Workflow cluster_prep Islet Preparation cluster_gsis GSIS Assay cluster_analysis Data Analysis Isolation Isolate pancreatic islets by collagenase digestion Recovery Culture islets overnight in RPMI-1640 (5.5 mM glucose) for recovery Isolation->Recovery Preincubation Pre-incubate islets in low glucose (2.8 mM) KRB buffer for 1-2 hours Recovery->Preincubation Treatment_Incubation Incubate batches of islets in: 1. Low glucose (2.8 mM) KRB +/- this compound (10 µM) 2. High glucose (16.7 mM) KRB +/- this compound (10 µM) Preincubation->Treatment_Incubation Supernatant_Collection Collect supernatant after 1 hour incubation for insulin measurement Treatment_Incubation->Supernatant_Collection Content_Lysis Lyse islets to measure total insulin content Treatment_Incubation->Content_Lysis ELISA Quantify insulin in supernatants and lysates using ELISA Supernatant_Collection->ELISA Content_Lysis->ELISA Normalization Normalize secreted insulin to total insulin content ELISA->Normalization

References

Application Notes and Protocols for Studying Lipolysis in Skeletal Muscle Using Hi 76-0079

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolysis, the catabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical metabolic pathway in skeletal muscle. It provides an essential energy source for muscle contraction and is implicated in various physiological and pathophysiological states, including exercise metabolism and insulin resistance. The two primary enzymes governing intracellular lipolysis in skeletal muscle are Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). To elucidate the specific role of HSL in skeletal muscle lipolysis, the small molecule inhibitor Hi 76-0079 offers a potent and selective tool.

This compound (also known as NNC 0076-0079) is a specific inhibitor of hormone-sensitive lipase (HSL).[1] It is frequently utilized in conjunction with the ATGL inhibitor, Atglistatin, to dissect the relative contributions of these two key lipases to overall triglyceride hydrolysis in various tissues, including skeletal muscle.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying lipolysis in skeletal muscle models.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of HSL, which is responsible for the hydrolysis of diacylglycerol (DAG) to monoacylglycerol (MAG) and the final hydrolysis of MAG to glycerol and a free fatty acid. By inhibiting HSL, this compound allows researchers to investigate the HSL-dependent component of lipolysis and to unmask the contribution of other lipases, primarily ATGL.

Data Presentation

The following tables summarize the quantitative data for this compound in various experimental systems.

Table 1: In Vitro Efficacy of this compound

ParameterCell/Tissue TypeValueReference
IC50HEK293A cells overexpressing Lipe (HSL)0.1 µM[1]
IC50Human SGBS adipocytes100 nM[3]

Table 2: Effective Concentrations of this compound in Skeletal Muscle Studies

Experimental ModelConcentrationEffectReference
Human skeletal muscle lysates100 µMReduced TG hydrolase activity to 58% of control[4]
Human skeletal muscle lysates150 µMMaximal inhibition of HSL activity[4]
Wild-type mouse quadriceps muscle lysatesNot specified, but reduced TG hydrolase activity to levels of HSL-KO mice (40% of WT)Inhibition of HSL activity[5]
Ex vivo contracting rat soleus muscle1-3 mMIncreased muscle diacylglycerol (DAG) content, indicating HSL inhibition[5]

Table 3: Combined Inhibition with Atglistatin in Skeletal Muscle

InhibitorsTissueEffectReference
This compound and AtglistatinMouse skeletal muscle lysatesSignificant inhibition of triglyceride (TG) hydrolase activity[1][2]

Signaling Pathways and Experimental Workflow

Skeletal Muscle Lipolysis Signaling Pathway

G Signaling Pathway of Skeletal Muscle Lipolysis cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_ld Lipid Droplet Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active DG Diacylglycerol (DG) HSL_active->DG hydrolyzes MG Monoacylglycerol (MG) HSL_active->MG hydrolyzes ATGL ATGL ATGL_CGI58 ATGL-CGI-58 Complex (active) ATGL->ATGL_CGI58 associates with CGI58 CGI-58 CGI58->ATGL_CGI58 TG Triglyceride (TG) ATGL_CGI58->TG hydrolyzes Hi760079 This compound Hi760079->HSL_active inhibits Atglistatin Atglistatin Atglistatin->ATGL_CGI58 inhibits TG->DG + FA DG->MG + FA Glycerol Glycerol MG->Glycerol + FA FA Fatty Acids (FA) Hormone Adrenaline Hormone->Receptor binds cAMP->PKA activates

Caption: Signaling pathway of lipolysis in skeletal muscle and points of inhibition by this compound and Atglistatin.

Experimental Workflow for Lipolysis Assay

G Experimental Workflow for Lipolysis Assay in Skeletal Muscle Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed and differentiate skeletal muscle cells (e.g., C2C12) B Induce lipid loading (e.g., with oleic acid) A->B C Pre-incubate with this compound and/or Atglistatin B->C D Stimulate lipolysis (e.g., with forskolin or isoproterenol) C->D E Collect culture medium D->E F Measure glycerol release E->F G Measure free fatty acid (FFA) release E->G H Normalize to total protein content F->H G->H

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Hi 76-0079: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming solubility issues encountered with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079. Authored for experts in the field, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to ensure the successful integration of this compound into your experimental workflows.

Troubleshooting Guide

This section addresses common solubility problems in a question-and-answer format, providing direct and actionable solutions.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. An organic solvent is necessary to first create a concentrated stock solution.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can negatively impact the solubility and stability of the compound.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate precipitation, consider the following:

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your concentrated stock in DMSO to lower the concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to minimize solvent toxicity and precipitation.

  • Stepwise Addition: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Temperature: Gently warming the aqueous medium (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your medium.

Q4: I am observing precipitation or a cloudy solution even after following the recommended dilution procedures. What are my options?

A4: If precipitation persists, ultrasonication can be an effective method to aid dissolution.[3] Use a sonicating water bath to treat your solution. If the issue continues, you may need to consider alternative formulation strategies, especially for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum reported solubility of this compound in DMSO is approximately 250 mg/mL.[1][2] However, for most in vitro applications, preparing a stock solution in the range of 10-50 mM is common practice.

Q2: Can I use solvents other than DMSO?

A2: While DMSO is the most frequently recommended solvent, dimethylformamide (DMF) can be an alternative. However, it is crucial to verify its compatibility with your specific experimental system.

Q3: How should I store my this compound stock solution?

A3: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: Are there established formulations for in vivo use of this compound?

A4: Yes, for in vivo administration where aqueous compatibility is critical, co-solvent formulations are often necessary. Common formulations involve a combination of DMSO with other agents like Tween 80, PEG300, or corn oil.[3] It is essential to perform small-scale formulation tests to find the optimal vehicle for your specific animal model and administration route.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents for in vitro and in vivo applications.

Solvent Maximum Concentration Molar Equivalent Notes
DMSO250 mg/mL[1][2]~974 mMUltrasonication may be required.[3]

Table 1: In Vitro Solubility of this compound

Formulation Achievable Concentration Appearance Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[3]Clear SolutionAdd solvents sequentially and mix well at each step.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[3]Clear SolutionSBE-β-CD can enhance aqueous solubility.
10% DMSO, 90% Corn Oil≥ 5 mg/mL[3]Clear SolutionSuitable for certain administration routes.

Table 2: Example In Vivo Formulations for this compound

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 256.69 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform any necessary intermediate serial dilutions in DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution in DMSO to get a 100 µM intermediate stock.

    • Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. For a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium (for a 1:1000 dilution, resulting in 0.1% DMSO).

    • Mix immediately by gentle inversion or pipetting. Avoid vigorous vortexing that can cause foaming.

    • Use the final diluted solution promptly in your experiment.

Visualizing Key Pathways and Workflows

To further aid in experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a logical workflow for addressing solubility issues.

HSL_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet Beta_Adrenergic_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein Beta_Adrenergic_Receptor->Gs_Protein Hormone Binding Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP ATP->cAMP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) (phosphorylated) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Hi_76_0079 This compound Hi_76_0079->HSL_active Inhibits Diglycerides Diglycerides Triglycerides->Diglycerides Free_Fatty_Acids Free Fatty Acids Diglycerides->Free_Fatty_Acids Glycerol Glycerol Diglycerides->Glycerol

Caption: Simplified signaling pathway of hormone-sensitive lipase (HSL) activation and inhibition by this compound.

Solubility_Troubleshooting_Workflow Start Start: Need to prepare This compound solution Prepare_Stock Prepare concentrated stock in anhydrous DMSO Start->Prepare_Stock Precipitation_Check1 Does it dissolve completely? Prepare_Stock->Precipitation_Check1 Sonicate Sonicate solution Precipitation_Check1->Sonicate No Dilute_in_Aqueous Dilute stock solution into aqueous experimental medium Precipitation_Check1->Dilute_in_Aqueous Yes Sonicate->Prepare_Stock Precipitation_Check2 Does precipitation occur? Dilute_in_Aqueous->Precipitation_Check2 Success Success: Solution is ready for experiment Precipitation_Check2->Success No Troubleshoot Troubleshooting Options Precipitation_Check2->Troubleshoot Yes Option1 1. Lower final DMSO concentration Troubleshoot->Option1 Option2 2. Use serial dilutions in DMSO first Troubleshoot->Option2 Option3 3. Add stock to warmed medium while stirring Troubleshoot->Option3 Option4 4. Consider in vivo formulation (e.g., with co-solvents) Troubleshoot->Option4 Option1->Dilute_in_Aqueous Option2->Dilute_in_Aqueous Option3->Dilute_in_Aqueous

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Preventing Hi 76-0079 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hi 76-0079. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[3] By inhibiting HSL, this compound blocks the breakdown of triglycerides, leading to a reduction in the release of free fatty acids.[4][5] It is often used in lipid metabolism research and is sometimes used in conjunction with ATGL inhibitors, such as Atglistatin, to achieve a more complete blockade of lipolysis.[2][6][7]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:

  • Improper Dissolution: The method of diluting the concentrated stock solution into the aqueous medium is a primary cause of precipitation.[8]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium can lead to precipitation.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can affect the solubility of the compound. High solvent concentrations can be toxic to cells and may also cause the compound to precipitate.[8][9]

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[9]

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can induce precipitation.[9]

  • pH: The pH of the cell culture medium can influence the solubility of the compound.[9]

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[10] A concentration up to 0.5% is sometimes tolerated by robust cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[8][9]

Q4: Can I filter the medium to remove the precipitate?

A4: Filtering the medium to remove precipitated this compound is not recommended. This will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place.[9]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to help you troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Step 1: Review Your Stock Solution Preparation

The proper preparation of your stock solution is critical for preventing precipitation upon dilution.

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your initial stock solution.[8] Ensure the DMSO is not old and has not absorbed water, which can reduce its effectiveness.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. A very concentrated stock can sometimes be more prone to precipitation upon dilution, so if problems persist, try preparing a slightly lower concentration stock (e.g., 10 mM).[8]

  • Complete Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or brief sonication can aid in dissolution.[1][8]

Step 2: Optimize the Dilution Method

The way you dilute your stock solution into the cell culture medium is the most common source of precipitation.

  • Pre-warm the Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium. Adding the stock to cold medium can cause thermal shock and induce precipitation.[8]

  • Gradual Dilution: Never add the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[8]

  • Serial Dilution: For higher final concentrations of this compound, a serial dilution approach is recommended. First, dilute the stock into a small volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can prevent precipitation.[8]

Step 3: Consider the Final Concentration and Medium Components
  • Test Solubility: If you continue to experience precipitation, it may be necessary to experimentally determine the solubility of this compound in your specific cell culture medium.

  • Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to solubilize hydrophobic compounds.[10] If you are working in serum-free conditions, precipitation may be more likely.

  • pH of the Medium: While less common for this compound, the pH of your medium can affect solubility. Ensure your medium is properly buffered.[9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarksReference
DMSO≥ 200 mg/mL (779.15 mM)May require sonication[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (19.48 mM)Clear solution[1]
10% DMSO >> 90% corn oil≥ 5 mg/mL (19.48 mM)Clear solution[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 5 mg/mL (19.48 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 256.69 g/mol )[1]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.567 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath sonicator to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Cell Culture Medium

Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.

  • Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation. If a slight precipitate forms, brief sonication may help to redissolve the compound.[8]

  • Add the final solution to your cell culture plates.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Medium weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store prewarm Pre-warm Culture Medium to 37°C store->prewarm Use Aliquot add_stock Add Stock Dropwise While Mixing prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_adipocyte Adipocyte TG Triglycerides (TG) ATGL Adipose Triglyceride Lipase (ATGL) TG->ATGL Hydrolysis HSL Hormone-Sensitive Lipase (HSL) FFA Free Fatty Acids (FFA) HSL->FFA Glycerol Glycerol HSL->Glycerol DAG Diacylglycerol (DAG) ATGL->DAG Hi760079 This compound Hi760079->HSL Inhibits DAG->HSL Hydrolysis

Caption: this compound inhibits the HSL-mediated breakdown of DAG.

troubleshooting_logic start Precipitation Observed? stock Review Stock Solution: - Anhydrous DMSO? - Fully Dissolved? - Correct Concentration? start->stock Yes dilution Optimize Dilution: - Pre-warm Medium? - Gradual Addition? - Serial Dilution? stock->dilution final_conc Check Final Conditions: - Lower Final Concentration? - Vehicle Control OK? - Serum Present? dilution->final_conc success No Precipitation final_conc->success

Caption: Troubleshooting logic for this compound precipitation.

References

Hi 76-0079 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL). It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as NNC0076-0079) is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key intracellular enzyme that mobilizes stored fats by hydrolyzing diacylglycerols into fatty acids and monoglycerides.[1] this compound blocks the enzymatic activity of HSL, thereby inhibiting lipolysis. Due to its specificity, it is a valuable tool for studying lipid metabolism and is often used in combination with ATGL inhibitors, such as Atglistatin, to achieve a near-complete blockade of triglyceride breakdown in adipocytes.[1]

Q2: What are the recommended storage and stability conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. The compound is supplied as a solid powder and can also be stored as a stock solution.

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data compiled from multiple sources.[1][2][3][4]

Note: For stock solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How should I prepare stock solutions and working solutions of this compound?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For experimental use, a concentrated stock solution in DMSO is typically prepared first.

Stock Solution Preparation (In Vitro)
SolventMaximum Solubility
DMSO≥200 mg/mL (approx. 779 mM)

Data compiled from multiple sources.[3][5]

To prepare a 10 mM stock solution in DMSO:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 2.57 mg of this compound (MW: 256.69 g/mol ) in 1 mL of DMSO.

  • If necessary, use sonication or gentle warming to ensure the compound is fully dissolved.[3][5]

Working Solution Preparation (In Vivo)

For in vivo experiments, the DMSO stock solution must be further diluted in a vehicle suitable for administration. It is highly recommended to prepare these formulations freshly on the day of use.[1]

Formulation ExampleSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (19.48 mM)
10% DMSO, 90% Corn Oil≥ 5 mg/mL (19.48 mM)

Data compiled from MedChemExpress.[3]

The following diagram outlines the workflow for preparing this compound solutions.

G cluster_stock Stock Solution (In Vitro) cluster_working Working Solution (Cell-Based Assay) powder This compound Powder mix_stock Vortex / Sonicate to Dissolve powder->mix_stock dmso DMSO dmso->mix_stock stock_sol 10 mM Stock Solution mix_stock->stock_sol mix_working Dilute to Final Concentration stock_sol->mix_working culture_medium Cell Culture Medium culture_medium->mix_working working_sol Final Working Solution (e.g., 10 µM) mix_working->working_sol

Workflow for preparing this compound solutions.

Signaling Pathway Context

This compound targets HSL, a central enzyme in the lipolytic pathway, which is activated by hormonal signals like catecholamines (e.g., epinephrine). This process is primarily mediated by the cAMP/PKA signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_droplet Lipid Droplet receptor β-Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Hormone (e.g., Epinephrine) ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka PKA (inactive) camp->pka Binds to pka_active PKA (active) pka->pka_active Activates hsl HSL (inactive) pka_active->hsl Phosphorylates perilipin Perilipin pka_active->perilipin Phosphorylates hsl_active HSL (active, phosphorylated) hsl->hsl_active dag Diacylglycerol (DAG) hsl_active->dag Hydrolyzes inhibitor This compound inhibitor->hsl_active Inhibits perilipin_p Perilipin-P perilipin->perilipin_p ffa Fatty Acid + MAG dag->ffa

Catecholamine-stimulated lipolysis pathway showing HSL activation and inhibition by this compound.

In this pathway, hormonal stimulation activates Protein Kinase A (PKA), which then phosphorylates both HSL and Perilipin.[2] Phosphorylated HSL translocates to the lipid droplet, where phosphorylated Perilipin facilitates its access to diacylglycerol (DAG) substrates. This compound directly inhibits the enzymatic function of activated HSL.

Experimental Protocol: In Vitro Lipolysis Assay

This protocol describes a method to measure the inhibitory effect of this compound on forskolin-stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying free fatty acid (FFA) release.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Forskolin

  • This compound

  • DMSO

  • Free Fatty Acid (FFA) quantification kit

Procedure:

  • Cell Preparation: Plate differentiated 3T3-L1 adipocytes in a multi-well plate and allow them to mature. On the day of the experiment, wash the cells twice with serum-free DMEM.

  • Pre-incubation with Inhibitor:

    • Prepare a working solution of this compound in DMEM containing 2% fatty acid-free BSA. A typical final concentration for significant inhibition is 10 µM.[1] Include a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).

    • Add the prepared media to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Stimulation of Lipolysis:

    • Prepare a stimulation medium by adding forskolin (e.g., 20 µM final concentration) to the inhibitor-containing media from the previous step.

    • Replace the pre-incubation medium with the stimulation medium.

  • Incubation: Incubate the plate for 1-3 hours at 37°C.[1]

  • Sample Collection: After incubation, carefully collect the media (supernatant) from each well. This sample contains the released FFAs.

  • Quantification:

    • Analyze the collected media for FFA content using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.

    • (Optional) Lyse the cells remaining in the plate to measure total protein content for normalization of the FFA release data.

  • Data Analysis: Normalize the FFA release to the protein content for each well. Compare the results from this compound-treated wells to the vehicle-treated (stimulated) control to determine the percent inhibition.

Troubleshooting Guide

Q1: The inhibitor shows lower-than-expected activity or no effect in my cell-based assay.

Several factors could contribute to this issue. Consult the following decision tree to diagnose the problem.

G start Problem: Low or No Inhibitor Activity check_storage Was the compound stored correctly? start->check_storage check_solubility Did the compound fully dissolve in the final assay medium? check_storage->check_solubility Yes sol_improper Action: Order new compound. Implement proper storage (aliquot, protect from light). check_storage->sol_improper No check_concentration Is the final concentration appropriate for the target? check_solubility->check_concentration Yes sol_precipitate Action: Check final solvent %. Reduce final concentration or use a different formulation. check_solubility->sol_precipitate No check_cells Are the cells healthy and at the correct passage number? check_concentration->check_cells Yes sol_conc Action: Perform a dose-response experiment. Verify IC50 in your specific assay system. check_concentration->sol_conc No sol_cells Action: Use a fresh vial of cells. Maintain consistent cell culture practices. check_cells->sol_cells No

Troubleshooting decision tree for low inhibitor activity.
  • Compound Integrity: Ensure the compound has not degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).

  • Solubility Issues: this compound is hydrophobic. While soluble in DMSO, it may precipitate when diluted into aqueous assay buffers. Ensure the final DMSO concentration is compatible with your cells (typically ≤0.5%) and that the inhibitor remains in solution.

  • Cell Permeability: If the compound is effective in a lysate-based assay but not in whole cells, it may have poor membrane permeability. This is less likely for this compound but can be a factor for other inhibitors.

  • Dose and Time: The effective concentration and incubation time can be cell-type dependent. Perform a dose-response and time-course experiment to determine optimal conditions for your system.

Q2: I'm observing high variability between my technical replicates.

  • Pipetting Accuracy: Ensure micropipettes are calibrated and use consistent technique, especially when handling small volumes of viscous solutions like DMSO.

  • Uneven Cell Plating: Make sure cells are in a single-cell suspension before plating to avoid clumps and ensure an even monolayer. Inconsistent cell numbers per well will lead to variable results.

  • Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which can concentrate the inhibitor and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water to maintain humidity.

  • Incomplete Mixing: After adding the inhibitor, gently mix the plate on an orbital shaker for a minute to ensure even distribution.

Q3: My compound precipitated out of solution after dilution in the assay medium.

This is a common issue with hydrophobic compounds.

  • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Increase BSA Concentration: For cell-based assays, including a carrier protein like fatty acid-free BSA in the medium can help maintain the solubility of hydrophobic molecules.

  • Check Solvent Concentration: Ensure the final percentage of the organic solvent (e.g., DMSO) does not exceed the recommended limit for your cell line, as higher concentrations can be cytotoxic and also promote precipitation of the compound itself.

References

Interpreting unexpected results with Hi 76-0079

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using this compound to inhibit lipolysis, but I'm still observing residual fatty acid and glycerol release. Is the inhibitor not working?

A1: This is a common and expected observation. This compound is a specific inhibitor of hormone-sensitive lipase (HSL) and does not inhibit all lipolytic enzymes.[1] The residual lipolysis you are observing is likely due to the activity of other lipases, most notably adipose triglyceride lipase (ATGL), which is responsible for the initial step of triglyceride breakdown.[2][3]

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for this compound is in the range of 100-184 nM.[2][3][4] A concentration of 10 µM has been shown to be effective in cell-based assays.[1]

    • Consider Combination Treatment: To achieve a more complete blockade of lipolysis, consider co-treatment with an ATGL inhibitor, such as Atglistatin. The combination of this compound and Atglistatin has been demonstrated to synergistically inhibit lipolysis.[1][5]

    • Cell/Tissue Type: Be aware that the relative contributions of HSL and ATGL to overall lipolysis can vary between different cell and tissue types.

Q2: I'm observing an increase in diacylglycerol (DAG) levels after treating my cells with this compound. Is this an expected off-target effect?

A2: This is an expected on-target consequence of HSL inhibition. HSL is responsible for hydrolyzing diacylglycerols (DAGs) into monoacylglycerols. By inhibiting HSL, you are preventing the breakdown of DAGs, leading to their accumulation. One study reported a 5-fold increase in DAG levels with HSL inhibition.[2][3]

  • Experimental Consideration: If DAG signaling is a confounding factor in your experiments, co-inhibition of HSL and ATGL can prevent this accumulation of DAGs.[2][3]

Q3: My results with this compound are inconsistent between experiments. What are some potential sources of variability?

A3: Inconsistent results can arise from several factors related to experimental setup and execution.

  • Troubleshooting Checklist:

    • Reagent Stability: Ensure proper storage and handling of your this compound stock solutions to prevent degradation.

    • Cell Culture Conditions: Variations in cell density, passage number, and differentiation state (for adipocytes) can all impact the lipolytic response.

    • Assay Conditions: Factors such as incubation times, serum concentration in the media, and the method of stimulating lipolysis (e.g., forskolin, isoproterenol) should be kept consistent.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

ParameterValueCell/SystemReference
IC500.1 µMHEK293A cells overexpressing Lipe (PNPB Hydrolysis)[1]
IC50100 nMHuman SGBS adipocytes (isoproterenol-stimulated FA release)[2][3]
IC50184 nMNot specified[4]

Table 1: IC50 Values for this compound

CombinationEffectCell/Tissue TypeReference
This compound (10 µM) + AtglistatinSynergistically inhibits basal and forskolin-activated lipolysis3T3-L1 adipocytes[1]
This compound (10 µM) + AtglistatinAlmost completely blocks basal and forskolin-activated lipolysisWild-type mouse WAT tissue[1]
This compound + AtglistatinSignificantly inhibits triglyceride hydrolase activityLysates of brown adipose tissue, skeletal muscle, cardiac muscle, and liver[1]

Table 2: Synergistic Effects of this compound with Atglistatin

Experimental Protocols

Protocol: Inhibition of Lipolysis in 3T3-L1 Adipocytes

This protocol is adapted from studies demonstrating the inhibition of lipolysis in a common adipocyte cell line.[1][5]

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

    • Allow 7-10 days for full differentiation. Mature adipocytes will have visible lipid droplets.

  • Inhibitor Pre-incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in DMEM containing 2% fatty acid-free BSA to the desired final concentration (e.g., 10 µM).

    • For combination experiments, prepare a solution containing both this compound and Atglistatin.

    • Aspirate the culture medium from the differentiated 3T3-L1 adipocytes and replace it with the inhibitor-containing medium.

    • Incubate for 2-3 hours.

  • Stimulation of Lipolysis:

    • Prepare a solution of a lipolytic agent (e.g., 20 µM forskolin or 1 µM isoproterenol) in DMEM with 2% fatty acid-free BSA.

    • Also, prepare a solution containing the lipolytic agent and the inhibitor(s) to maintain the inhibitor concentration during stimulation.

    • After the pre-incubation period, replace the medium with the stimulation medium (with or without inhibitors).

    • Incubate for 1 hour.

  • Measurement of Lipolysis:

    • Collect the culture medium.

    • Measure the concentration of free fatty acids and glycerol in the medium using commercially available colorimetric assay kits.

    • Lyse the cells and measure the total protein content to normalize the free fatty acid and glycerol release data.

Visualizations

Caption: The lipolysis pathway showing the sequential breakdown of triglycerides and the points of inhibition for this compound and Atglistatin.

Troubleshooting_Workflow Start Unexpected Result: Incomplete Inhibition of Lipolysis Check_Conc Is this compound concentration optimal? (e.g., 10 µM) Start->Check_Conc Check_ATGL Is ATGL activity a factor? Check_Conc->Check_ATGL Yes Solution_Conc Adjust concentration based on IC50 values Check_Conc->Solution_Conc No Solution_ATGL Co-treat with an ATGL inhibitor (e.g., Atglistatin) Check_ATGL->Solution_ATGL Yes End Achieved Complete Lipolysis Inhibition Check_ATGL->End No Review_Protocol Review experimental protocol for consistency Solution_Conc->Review_Protocol Solution_ATGL->End Review_Protocol->Start Re-run Experiment

Caption: A troubleshooting workflow for addressing incomplete inhibition of lipolysis when using this compound.

Synergistic_Action cluster_inhibition Combined Effect Hi_76_0079 This compound HSL HSL Inhibition Hi_76_0079->HSL Atglistatin Atglistatin ATGL ATGL Inhibition Atglistatin->ATGL Lipolysis Lipolysis HSL->Lipolysis Complete_Inhibition Complete Lipolysis Inhibition ATGL->Lipolysis

Caption: Diagram illustrating the synergistic action of this compound and Atglistatin in achieving complete inhibition of lipolysis.

References

Off-target effects of Hi 76-0079 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Hi 76-0079 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

A1: The primary target of this compound is Hormone-Sensitive Lipase (HSL). It is a potent inhibitor of HSL with reported IC50 values typically in the range of 100 to 184 nM.[1][2][3][4][5]

Q2: What is the known selectivity profile of this compound against other lipases?

A2: this compound exhibits high selectivity for HSL over other related lipases. Notably, it shows minimal to no inhibitory activity against Adipose Triglyceride Lipase (ATGL) and other lipases, with reported IC50 values for these off-target lipases being greater than 50 µM.[6] This makes it a valuable tool for specifically studying the function of HSL in lipolysis, often used in conjunction with ATGL inhibitors to achieve a more complete blockade of the lipolytic cascade.[1][7]

Q3: Are there any known off-target effects of this compound on other protein classes like kinases, GPCRs, or ion channels?

A3: Currently, there is a lack of publicly available data from broad-based off-target screening panels (e.g., CEREP or Eurofins Safety Pharmacology Panels) for this compound. Therefore, its effects on unrelated protein classes such as kinases, G protein-coupled receptors (GPCRs), and ion channels have not been systematically characterized in the public domain. Researchers should exercise caution and consider performing their own assessments for potential off-target effects in their specific experimental systems, especially when observing unexpected phenotypes.

Q4: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes and how can I troubleshoot this?

A4: Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Compound Solubility Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitation. Consider preparing fresh stock solutions.
Assay Conditions Maintain consistent assay parameters such as pH, temperature, and incubation times between experiments. Lipase activity can be sensitive to these variations.
Reagent Variability Use the same lot of enzyme, substrate, and other critical reagents for a series of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Cell-Based Assay Variables For cellular assays, ensure consistent cell density, passage number, and confluency at the time of treatment.
Data Analysis Use a consistent method for data normalization and curve fitting to calculate the IC50 value.

Data Summary

Inhibitory Potency of this compound against Hormone-Sensitive Lipase (HSL)
Assay System IC50 (nM) Reference
Cell lysates of HEK293A cells overexpressing Lipe (PNPB Hydrolysis)100[1]
Not specified110[6][8]
Not specified184[2]
Isoproterenol-stimulated FA release from SGBS adipocytes100[3][4][5]
Selectivity Profile of this compound against Other Lipases
Off-Target Lipase Inhibition / IC50 Reference
Adipose Triglyceride Lipase (ATGL)IC50 > 50 µM[6]
Other LipasesIC50 > 50 µM[6]

Experimental Protocols

Protocol 1: In Vitro HSL Activity Assay using a Fluorescent Substrate

This protocol provides a general framework for measuring HSL activity and assessing the inhibitory effect of this compound.

Materials:

  • Recombinant human HSL

  • This compound

  • Fluorescent lipase substrate (e.g., a BODIPY-labeled triglyceride)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)

  • Zwittergent (for substrate solubilization)

  • DMSO (for compound dilution)

  • 96-well black microplate

Procedure:

  • Substrate Preparation: Prepare the fluorescent lipase substrate solution in the assay buffer containing Zwittergent, as recommended by the substrate manufacturer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).

  • Enzyme Preparation: Dilute the recombinant HSL in the assay buffer to the desired working concentration.

  • Assay Reaction: a. In the 96-well plate, add the diluted this compound or vehicle control. b. Add the diluted HSL enzyme to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the fluorescent substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis: a. Subtract the background fluorescence (from no-enzyme control wells) from all other readings. b. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. c. Calculate the percent inhibition relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_of_Lipolysis cluster_adipocyte Adipocyte cluster_inhibition Triglycerides Triglycerides Diacylglycerides Diacylglycerides Triglycerides->Diacylglycerides ATGL Monoacylglycerides Monoacylglycerides Diacylglycerides->Monoacylglycerides HSL Fatty Acids Fatty Acids Diacylglycerides->Fatty Acids Monoacylglycerides->Fatty Acids Glycerol Glycerol Monoacylglycerides->Glycerol MGL ATGL ATGL HSL HSL MGL MGL This compound This compound This compound->HSL Experimental_Workflow cluster_protocol IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Inhibitor/Vehicle to Plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve & Calculate IC50 G->H

References

How to control for Hi 76-0079 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079. Proper experimental design, including the appropriate use of vehicle controls, is critical for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. By inhibiting HSL, this compound blocks the breakdown of triglycerides, leading to a decrease in the release of free fatty acids and glycerol. Its mechanism of action makes it a valuable tool for studying lipid metabolism and related diseases.

Q2: What are the common vehicles used to dissolve this compound for in vitro and in vivo experiments?

Due to its hydrophobic nature, this compound requires an organic solvent or a combination of vehicles for proper dissolution.

  • In Vitro: The most common solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[2][3]

  • In Vivo: For animal studies, various formulations are used to ensure solubility and bioavailability. Common vehicles include combinations of DMSO, Polyethylene Glycol 300 (PEG300), Tween-80, saline, Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD), and corn oil.[4][5]

Troubleshooting Guides

In Vitro Experiments

Issue: I am observing unexpected effects in my cell-based assays, even in the control group treated only with the vehicle.

Possible Cause: The vehicle, typically DMSO, can have direct effects on cells, especially at higher concentrations. These effects can include cytotoxicity, altered cell proliferation, and changes in gene expression.[6][7][8][9]

Solution:

  • Determine the Optimal DMSO Concentration: It is crucial to perform a dose-response experiment with your specific cell line to determine the maximum concentration of DMSO that does not cause significant toxicity or other unintended effects. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1% to 0.5%.[2][7]

  • Use a Matched Vehicle Control: For every experiment, a vehicle control group must be included. This group should be treated with the exact same concentration of DMSO as the this compound-treated group.[3] This allows you to subtract any background effects caused by the solvent.

  • Minimize DMSO Exposure Time: If possible, minimize the duration of cell exposure to DMSO.

In Vivo Experiments

Issue: My in vivo study is showing high variability or unexpected physiological changes in the vehicle control group.

Possible Cause: The complex vehicle formulations required for in vivo administration of this compound can have their own biological effects.

Solutions:

  • Thoroughly Characterize the Vehicle Effect: Before initiating a large-scale study, it is essential to run a pilot study with a cohort of animals treated only with the vehicle. Monitor these animals for any physiological or behavioral changes, as well as for effects on the specific endpoints you will be measuring in your main experiment.

  • Consider the Specific Effects of Each Vehicle Component:

    • DMSO: While often used in small percentages in vivo, it can still have systemic effects.[10][11]

    • PEG300: Can cause local tissue irritation at the injection site and may have some systemic effects on gastric function.[12][13]

    • Tween-80: This surfactant can increase the absorption of other compounds by inhibiting P-glycoprotein, which could potentially alter the pharmacokinetics of other substances the animal may be exposed to.[14] It has also been implicated in some adverse events.[15]

    • Corn Oil: As a dietary lipid, corn oil can have metabolic effects, including altering lipid profiles and inducing inflammatory responses, which could confound studies on lipid metabolism.[16][17][18][19][20]

    • SBE-β-CD: Generally considered safe and well-tolerated, its primary function is to increase the solubility of the compound, which can enhance bioavailability.[21][22][23][24]

  • Optimize the Vehicle Formulation: If significant vehicle effects are observed, consider reformulating the vehicle. This could involve reducing the concentration of a particular component or trying a different combination of solvents and solubilizers.

Data Presentation: Common Vehicle Formulations for this compound

Application Vehicle Component Typical Concentration Range Potential Effects to Control For
In Vitro DMSO0.01% - 0.5% in cell culture mediaCytotoxicity, effects on cell proliferation and differentiation.
In Vivo DMSO1% - 10% in final formulationSystemic effects, potential for interaction with other substances.
PEG30010% - 40%Local tissue irritation, potential gastric effects.
Tween-801% - 10%Increased absorption of other compounds, potential for hypersensitivity.
Corn Oil50% - 90%Metabolic and inflammatory effects.
SBE-β-CD10% - 25%Enhanced bioavailability of the administered compound.

Experimental Protocols: Methodologies for Vehicle Control Experiments

In Vitro Vehicle Control Protocol:

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate.

  • Vehicle Preparation: Prepare a stock solution of your vehicle (e.g., 100% DMSO).

  • Serial Dilutions: Create a series of dilutions of the vehicle in your cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

  • Treatment: Add the vehicle dilutions to the appropriate wells. Include a "medium-only" control group that receives no vehicle.

  • Incubation: Incubate the cells for the same duration as your planned experiment with this compound.

  • Endpoint Analysis: Assess cell viability (e.g., using an MTT or trypan blue exclusion assay) and any other relevant cellular endpoints that might be affected by the vehicle.

In Vivo Vehicle Control Protocol:

  • Animal Acclimation: Allow animals to acclimate to the housing conditions for a specified period.

  • Group Assignment: Randomly assign animals to a vehicle control group and a naive (no treatment) control group.

  • Vehicle Preparation: Prepare the complete vehicle formulation that will be used to deliver this compound.

  • Administration: Administer the vehicle to the control group using the same route, volume, and frequency as planned for the drug treatment group.

  • Monitoring: Closely monitor the animals for any adverse effects, including changes in body weight, food and water intake, and general behavior.

  • Endpoint Analysis: At the end of the study period, collect tissues and plasma to analyze the same biochemical and physiological parameters that will be assessed in the drug-treated group.

Visualizations

Experimental_Workflow_for_Vehicle_Control cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Seed Cells B Prepare Vehicle Dilutions A->B C Treat Cells with Vehicle B->C D Incubate C->D E Assess Cell Viability & Endpoints D->E F Acclimate Animals G Prepare Vehicle Formulation F->G H Administer Vehicle G->H I Monitor Animals H->I J Analyze Physiological Parameters I->J

Caption: Experimental workflows for in vitro and in vivo vehicle control studies.

Signaling_Pathway_of_HSL_Inhibition Triglycerides Triglycerides HSL Hormone-Sensitive Lipase (HSL) Triglycerides->HSL Hydrolysis FattyAcids Free Fatty Acids + Glycerol HSL->FattyAcids Hi760079 This compound Hi760079->HSL Inhibition

Caption: Inhibition of HSL by this compound blocks triglyceride hydrolysis.

Logical_Relationship_of_Controls ExperimentalGroup Experimental Group (this compound in Vehicle) VehicleControl Vehicle Control (Vehicle Only) ExperimentalGroup->VehicleControl Compare to isolate drug effect NaiveControl Naive Control (No Treatment) VehicleControl->NaiveControl Compare to isolate vehicle effect

Caption: Logical relationships between experimental and control groups.

References

Troubleshooting inconsistent Hi 76-0079 inhibition results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Hi 76-0079, a selective inhibitor of hormone-sensitive lipase (HSL), who may be experiencing inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of lipolysis after treating my cells with this compound. What are the possible reasons?

A1: Inconsistent or absent inhibitory effects of this compound can stem from several factors, ranging from compound handling to experimental setup. Here are the primary areas to investigate:

  • Compound Integrity and Handling:

    • Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to 6 months.[1] Improper storage can lead to degradation of the compound.

    • Incorrect Solvent or Solubility Issues: this compound is soluble in DMSO at high concentrations (e.g., 200-250 mg/mL).[1][2][3] Ensure the compound is fully dissolved in a suitable solvent before further dilution in your assay medium. Precipitation of the inhibitor can significantly reduce its effective concentration.

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound. It is recommended to prepare single-use aliquots.[4]

  • Cell-Based Assay Conditions:

    • Cell Health and Confluency: Ensure your cells (e.g., 3T3-L1 adipocytes) are healthy and at the appropriate differentiation state and confluency. Stressed or overly confluent cells may respond differently to stimuli and inhibitors.

    • Insufficient Stimulation of Lipolysis: this compound inhibits HSL, which is activated by hormonal signals. If the lipolytic pathway is not adequately stimulated (e.g., with isoproterenol or forskolin), the inhibitory effect of this compound may not be apparent.[5][6][7]

    • Presence of Other Lipases: Adipose triglyceride lipase (ATGL) is another key enzyme in the initial breakdown of triglycerides.[8][9] this compound is specific to HSL and will not inhibit ATGL.[7] Therefore, even with complete HSL inhibition, residual lipolysis due to ATGL activity will persist. For a more complete blockage of lipolysis, co-treatment with an ATGL inhibitor like Atglistatin is often necessary.[7][9]

  • Assay-Specific Parameters:

    • Inappropriate Incubation Time: The pre-incubation time with this compound and the subsequent stimulation period are critical. Optimize these timings for your specific cell type and assay conditions.

    • Incorrect Assay Endpoint Measurement: Ensure that the method used to measure lipolysis (e.g., glycerol or free fatty acid release) is sensitive and linear within the expected range of your experiment.

Q2: My IC50 value for this compound varies significantly between experiments. What could be causing this variability?

A2: Fluctuations in IC50 values are a common challenge in cell-based assays.[4] Several factors can contribute to this:

  • Inconsistent Cell Density: The number of cells seeded per well can affect the inhibitor-to-cell ratio, leading to shifts in the apparent IC50.[4]

  • Variable Assay Incubation Times: The duration of exposure to this compound can influence the observed inhibitory effect.[4]

  • Reagent Preparation and Stability: Inconsistencies in the preparation of reagents, including serial dilutions of this compound and the lipolysis-stimulating agent, can introduce variability. Always use freshly prepared dilutions for each experiment.[4]

  • Cell Passage Number: Using cells with a high or inconsistent passage number can lead to phenotypic changes and altered responses to inhibitors.[4]

Q3: I am observing high background or "noise" in my lipolysis assay, making it difficult to assess the inhibitory effect of this compound. How can I reduce this?

A3: High background can be due to several factors. Consider the following:

  • Basal Lipolysis: Even without stimulation, there can be a basal level of lipolysis. Ensure you have appropriate controls (unstimulated cells) to determine this baseline.

  • Serum in Assay Medium: Components in serum can interfere with the assay. It is common to perform the final stages of the lipolysis assay in a serum-free medium.

  • Pipetting Errors and Mixing: Inaccurate pipetting, especially of small volumes, and improper mixing of reagents can lead to high variability between replicates.[4]

  • Edge Effects in Multi-Well Plates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS.[4]

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay SystemTargetIC50Reference
Cell lysates of HEK293A cells overexpressing LipeHSL0.1 µM[7]
In vitro enzyme assayHSL184 nM[1]
Isoproterenol-stimulated FA release from SGBS adipocytesHSL100 nM[10]

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is adapted from commercially available lipolysis assay kits.[5][6]

1. Cell Culture and Differentiation: a. Culture 3T3-L1 preadipocytes in a 96-well plate. b. Differentiate the cells into mature adipocytes until lipid droplets are clearly visible under a microscope.

2. Pre-treatment with this compound: a. Gently wash the differentiated 3T3-L1 adipocytes twice with 100 µL of Lipolysis Wash Buffer. b. Replace the wash buffer with 150 µL of Lipolysis Assay Buffer containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO). c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

3. Stimulation of Lipolysis: a. To the wells where lipolysis stimulation is desired, add a stimulating agent such as isoproterenol to a final concentration of 100 nM.[5][6] b. Incubate the plate for 1-3 hours at 37°C.

4. Measurement of Lipolysis: a. Carefully collect 20-50 µL of the culture medium from each well and transfer to a new 96-well plate. b. Measure the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.

5. Data Analysis: a. Generate a standard curve using the provided glycerol or fatty acid standard. b. Determine the concentration of glycerol or free fatty acids in your samples from the standard curve. c. Normalize the results to the vehicle-treated, stimulated control to determine the percent inhibition.

Visualizations

Signaling Pathway of Lipolysis

Lipolysis_Pathway cluster_stimulation Hormonal Stimulation cluster_lipolysis Lipolysis in Adipocyte Hormone Hormone Receptor Receptor Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Diglycerides Diglycerides HSL_active->Diglycerides Hydrolyzes ATGL ATGL Triglycerides Triglycerides ATGL->Triglycerides Hydrolyzes Triglycerides->Diglycerides Diglycerides->ATGL Monoglycerides Monoglycerides Diglycerides->Monoglycerides Glycerol Glycerol Monoglycerides->Glycerol FFA Free Fatty Acids Glycerol->FFA Hi760079 This compound Hi760079->HSL_active Inhibits

Caption: Signaling pathway of hormone-stimulated lipolysis and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Differentiate 3T3-L1 Preadipocytes D 4. Wash Differentiated Adipocytes A->D B 2. Prepare this compound Stock and Dilutions E 5. Pre-incubate with This compound or Vehicle B->E C 3. Prepare Lipolysis Stimulant (e.g., Isoproterenol) F 6. Stimulate Lipolysis C->F D->E E->F G 7. Incubate and Collect Supernatant F->G H 8. Measure Glycerol or Free Fatty Acid Release G->H I 9. Calculate % Inhibition and IC50 H->I

Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on lipolysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent or No Inhibition Observed with this compound Q_Compound Is the compound preparation and storage correct? Start->Q_Compound A_Compound_Yes Yes Q_Compound->A_Compound_Yes Yes A_Compound_No No Q_Compound->A_Compound_No No Q_Cells Are the cells healthy and properly differentiated? A_Compound_Yes->Q_Cells Sol_Compound Check storage conditions. Use fresh aliquots. Ensure complete dissolution in DMSO. A_Compound_No->Sol_Compound A_Cells_Yes Yes Q_Cells->A_Cells_Yes Yes A_Cells_No No Q_Cells->A_Cells_No No Q_Stimulation Is lipolysis adequately stimulated in positive controls? A_Cells_Yes->Q_Stimulation Sol_Cells Use low passage cells. Confirm differentiation visually. Ensure consistent seeding density. A_Cells_No->Sol_Cells A_Stimulation_Yes Yes Q_Stimulation->A_Stimulation_Yes Yes A_Stimulation_No No Q_Stimulation->A_Stimulation_No No Q_Assay Are assay parameters (incubation times, detection) optimized? A_Stimulation_Yes->Q_Assay Sol_Stimulation Check concentration and activity of the stimulating agent (e.g., isoproterenol). A_Stimulation_No->Sol_Stimulation A_Assay_Yes Yes Q_Assay->A_Assay_Yes Yes A_Assay_No No Q_Assay->A_Assay_No No Consider_ATGL Consider residual lipolysis by ATGL. Use an ATGL inhibitor for full blockage. A_Assay_Yes->Consider_ATGL Sol_Assay Optimize pre-incubation and stimulation times. Validate detection assay sensitivity. A_Assay_No->Sol_Assay

Caption: A logical flow diagram to troubleshoot inconsistent this compound inhibition results.

References

Technical Support Center: Cell Viability Assays with Hi 76-0079 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1] HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides.[2][3] By inhibiting HSL, this compound blocks the breakdown of triglycerides, reducing the release of free fatty acids and glycerol.[1][3] It is often used in metabolic research to study the role of HSL in lipolysis.[1]

Q2: At what concentrations is this compound typically used in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and experimental goals. For inhibiting lipolysis, concentrations in the range of 10 µM have been shown to be effective in 3T3-L1 adipocytes.[1] The IC50 for inhibiting PNPB hydrolysis in cell lysates overexpressing HSL is approximately 0.1 µM.[1]

Q3: Does this compound affect cell viability or proliferation?

Based on available research, this compound is not expected to have a significant impact on cell proliferation at concentrations typically used for HSL inhibition. One study found that inhibitors of HSL, including this compound, had no effect on the proliferation of five different cancer cell lines.[4] However, it is always recommended to perform a dose-response curve for your specific cell line to confirm the lack of cytotoxicity at your working concentration.

Q4: What solvent should I use to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Can I use this compound in combination with other lipase inhibitors?

Yes, this compound is often used synergistically with inhibitors of adipose triglyceride lipase (ATGL), such as Atglistatin.[1] This combination allows for a more complete blockade of lipolysis, as ATGL and HSL are the major enzymes involved in triglyceride breakdown in many cell types.[5]

Data Presentation

The following table summarizes the expected effect of this compound on cell viability based on current literature. Note that specific results may vary depending on the cell line, assay type, and experimental conditions.

Cell Line(s)This compound ConcentrationAssay TypeObserved Effect on Cell Viability/ProliferationReference
Various Cancer Cell LinesNot specifiedProliferation AssayNo significant effect[4]
3T3-L1 adipocytes10 µMNot specified for viabilityEffective for lipolysis inhibition[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay and should be performed according to the manufacturer's instructions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to equilibrate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include vehicle and no-cell controls.

    • Add the compound dilutions to the respective wells.

    • Incubate for the desired treatment duration.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Luminescence of treated cells / Luminescence of vehicle control) x 100.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. Inaccurate pipetting of this compound or assay reagents.1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consider using a multichannel pipette for additions.
Cell viability appears to be >100% at low concentrations of this compound 1. This compound may interfere with the assay chemistry. 2. The compound may have a slight proliferative effect at very low doses (less likely based on current data).1. Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. 2. Ensure accurate background subtraction.
Unexpected decrease in cell viability 1. The concentration of this compound is too high for the specific cell line. 2. The final DMSO concentration is toxic. 3. The compound has degraded or is impure.1. Perform a dose-response curve to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.5%. 3. Use a fresh aliquot of this compound and verify its purity if possible.
Low signal or poor dynamic range in the assay 1. Cell seeding density is too low or too high. 2. Incubation time with the assay reagent is insufficient (especially for MTT). 3. Incomplete lysis of cells (for CellTiter-Glo).1. Optimize the cell seeding density for a linear response in your assay. 2. Increase the incubation time with the MTT reagent. 3. Ensure proper mixing after adding the CellTiter-Glo reagent.

Visualizations

Signaling_Pathway cluster_cell Adipocyte Triglycerides Triglycerides (Lipid Droplet) Diacylglycerol Diacylglycerol Triglycerides->Diacylglycerol ATGL Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol HSL FFA Free Fatty Acids Diacylglycerol->FFA Glycerol Glycerol Monoacylglycerol->Glycerol MGL Monoacylglycerol->FFA HSL Hormone-Sensitive Lipase (HSL) ATGL Adipose Triglyceride Lipase (ATGL) MGL Monoglyceride Lipase (MGL) Hi_76_0079 This compound Hi_76_0079->HSL Inhibition

Caption: Mechanism of action of this compound in the lipolytic pathway.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (and controls) A->B C 3. Incubate for Desired Duration B->C D 4. Add Viability Reagent (MTT or CellTiter-Glo) C->D E 5. Incubate as per Protocol D->E F 6. Measure Signal (Absorbance or Luminescence) E->F G 7. Analyze Data F->G

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Results in Cell Viability Assay? Q1 Is there high variability between replicates? Start->Q1 A1 Check cell seeding consistency, pipetting accuracy, and avoid edge effects. Q1->A1 Yes Q2 Is viability >100%? Q1->Q2 No A2 Run cell-free control to check for compound interference with assay reagents. Q2->A2 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A3 Verify final DMSO concentration is non-toxic and perform a dose-response curve. Q3->A3 Yes

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Hi 76-0079 In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hormone-sensitive lipase (HSL) inhibitor, Hi 76-0079.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of hormone-sensitive lipase (HSL).[1][2] HSL is a key enzyme responsible for the hydrolysis of diacylglycerols to monoacylglycerols, a critical step in the mobilization of fatty acids from stored triglycerides. By inhibiting HSL, this compound blocks this step in the lipolytic pathway.

Q2: What are the reported in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for HSL can vary slightly depending on the experimental conditions and assay format. Reported values are typically in the nanomolar range.

Assay TypeCell Line/Enzyme SourceIC50 (nM)
PNPB Hydrolysis AssayHEK293A cells overexpressing Lipe100
HSL InhibitionNot specified184
Fatty Acid ReleaseHuman SGBS adipocytes100

Q3: How does the presence of serum in my cell culture medium affect the activity of this compound?

The presence of serum can significantly impact the apparent activity of small molecule inhibitors like this compound. This is primarily due to the binding of the compound to serum proteins, most notably albumin. This protein binding reduces the free concentration of the inhibitor available to interact with its target, HSL. Consequently, a higher total concentration of this compound may be required to achieve the same level of HSL inhibition in the presence of serum compared to serum-free conditions. This phenomenon is often referred to as an "IC50 shift".

Q4: I am observing a decrease in the potency of this compound when I switch from a serum-free to a serum-containing assay. Is this expected?

Yes, this is an expected observation. The components of serum, particularly albumin, can bind to small molecules, thereby reducing their free concentration and apparent potency. To accurately determine the potency of this compound under your specific experimental conditions, it is recommended to perform a dose-response curve in the presence and absence of serum to quantify the extent of the IC50 shift.

Q5: What is the chemical stability of this compound, and are there any special handling precautions?

This compound belongs to the carbamate class of compounds. Carbamates generally exhibit good chemical and proteolytic stability.[3] For optimal stability, it is recommended to store the compound as a powder at -20°C. When preparing stock solutions, use an appropriate solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. While generally stable, the stability in aqueous solutions, especially at physiological pH, should be considered for long-term experiments.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound between experiments.

  • Potential Cause 1: Inconsistent Serum Concentration.

    • Troubleshooting Tip: Ensure that the concentration and lot of serum used in your cell culture medium are consistent across all experiments. Variations in serum composition can alter the extent of inhibitor binding.

  • Potential Cause 2: Variable Cell Density.

    • Troubleshooting Tip: Seed cells at a consistent density for all experiments. Cell number can affect the local concentration of the target enzyme and the rate of compound metabolism.

  • Potential Cause 3: Instability of Diluted Compound.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.

Issue 2: Complete loss of this compound activity in the presence of high serum concentrations.

  • Potential Cause: Extensive Serum Protein Binding.

    • Troubleshooting Tip: If you suspect high protein binding is masking the inhibitor's effect, consider reducing the serum concentration in your assay. Alternatively, you can perform the assay in a serum-free medium or a medium supplemented with a defined concentration of bovine serum albumin (BSA) to have a more controlled environment.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on this compound IC50 (IC50 Shift Assay)

This protocol allows for the quantification of the effect of serum on the potency of this compound.

  • Cell Seeding: Plate your target cells (e.g., 3T3-L1 adipocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate as required.

  • Compound Preparation: Prepare a serial dilution of this compound in two types of assay media: one containing your standard serum concentration (e.g., 10% FBS) and another that is serum-free or contains a low, defined concentration of BSA (e.g., 0.5%).

  • Treatment: Remove the culture medium from the cells and add the prepared serial dilutions of this compound in both serum-containing and serum-free media. Include appropriate vehicle controls for both conditions.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 3 hours) at 37°C in a CO2 incubator.

  • HSL Activity Assay: Following incubation, measure HSL activity. This can be done by quantifying the release of glycerol or free fatty acids into the medium using commercially available kits.

  • Data Analysis: For each condition (with and without serum), plot the HSL activity against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value for each condition. The fold-change in IC50 between the serum-containing and serum-free conditions represents the IC50 shift.

Visualizations

Hormone-Sensitive Lipase (HSL) Signaling Pathway

HSL_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway cluster_lipolysis Lipolysis Hormones Catecholamines (e.g., Epinephrine) GPCR β-Adrenergic Receptor (GPCR) Hormones->GPCR G_Protein Gs Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylation HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active Diacylglycerol Diacylglycerol HSL_active->Diacylglycerol Hydrolysis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PDE3B Phosphodiesterase 3B (PDE3B) Insulin_Receptor->PDE3B Activation PDE3B->cAMP cAMP to AMP (Inhibition of PKA activation) Hi760079 This compound Hi760079->HSL_active Direct Inhibition Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol FFA Free Fatty Acid Diacylglycerol->FFA

Caption: Signaling pathway for HSL activation and inhibition.

Experimental Workflow for Assessing Serum Impact on this compound Activity

Serum_Impact_Workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture and differentiate target cells (e.g., 3T3-L1) Treatment Treat cells with this compound dilutions Cell_Culture->Treatment Compound_Dilution Prepare serial dilutions of this compound Serum_Free Medium without Serum (or with low BSA) Compound_Dilution->Serum_Free Serum_Containing Medium with Serum (e.g., 10% FBS) Compound_Dilution->Serum_Containing Serum_Free->Treatment Serum_Containing->Treatment Incubation Incubate for a defined period Treatment->Incubation Measure_Activity Measure HSL activity (Glycerol or FFA release) Incubation->Measure_Activity Dose_Response Generate dose-response curves Measure_Activity->Dose_Response IC50_Calculation Calculate IC50 for each condition Dose_Response->IC50_Calculation IC50_Shift Determine IC50 Shift (IC50 with serum / IC50 without serum) IC50_Calculation->IC50_Shift

Caption: Workflow for determining the IC50 shift of this compound.

Logical Relationship of Serum Components and Inhibitor Activity

Serum_Inhibitor_Interaction Hi760079_total Total this compound in medium Bound_Inhibitor Protein-Bound This compound (Inactive) Hi760079_total->Bound_Inhibitor Free_Inhibitor Free this compound (Active) Hi760079_total->Free_Inhibitor Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Bound_Inhibitor Binding HSL Hormone-Sensitive Lipase (HSL) Free_Inhibitor->HSL Inhibits Inhibition Inhibition of Lipolysis HSL->Inhibition

Caption: Impact of serum protein binding on this compound availability.

References

Validation & Comparative

A Comparative Guide to HSL Inhibitors: Hi 76-0079 vs. CAY10499

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in lipid metabolism, diabetes, and obesity, the targeted inhibition of Hormone-Sensitive Lipase (HSL) is a key area of investigation. HSL is a crucial enzyme in the mobilization of stored fats, and its modulation offers therapeutic potential. This guide provides a detailed comparison of two commonly used HSL inhibitors, Hi 76-0079 and CAY10499, focusing on their performance, selectivity, and the experimental protocols for their evaluation.

Performance and Specificity: A Quantitative Comparison

This compound and CAY10499 are both potent inhibitors of HSL, but they exhibit different selectivity profiles. This compound is a specific HSL inhibitor, while CAY10499 is a non-selective lipase inhibitor, also targeting Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). The inhibitory concentrations (IC50) for these compounds can vary depending on the experimental conditions, as noted in the literature[1].

InhibitorTargetReported IC50Selectivity ProfileKey Features
This compound HSL0.1 µM[2][3], 184 nM[4][5]Specific for HSL; does not affect Adipose Triglyceride Lipase (ATGL)[6].Synergizes with ATGL inhibitors to block lipolysis in vitro[2]. Used for studies of lipid metabolism[2].
CAY10499 HSL90 nM[1][7][8]Non-selective; also inhibits MAGL (IC50 ~92-144 nM) and FAAH (IC50 ~14-86 nM)[1][8][9][10].Potent, non-selective lipase inhibitor[9]. Reported to be both irreversible and reversible depending on the study[1].

Experimental Workflow for Inhibitor Comparison

A standardized experimental workflow is crucial for the accurate comparison of HSL inhibitors. The following diagram outlines a typical workflow for evaluating the efficacy and selectivity of compounds like this compound and CAY10499.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme HSL Enzyme Source (e.g., recombinant human HSL, cell lysates overexpressing HSL) Preincubation Pre-incubation: Enzyme + Inhibitor (e.g., 30-70 min at RT) Enzyme->Preincubation Inhibitors Inhibitor Stock Solutions (this compound, CAY10499 in DMSO) Inhibitors->Preincubation Substrate Substrate Solution (e.g., PNPB, fluorescent triglyceride analog) Reaction Initiate Reaction: Add Substrate (e.g., 2 hours at 37°C) Substrate->Reaction Preincubation->Reaction Detection Detection: Measure product formation (e.g., spectrophotometry, fluorimetry) Reaction->Detection IC50 IC50 Determination: Plot % inhibition vs. log[inhibitor] and fit to a dose-response curve Detection->IC50 Selectivity Selectivity Profiling: Repeat assay with other lipases (e.g., ATGL, MAGL, FAAH) IC50->Selectivity

Caption: Experimental workflow for comparing HSL inhibitors.

Detailed Experimental Protocol: HSL Inhibition Assay

This protocol is a representative method for determining the IC50 values of HSL inhibitors, based on common laboratory practices.

1. Materials and Reagents:

  • Recombinant human HSL or cell lysates from HEK293A cells overexpressing HSL.

  • This compound and CAY10499 stock solutions (e.g., 10 mM in DMSO).

  • Assay Buffer: Potassium phosphate buffer (pH 7.0).

  • Substrate: p-Nitrophenyl butyrate (PNPB) or a fluorescently labeled triglyceride analog.

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer).

2. Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the stock solutions of this compound and CAY10499 in the assay buffer to achieve a range of final concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the HSL enzyme source in the assay buffer to a working concentration.

  • Pre-incubation: Add the diluted inhibitors and the diluted enzyme to the wells of the 96-well plate. Incubate for 30-70 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours), allowing for substrate hydrolysis.

  • Detection: Measure the absorbance (for PNPB, at 405 nm) or fluorescence of the product formed.

  • Data Analysis: Calculate the percentage of HSL inhibition for each inhibitor concentration relative to a control (enzyme without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HSL Signaling Pathway and Points of Inhibition

Understanding the HSL signaling pathway is essential for interpreting the effects of inhibitors. HSL is activated by protein kinase A (PKA) in response to hormonal signals. The activated HSL then translocates to lipid droplets to hydrolyze triglycerides and diglycerides.

G cluster_upstream Upstream Signaling cluster_lipolysis Lipolysis cluster_inhibition Inhibition Hormones Hormones (e.g., Catecholamines, ACTH) Receptor β-Adrenergic Receptor Hormones->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive Inactive HSL PKA->HSL_inactive phosphorylates HSL_active Active (phosphorylated) HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes Diglycerides Diglycerides Triglycerides->Diglycerides Monoglycerides Monoglycerides Diglycerides->Monoglycerides FFA Free Fatty Acids Diglycerides->FFA Monoglycerides->FFA Glycerol Glycerol Monoglycerides->Glycerol Inhibitors This compound CAY10499 Inhibitors->HSL_active

Caption: Simplified HSL signaling pathway and inhibition points.

Conclusion

Both this compound and CAY10499 are valuable tools for studying the role of HSL in various physiological and pathological processes. The choice between these inhibitors will depend on the specific research question.

  • For studies requiring specific inhibition of HSL , this compound is the preferred choice due to its high selectivity. This is particularly important when dissecting the distinct roles of HSL and other lipases like ATGL and MAGL.

  • For broader inhibition of lipolysis , or when investigating the combined effects of inhibiting multiple lipases, CAY10499 can be a useful tool. However, its off-target effects on MAGL and FAAH must be considered when interpreting the results.

Researchers should carefully consider the selectivity profiles and perform rigorous, standardized assays to ensure the validity and reproducibility of their findings. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for such investigations.

References

A Comparative Analysis of Hi 76-0079 and Orlistat in Lipid Metabolism and Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic and research compounds targeting lipid metabolism for the management of obesity and related metabolic disorders, Hi 76-0079 and Orlistat represent two distinct approaches. While Orlistat is a well-established, clinically approved medication for weight management, this compound is a research-grade inhibitor used to investigate the intricacies of intracellular lipolysis. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Lipases

The fundamental difference between this compound and Orlistat lies in their enzymatic targets and, consequently, their sites of action.

This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL) .[1][2][3][4] HSL is a key intracellular enzyme primarily found in adipocytes that mobilizes stored triglycerides into free fatty acids and glycerol, a process known as lipolysis. By inhibiting HSL, this compound prevents the breakdown of stored fat within the body's fat cells.

Orlistat , on the other hand, is a powerful inhibitor of gastric and pancreatic lipases .[1][2][4][5] These enzymes are crucial for the digestion of dietary fats in the gastrointestinal tract. Orlistat forms a covalent bond with the active site of these lipases, rendering them inactive.[2][6] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. As a result, undigested fats are excreted from the body, leading to a reduction in caloric intake from fat.[1][4]

Efficacy: In Vitro Potency vs. Clinical Outcomes

Direct comparative efficacy studies between this compound and Orlistat are not available due to their different stages of development and intended applications. This compound's efficacy is primarily characterized by its in vitro inhibitory concentration, while Orlistat's effectiveness is measured through extensive clinical trial data.

This compound: In Vitro Efficacy

This compound demonstrates high potency in inhibiting HSL activity in cellular and biochemical assays.

ParameterValueCell/SystemReference
IC50 0.1 µMHEK293A cells overexpressing Lipe[1]
IC50 184 nMNot specified[3][4][7]
IC50 0.11 µMNot specified[2]
IC50 100 nMHuman SGBS adipocytes[8][9]

Studies have also shown that this compound can work synergistically with ATGL inhibitors, such as Atglistatin, to almost completely block lipolysis in vitro.[1]

Orlistat: Clinical Efficacy

Orlistat's efficacy has been well-documented in numerous clinical trials for weight management in overweight and obese individuals.

Efficacy ParameterResultStudy Population/DurationReference
Weight Loss 2-3 kg more than placebo over one yearPooled data from clinical trials[1]
Weight Loss Mean weight loss of 5.6 kg vs. 2.4 kg with placebo6 months[2]
Weight Loss -3.89% of baseline body weight vs. -1.27% with placebo1 year, overweight/obese patients with type 2 diabetes[3][7][10]
Fat Absorption Inhibition Approximately 30%At the recommended therapeutic dose of 120 mg three times a day[1][2][4][6]
Cholesterol Absorption Inhibition Approximately 25%Class II abdominal obesity[11]
LDL Cholesterol Reduction Greater reduction than placebo, independent of weight lossMultiple clinical trials[11]
Total & LDL Cholesterol Reduction Statistically significant improvements1 year, overweight/obese patients with type 2 diabetes[3][7][10]

A systematic review of randomized clinical trials concluded that Orlistat at 120 mg three times daily is effective in improving both weight loss and serum lipid profiles in obese patients.[12]

Experimental Protocols

This compound: In Vitro Lipolysis Assay

A common experimental protocol to assess the efficacy of this compound involves measuring the inhibition of lipolysis in adipocytes.

  • Cell Culture: Differentiated 3T3-L1 or human SGBS adipocytes are used.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 10 µM) for a specified period (e.g., 2-3 hours).[13][14]

  • Stimulation of Lipolysis: Lipolysis is stimulated using agents like isoproterenol or forskolin.[13][14]

  • Measurement of Lipolysis Products: The release of free fatty acids (FA) and glycerol into the culture medium is quantified using commercial kits.[14]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Orlistat: Randomized Controlled Clinical Trial Design

The efficacy of Orlistat is typically evaluated in large-scale, multicenter, randomized, double-blind, placebo-controlled trials.

  • Study Population: Overweight or obese adults (e.g., BMI ≥28 kg/m ²) often with associated comorbidities like type 2 diabetes.[3][10]

  • Intervention: Participants are randomized to receive either Orlistat (e.g., 120 mg three times a day) or a matching placebo.[3][10]

  • Concomitant Therapy: Both groups receive a reduced-calorie diet and lifestyle counseling.[3][10]

  • Duration: The trial duration is typically one year or longer.[3][10]

  • Outcome Measures:

    • Primary: Change in body weight from baseline.[3][10]

    • Secondary: Changes in glycemic control (HbA1c), lipid profiles (total cholesterol, LDL, HDL), and blood pressure.[3][10]

  • Statistical Analysis: The differences in outcomes between the Orlistat and placebo groups are statistically analyzed.

Signaling Pathways and Experimental Workflows

This compound: Inhibition of Intracellular Lipolysis

G This compound Mechanism of Action cluster_adipocyte Adipocyte Triglycerides Triglycerides (Stored Fat) HSL Hormone-Sensitive Lipase (HSL) Triglycerides->HSL Hydrolysis FFA_Glycerol Free Fatty Acids (FFA) + Glycerol HSL->FFA_Glycerol Hi760079 This compound Hi760079->HSL Inhibits

Caption: Mechanism of this compound inhibiting HSL-mediated triglyceride breakdown.

Orlistat: Inhibition of Dietary Fat Digestion

G Orlistat Mechanism of Action cluster_gi_tract Gastrointestinal Tract Lumen Dietary_Fat Dietary Triglycerides Lipases Gastric & Pancreatic Lipases Dietary_Fat->Lipases Digestion Absorbable_Fat Absorbable FFA + Monoglycerides Lipases->Absorbable_Fat Excretion of Undigested Fat Excretion of Undigested Fat Intestinal Absorption Intestinal Absorption Orlistat Orlistat Orlistat->Lipases Inhibits

Caption: Orlistat blocks dietary fat digestion by inhibiting gastric and pancreatic lipases.

Experimental Workflow: In Vitro Lipolysis Assay

G Workflow for In Vitro Lipolysis Assay A 1. Culture Adipocytes B 2. Pre-incubate with this compound A->B C 3. Stimulate Lipolysis B->C D 4. Collect Culture Medium C->D E 5. Quantify FFA and Glycerol D->E F 6. Calculate IC50 E->F

Caption: A typical experimental workflow for assessing in vitro lipolysis inhibition.

Conclusion

This compound and Orlistat are valuable tools in the field of lipid metabolism, albeit with distinct roles. This compound serves as a specific and potent inhibitor of intracellular HSL, making it an essential research compound for dissecting the pathways of lipolysis and developing novel therapeutic strategies targeting fat cell metabolism. Orlistat, a clinically proven inhibitor of dietary fat absorption, provides a therapeutic option for weight management in obese individuals. The comparison of their mechanisms and efficacy data highlights the different yet complementary approaches to tackling the complexities of obesity and metabolic disease, offering valuable insights for future drug development and research.

References

Validating the Specificity of HSL Inhibitor Hi 76-0079 Using HSL Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in lipid metabolism and drug development, the precise inhibition of Hormone-Sensitive Lipase (HSL) is crucial for dissecting its role in various physiological and pathological processes. Hi 76-0079 has emerged as a potent and specific inhibitor of HSL. This guide provides a comprehensive validation of this compound's specificity, drawing upon experimental data from studies utilizing HSL knockout (KO) models, and compares its performance with other lipolytic inhibitors.

Performance Characteristics of this compound

This compound is a small molecule inhibitor that specifically targets HSL, a key enzyme in the hydrolysis of diacylglycerol to monoacylglycerol, a rate-limiting step in lipolysis.[1][2] Its efficacy and specificity have been validated across various experimental systems, including cell lysates, and tissue explants from wild-type and genetically modified animals.

Quantitative Comparison of Lipase Inhibitors

The following table summarizes the quantitative data on this compound and a common inhibitor for another key lipase, Adipose Triglyceride Lipase (ATGL), Atglistatin. This comparative data highlights the distinct inhibitory profiles of these compounds.

InhibitorTargetIC50Experimental SystemKey Findings
This compound HSL~100 nM[1][2][3]Human SGBS adipocytes[1][2][3]Decreased fatty acid release by a maximum of 70%.[1][2][3]
0.1 µM[4]Cell lysates of HEK293A cells overexpressing Lipe[4]Inhibits PNPB Hydrolysis.[4]
Atglistatin ATGLNot specifiedWild-type mouse White Adipose Tissue (WAT) lysatesInhibited Triglyceride (TG) hydrolase activity by up to 78%.[5]
Not specified3T3-L1 adipocytesUsed in combination with this compound to synergistically inhibit lipolysis.[4]

Validation of Specificity Using HSL Knockout Models

The cornerstone of validating a targeted inhibitor's specificity lies in the use of knockout models. Experiments conducted on tissues from HSL knockout mice unequivocally demonstrate that this compound's inhibitory effect is contingent on the presence of HSL.

In a key study, the in vitro triglyceride (TG) hydrolase activity was measured in skeletal muscle lysates from both wild-type (WT) and HSL-KO mice. The results showed that this compound reduced TG hydrolase activity in WT lysates to the levels observed in HSL-KO lysates, while having no effect on the lysates from HSL-KO mice.[6] This provides direct evidence of its HSL-specific action. When used in combination with the ATGL inhibitor Atglistatin, this compound almost completely blocks lipolysis in wild-type mouse White Adipose Tissue (WAT), but has no significant effect on the residual lipase activity in WAT from ATGL-knockout mice, further confirming its specificity.[4]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Triglyceride (TG) Hydrolase Activity Assay

This assay is fundamental for assessing the inhibitory effect of compounds on lipase activity.

Materials:

  • Tissue or cell lysates

  • [3H]-triolein substrate

  • Enzyme dilution buffer (20 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithioerythritol, and 0.02% fatty acid-free BSA)

  • This compound inhibitor solution (dissolved in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Prepare tissue or cell lysates from wild-type and HSL-KO models.

  • Pre-incubate 50 µg of the lysate pool with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.[6]

  • Initiate the reaction by adding 100 µl of [3H]-triolein substrate.

  • Incubate the mixture in a shaking water bath for 60 minutes at 37°C.[6]

  • Terminate the reaction and measure the released [3H]-oleic acid to determine TG hydrolase activity.

  • Perform all assays in triplicate for statistical robustness.[6]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Treatment Conditions cluster_2 Assay cluster_3 Expected Outcome WT_Lysate Wild-Type (WT) Tissue Lysate Hi760079 This compound WT_Lysate->Hi760079 Vehicle Vehicle (DMSO) WT_Lysate->Vehicle HSL_KO_Lysate HSL Knockout (KO) Tissue Lysate HSL_KO_Lysate->Hi760079 HSL_KO_Lysate->Vehicle Assay Triglyceride Hydrolase Activity Assay Hi760079->Assay Hi760079->Assay Vehicle->Assay Vehicle->Assay Outcome1 Inhibition of Lipase Activity Assay->Outcome1 Outcome2 No Inhibition of Lipase Activity Assay->Outcome2 Outcome3 Basal Lipase Activity Assay->Outcome3 Assay->Outcome3

Caption: Experimental workflow for validating this compound specificity.

G cluster_0 Lipolysis Signaling Pathway cluster_1 Inhibitor Action TG Triglycerides (TG) ATGL ATGL TG->ATGL DAG Diacylglycerol (DAG) ATGL->DAG FFA Free Fatty Acids (FFA) ATGL->FFA HSL HSL DAG->HSL MAG Monoacylglycerol (MAG) HSL->MAG HSL->FFA Glycerol Glycerol MAG->Glycerol Hi760079 This compound Hi760079->HSL

Caption: HSL's role in lipolysis and inhibition by this compound.

References

Comparative Analysis of Hi 76-0079: A Selective Hormone-Sensitive Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipase inhibitor Hi 76-0079 (also known as NNC0076-0079) with other key lipases, supported by experimental data. This compound is a potent and specific inhibitor of hormone-sensitive lipase (HSL), a crucial enzyme in the mobilization of fatty acids from stored triglycerides.[1] Its high selectivity makes it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders.

Cross-Reactivity Profile of this compound

The selectivity of a pharmacological inhibitor is paramount for its utility in research and medicine. The following table summarizes the inhibitory activity of this compound against a panel of human lipases.

LipaseIC50 (µM)Reference
Hormone-Sensitive Lipase (HSL) 0.1 - 0.184 [1][2][3]
Adipose Triglyceride Lipase (ATGL)> 40 (No significant inhibition)[4]
Lipoprotein Lipase (LPL)> 50[5]
Hepatic Lipase (HL)> 50[5]
Pancreatic Lipase (PL)> 50[5]
Bile Salt-Stimulated Lipase (BSSL)> 50[5]
DDHD Domain Containing 2 (DDHD2)No inhibition[6]

As the data indicates, this compound exhibits high potency against HSL with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2][3] In contrast, it shows negligible inhibition of other key lipases involved in triglyceride metabolism, such as ATGL, LPL, HL, and PL, with IC50 values exceeding 50 µM.[5] This remarkable selectivity underscores its utility as a specific probe for HSL function. Furthermore, studies have shown that this compound does not inhibit DDHD2, another intracellular lipase.[6]

Hormonal Regulation of Lipolysis and the Role of HSL

The breakdown of triglycerides in adipocytes, a process known as lipolysis, is tightly regulated by hormones. The signaling pathway culminating in the activation of HSL is critical for controlling the release of fatty acids into the bloodstream.

Lipolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ld Lipid Droplet Hormones Hormones (e.g., Epinephrine, Glucagon) Receptor β-Adrenergic Receptor Hormones->Receptor binds AC Adenylate Cyclase Receptor->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive phosphorylates HSL_active Active HSL-P HSL_inactive->HSL_active DAG Diacylglycerol HSL_active->DAG hydrolyzes Hi760079 This compound Hi760079->HSL_active inhibits MAG Monoacylglycerol DAG->MAG

Caption: Hormonal control of HSL-mediated lipolysis and its inhibition by this compound.

This pathway is initiated by the binding of hormones like epinephrine to G-protein coupled receptors on the adipocyte surface, leading to the activation of adenylate cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] PKA phosphorylates HSL, leading to its activation and translocation to the lipid droplet, where it hydrolyzes diacylglycerols to monoacylglycerols and free fatty acids.[7][8] this compound exerts its inhibitory effect by specifically targeting the active form of HSL.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing lipase activity and inhibition.

Lipase Activity and Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)

This spectrophotometric assay is a common method for measuring lipase activity. It utilizes the substrate p-nitrophenyl butyrate (PNPB), which is hydrolyzed by lipases to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-415 nm.[9][10][11]

Materials:

  • Enzyme Source: Purified lipase, cell lysates, or tissue homogenates.

  • Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing 150 mM NaCl and 0.5% (v/v) Triton X-100.[9]

  • Substrate Stock Solution: 50 mM PNPB in acetonitrile.[9]

  • Inhibitor Stock Solution: this compound dissolved in DMSO.

  • Microplate Reader or Spectrophotometer .

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme source to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with DMSO only (no inhibitor).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the PNPB substrate solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at 37°C.

  • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for Assessing Cross-Reactivity

To ensure a comprehensive evaluation of an inhibitor's specificity, a systematic workflow should be followed.

Cross_Reactivity_Workflow Start Start: Obtain this compound and Lipase Panel Prepare_Reagents Prepare Stock Solutions (Inhibitor, Enzymes, Substrates) Start->Prepare_Reagents Primary_Assay Primary Screen: Fixed Inhibitor Concentration against Lipase Panel Prepare_Reagents->Primary_Assay Analyze_Primary Analyze Primary Screen Data: Identify Potential Off-Targets Primary_Assay->Analyze_Primary Dose_Response Dose-Response Assays: Generate IC50 Curves for All Lipases Analyze_Primary->Dose_Response Analyze_DR Analyze Dose-Response Data: Determine IC50 Values and Selectivity Dose_Response->Analyze_DR Conclusion Conclusion: Quantify Selectivity Profile Analyze_DR->Conclusion

Caption: Workflow for determining the cross-reactivity profile of a lipase inhibitor.

This workflow begins with the preparation of all necessary reagents, followed by an initial screen at a high concentration of the inhibitor to identify any potential off-target interactions. Subsequently, full dose-response curves are generated for all lipases to accurately determine the IC50 values and quantify the selectivity of the inhibitor. This systematic approach ensures a thorough and reliable assessment of the inhibitor's cross-reactivity profile.

References

Unveiling a Potent Partnership: The Synergistic Inhibition of Lipolysis by Hi 76-0079 and ATGL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of lipid metabolism, the precise control of lipolysis is paramount. Dysregulation of this process, which governs the breakdown of triglycerides and the release of fatty acids, is a hallmark of numerous metabolic disorders. Researchers in drug development are therefore keenly interested in identifying potent inhibitory mechanisms. A compelling strategy has emerged through the combined application of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL), and inhibitors of Adipose Triglyceride Lipase (ATGL), such as Atglistatin. This guide provides a comparative analysis of their individual and synergistic effects, supported by experimental data and detailed protocols.

The Two-Pronged Attack on Triglyceride Breakdown

Lipolysis in adipocytes is a sequential process predominantly mediated by two key enzymes: ATGL and HSL. ATGL initiates the process by hydrolyzing the first ester bond of a triglyceride molecule, yielding a diacylglycerol (DAG) and a fatty acid. Subsequently, HSL, the rate-limiting enzyme, acts on the DAG to produce a monoacylglycerol and another fatty acid. Given these distinct and sequential roles, a synergistic effect can be anticipated when both enzymes are inhibited simultaneously.

The combination of this compound with an ATGL inhibitor like Atglistatin results in a near-complete blockade of triglyceride hydrolase activity.[1][2] This potent synergy stems from the fact that inhibiting ATGL alone still permits some level of lipolysis to proceed via the residual activity of other lipases, including HSL. Conversely, inhibiting only HSL leads to an accumulation of DAG.[3][4][5] By targeting both key steps, the combination of this compound and an ATGL inhibitor effectively shuts down the lipolytic cascade.

Comparative Efficacy: A Quantitative Look

The synergistic action of this compound and ATGL inhibitors is clearly demonstrated in quantitative assays measuring the inhibition of lipolysis. The data presented below summarizes the inhibitory concentrations and the degree of triglyceride (TG) hydrolase activity inhibition for each compound individually and in combination.

Compound/CombinationTargetIC50TG Hydrolase Inhibition (in WAT lysates)
This compound Hormone-Sensitive Lipase (HSL)0.1 µM (for PNPB Hydrolysis)[6][7]~70% (non-ATGL activity)[1][2]
Atglistatin Adipose Triglyceride Lipase (ATGL)0.7 µM[2][7]Up to 78%[1][2]
This compound + Atglistatin HSL and ATGL-~95%[1][2]

WAT: White Adipose Tissue PNPB: Para-Nitrophenyl Butyrate, a substrate used to measure lipase activity.

These data highlight that while each inhibitor is potent on its own, their combination leads to a significantly more profound inhibition of lipolysis.

Visualizing the Synergy

To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the lipolytic pathway and a typical experimental workflow.

Lipolytic_Pathway cluster_adipocyte Adipocyte cluster_inhibition Adipocyte TG Triglyceride DAG Diacylglycerol TG->DAG ATGL MAG Monoacylglycerol DAG->MAG HSL FA Fatty Acids DAG->FA Glycerol Glycerol MAG->Glycerol MAG->FA ATGL_Inhibitor ATGL Inhibitor (e.g., Atglistatin) ATGL_Inhibitor->TG Hi_76_0079 This compound Hi_76_0079->DAG Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Differentiate 3T3-L1 preadipocytes to mature adipocytes B Pre-incubate cells with: - Vehicle (Control) - this compound - ATGL Inhibitor - this compound + ATGL Inhibitor A->B C Stimulate lipolysis with Forskolin B->C D Collect culture medium C->D E Measure Free Fatty Acid (FFA) and Glycerol release D->E F Compare results across treatment groups E->F

References

A Head-to-Head Comparison of HSL Inhibitors: Hi 76-0079 and BAY 59-9435

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two widely used small molecule inhibitors of Hormone-Sensitive Lipase (HSL): Hi 76-0079 and BAY 59-9435. Designed for researchers, scientists, and drug development professionals, this document outlines their respective performance characteristics, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and compound selection.

Introduction to HSL and Lipolysis

Intracellular lipolysis is the metabolic process by which triglycerides (TGs) stored in lipid droplets are hydrolyzed into glycerol and free fatty acids (FFAs). This process is primarily mediated by the sequential action of two key enzymes: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). ATGL initiates lipolysis by converting TGs to diglycerides (DGs), and HSL subsequently hydrolyzes DGs into monoglycerides (MGs).[1][2] The inhibition of HSL is a critical tool for studying lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases. Both this compound and BAY 59-9435 are experimental compounds that target HSL, enabling the specific interrogation of its role in the lipolytic cascade.

Mechanism of Action

Both this compound and BAY 59-9435 function by inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL). By blocking this step, they prevent the breakdown of diglycerides, leading to a reduction in the release of free fatty acids and glycerol from adipocytes and other cell types. This targeted inhibition allows researchers to dissect the HSL-dependent steps of lipolysis from those mediated by ATGL or other lipases.

G cluster_LD Lipid Droplet cluster_cyto Cytosol TG Triglycerides (TG) DG Diglycerides (DG) TG->DG + FFA  ATGL MG Monoglycerides (MG) DG->MG + FFA HSL FFA Free Fatty Acids (FFA) Glycerol Glycerol MG->Glycerol + FFA MGL ATGL ATGL HSL HSL MGL MGL Inhibitor1 This compound BAY 59-9435 Inhibitor1->HSL

Caption: The intracellular lipolysis pathway, highlighting HSL inhibition.

Performance and Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and BAY 59-9435 based on published experimental data.

Table 1: Potency Against Hormone-Sensitive Lipase (HSL)

CompoundIC50 ValueSpecies/Assay SystemReference
This compound ~100 nMHuman SGBS Adipocytes (FA Release)[1][3][4]
184 nMNot Specified[5]
0.1 µM (100 nM)HEK293A cells overexpressing Lipe (PNPB Hydrolysis)[6]
BAY 59-9435 0.023 µM (23 nM)Not Specified[7][8]

Table 2: Selectivity and Specificity

CompoundTarget(s)NotesReference
This compound HSLOften used with ATGL inhibitors (e.g., Atglistatin) for complete lipolysis blockade. May also inhibit Carboxylesterase 1 (CES1).[6][9][10]
BAY 59-9435 HSLHighly selective; shows no activity against ATGL. Had no effect on lipolysis in HSL-deficient mice, demonstrating molecular specificity. Crucially, its inhibitory effect is potent on mouse HSL (~90% inhibition) but significantly weaker on human HSL (~30% inhibition). [11][12][13][14]

Table 3: Cellular and In Vivo Effects

CompoundObserved Effect(s)Model System(s)Reference
This compound Synergistically inhibits lipolysis when combined with an ATGL inhibitor. Reduces release of FFA and glycerol.3T3-L1 adipocytes, mouse WAT, BAT, skeletal muscle, and cardiac muscle tissue.[6][9]
BAY 59-9435 Reduces β-adrenergic-stimulated FFA and glycerol release. Prevents the induction of inflammatory cytokines following β-adrenergic stimulation. Blocks isoproterenol-induced SphK1 expression.Primary adipocytes, 3T3-L1 adipocytes, C57BL/6J mice.[8][15][16][17]

Experimental Methodologies

Detailed protocols for common assays used to evaluate HSL inhibitors are provided below.

Protocol 1: Adipocyte Lipolysis Assay

This assay measures the ability of a compound to inhibit the release of free fatty acids (FFA) and glycerol from cultured adipocytes following hormonal stimulation.

G A 1. Differentiate Adipocytes (e.g., 3T3-L1 cells) B 2. Pre-incubate Cells with HSL Inhibitor (this compound or BAY 59-9435) A->B C 3. Stimulate Lipolysis (e.g., with Isoproterenol or Forskolin) B->C D 4. Collect Culture Medium C->D E 5. Quantify FFA Release (Commercial NEFA Kit) D->E F 6. Quantify Glycerol Release (Commercial Glycerol Kit) D->F

Caption: Workflow for a typical adipocyte lipolysis assay.

Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Experiments are typically performed between days 7 and 10 of differentiation.[9]

  • Inhibitor Pre-incubation: Differentiated adipocytes are washed and pre-incubated in a serum-free medium (e.g., DMEM with 2% fatty acid-free BSA) containing the desired concentrations of the HSL inhibitor (e.g., this compound or BAY 59-9435) or vehicle control (e.g., DMSO) for 1-2 hours.[9]

  • Lipolysis Stimulation: The medium is replaced with fresh medium containing the inhibitor and a lipolytic agent, such as the β-adrenergic agonist isoproterenol (1-10 µM) or the adenylyl cyclase activator forskolin (10-20 µM).[1][9]

  • Sample Collection: Cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.[1][6] Afterward, the culture medium (supernatant) is collected.

  • Quantification: The concentrations of FFA and glycerol in the collected medium are determined using commercially available colorimetric assay kits (e.g., NEFA C kit from Wako for FFA and Free Glycerol Reagent from Sigma).[9]

  • Data Normalization: FFA and glycerol release are often normalized to the total cellular protein content in each well.

Protocol 2: In Vitro TG Hydrolase Activity Assay

This assay measures the direct inhibitory effect of a compound on lipase activity in cell or tissue lysates using a radiolabeled substrate.

Methodology:

  • Lysate Preparation: Tissues (e.g., white adipose tissue) are homogenized or cells (e.g., COS-7 cells overexpressing HSL) are lysed in a suitable buffer.[9][13] Total protein concentration is determined using a BCA assay.

  • Substrate Preparation: A substrate mixture is prepared containing radiolabeled triolein (e.g., [9,10-³H]-triolein) emulsified in a buffer with phosphatidylcholine and BSA.[18]

  • Inhibition Reaction: Cell or tissue lysates (containing a fixed amount of protein) are pre-incubated with various concentrations of the HSL inhibitor or vehicle control for a short period (e.g., 15-30 minutes) at room temperature.

  • Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate to the lysate-inhibitor mixture. The reaction proceeds for 1 hour at 37°C in a shaking water bath.[18]

  • Extraction of Released FFA: The reaction is stopped by adding a mixture of methanol/chloroform/heptane and sodium hydroxide to partition the released radiolabeled fatty acids into the upper aqueous phase.

  • Quantification: An aliquot of the upper phase is collected, and the radioactivity is measured using liquid scintillation counting. The TG hydrolase activity is calculated based on the amount of released [³H]-oleate.[18]

Summary and Key Considerations

  • Potency: BAY 59-9435 exhibits significantly higher potency against HSL (IC50 of 23 nM) compared to this compound (IC50 ~100-184 nM).[1][3][4][5][7][8]

  • Selectivity: Both compounds are effective HSL inhibitors. BAY 59-9435 has been demonstrated to be highly specific against ATGL.[11][13] this compound is frequently used in combination with the ATGL inhibitor Atglistatin to achieve a near-complete blockade of lipolysis, confirming its primary action is on the HSL-mediated step.[9]

  • Species Specificity: A critical differentiator is the species-dependent activity of BAY 59-9435. It is a very potent inhibitor of mouse HSL but shows markedly reduced activity against human HSL.[12][14] This makes this compound a more suitable choice for studies involving human cells or tissues.

  • Application: For researchers studying mouse models or murine cells, BAY 59-9435 offers a more potent and highly selective tool for HSL inhibition. For studies using human cell lines (e.g., SGBS adipocytes) or in experiments requiring a broader and well-characterized HSL inhibitor, this compound is a reliable option.[1][3]

The choice between this compound and BAY 59-9435 should be guided by the specific requirements of the experimental system, particularly the species of origin and the required potency of HSL inhibition.

References

In Vitro and In Vivo Correlation of Hi 76-0079 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL). The product's performance is objectively compared with other key lipolysis inhibitors, supported by experimental data, to aid in the design and interpretation of metabolic research studies.

Introduction to Lipolysis and Key Inhibitors

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a critical metabolic process primarily regulated by two key enzymes: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). ATGL initiates lipolysis by hydrolyzing triglycerides to diacylglycerols, which are then preferentially hydrolyzed by HSL to monoacylglycerols. Dysregulation of this pathway is implicated in various metabolic diseases, making ATGL and HSL significant targets for therapeutic intervention.

This compound is a potent and specific, non-covalent inhibitor of HSL.[1] Its activity is often assessed in conjunction with inhibitors of ATGL, such as Atglistatin and NG-497, to achieve a more complete blockade of the lipolytic cascade. This guide will compare the activity of this compound with these alternative compounds.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data on the activity of this compound and its comparators from various experimental systems.

Table 1: In Vitro Inhibitory Activity of Lipolysis Inhibitors
CompoundTargetAssay SystemIC50Reference
This compound HSLPNPB Hydrolysis in HEK293A cells overexpressing Lipe0.1 µM[2][3]
This compound HSLIsoproterenol-stimulated free fatty acid release in human SGBS adipocytes100 nM[4][5]
This compound HSLTG hydrolase activity in wild-type mouse white adipose tissue (WAT) lysates (used at 20 µM)-[6]
AtglistatinATGLLipolysis in E. coli overexpressing ATGL0.7 µM[7]
NG-497Human ATGLIsoproterenol-stimulated free fatty acid release in human SGBS adipocytes1.5 µM[4][5]
NG-497Human ATGLHSL-independent free fatty acid release in human SGBS adipocytes0.5 µM[4][5]
Table 2: In Vivo / Ex Vivo Activity of Lipolysis Inhibitors
CompoundModel SystemDose/ConcentrationEffectReference
This compound Fasted Rats (oral)30 mg/kg30-75% decrease in circulating glycerol for 3 hours[1]
This compound Fasted Mice (oral)30 mg/kgSimilar glycerol lowering effect as in rats[1]
This compound + AtglistatinWild-type mouse WAT explants10 µM eachAlmost complete blockade of basal and forskolin-activated lipolysis[2]
AtglistatinFasted Wild-type Mice (oral)1.4 mg/mouseUp to 50% decrease in plasma free fatty acids and 62% decrease in plasma glycerol 8 hours post-dose[8][9]
NG-497Human Islets (acute exposure)-Mild reduction in glucose-stimulated insulin secretion and significant reduction in amino acid-stimulated glucagon secretion[10][11]

Experimental Protocols

In Vitro HSL Inhibition Assay (PNPB Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (PNPB), by HSL.

  • Enzyme Source: Cell lysates from HEK293A cells overexpressing the HSL gene (Lipe) are used as the source of HSL.[2]

  • Substrate: PNPB is used as the substrate.

  • Procedure: The enzyme preparation is incubated with various concentrations of the inhibitor (e.g., this compound) before the addition of the PNPB substrate.

  • Detection: The hydrolysis of PNPB releases p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of HSL activity (IC50) is calculated.

Cellular Lipolysis Assay (in 3T3-L1 or SGBS Adipocytes)

This assay quantifies the release of free fatty acids (FFA) and glycerol from cultured adipocytes following hormonal stimulation of lipolysis.

  • Cell Culture: Differentiated 3T3-L1 or Simpson-Golabi-Behmel syndrome (SGBS) adipocytes are used.[4][5][8]

  • Pre-incubation: Cells are pre-incubated with the test inhibitor (e.g., this compound, Atglistatin, NG-497) for a specified period (e.g., 1-2 hours).[4][5][8]

  • Stimulation: Lipolysis is stimulated by adding an adrenergic agonist like isoproterenol or a direct adenylyl cyclase activator like forskolin.[4][5][8]

  • Sample Collection: The cell culture medium is collected after a defined incubation period (e.g., 1-3 hours).[2][4][5][8]

  • Quantification: The concentrations of FFA and glycerol in the medium are measured using commercially available kits.[8]

  • Data Analysis: The dose-dependent inhibition of FFA and glycerol release is used to determine the IC50 of the compound.

In Vivo Lipolysis Inhibition in Rodents

This protocol assesses the ability of an orally administered inhibitor to reduce systemic markers of lipolysis in fasted animals.

  • Animal Model: Overnight-fasted mice or rats are used.[1]

  • Compound Administration: this compound is formulated as a suspension (e.g., in 0.4% Tween 80 and 0.2% carboxymethylcellulose) and administered via oral gavage.[1]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 15 minutes to 5 hours).[1]

  • Biochemical Analysis: Plasma concentrations of glycerol and free fatty acids are determined using standard biochemical assays.[1]

  • Data Analysis: The percentage reduction in plasma glycerol and FFA levels compared to vehicle-treated animals is calculated to assess the in vivo efficacy of the inhibitor.

Mandatory Visualizations

Adipocyte Lipolysis Signaling Pathway

Lipolysis_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_inhibitors Inhibitors Hormones Catecholamines (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Hormones->Receptor AC Adenylyl Cyclase Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + HSL_inactive HSL (inactive) PKA->HSL_inactive + P HSL_active HSL-P (active) HSL_inactive->HSL_active DG Diacylglycerol HSL_active->DG Hydrolysis ATGL ATGL TG Triglycerides (Lipid Droplet) ATGL->TG Hydrolysis TG->DG FFA Free Fatty Acids TG->FFA MG Monoacylglycerol DG->MG DG->FFA MG->FFA Glycerol Glycerol MG->Glycerol Hi760079 This compound Hi760079->HSL_active Inhibits Atglistatin Atglistatin Atglistatin->ATGL Inhibits

Caption: Hormonal stimulation of adipocyte lipolysis and points of inhibition.

Experimental Workflow for Cellular Lipolysis Assay

Lipolysis_Workflow Start Start: Differentiated Adipocytes Preincubation Pre-incubate with Inhibitor (e.g., this compound) or Vehicle Start->Preincubation Stimulation Stimulate Lipolysis (e.g., with Isoproterenol) Preincubation->Stimulation Incubation Incubate for 1-3 hours Stimulation->Incubation Collection Collect Culture Medium Incubation->Collection Quantification Quantify Free Fatty Acids and Glycerol Collection->Quantification Analysis Data Analysis: Calculate % Inhibition and IC50 Quantification->Analysis

References

Reproducibility of Published Data Using Hi 76-0079: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Hi 76-0079, a selective inhibitor of Hormone-Sensitive Lipase (HSL), with alternative methods for inhibiting lipolysis. The information presented is collated from published research to aid in the design and interpretation of experiments related to lipid metabolism.

Performance Comparison: this compound vs. Atglistatin

This compound is a potent and specific inhibitor of HSL, a key enzyme in the hydrolysis of diacylglycerol.[1][2] In the study of lipolysis, an alternative and often synergistic approach is the inhibition of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the initial breakdown of triglycerides. Atglistatin is a well-characterized inhibitor of ATGL. The following tables summarize the quantitative data on the performance of this compound, both alone and in combination with Atglistatin.

InhibitorTargetIC50Cell/Tissue TypeEffectReference
This compound Hormone-Sensitive Lipase (HSL)0.1 µMHEK293A cells overexpressing LipeInhibition of PNPB Hydrolysis[1]
This compound Hormone-Sensitive Lipase (HSL)100 nMHuman SGBS adipocytes~70% maximal decrease in fatty acid release[3][4]
Atglistatin Adipose Triglyceride Lipase (ATGL)0.7 µME. coli overexpressing ATGLInhibition of ATGL activity
Atglistatin Adipose Triglyceride Lipase (ATGL)1.5 µMHuman SGBS adipocytesDose-dependent decrease of isoproterenol-stimulated fatty acid and glycerol release[3]
Inhibitor CombinationConcentrationCell/Tissue TypeEffect on LipolysisReference
This compound + Atglistatin10 µM this compound3T3-L1 adipocytesSynergistic inhibition of basal and forskolin-activated lipolysis[1]
This compound + Atglistatin10 µM this compoundWild-type mouse white adipose tissue (WAT)Almost complete blocking of basal and forskolin-activated lipolysis[1]
This compound + Atglistatin20 µM this compound + 40 µM AtglistatinWild-type mouse white adipose tissue (WAT) lysates~95% inhibition of triglyceride hydrolase activity[5]
This compound + Atglistatin20 µM this compound + 40 µM AtglistatinPrimary brown adipocytes from UCP1 knockout miceAbolished isoproterenol-induced UCP1-independent leak respiration[6]

Experimental Protocols

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is a synthesized methodology based on common practices for measuring lipolysis in cultured adipocytes.

I. Materials:

  • Differentiated 3T3-L1 adipocytes (grown in 12- or 24-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer supplemented with 5 mM glucose and 2% fatty acid-free BSA

  • Forskolin (or Isoproterenol) stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Atglistatin stock solution (e.g., 20 mM in DMSO)

  • Glycerol and Free Fatty Acid assay kits

  • Phosphate-Buffered Saline (PBS)

II. Procedure:

  • Cell Preparation:

    • Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes.

    • Two hours prior to the experiment, gently wash the cells twice with PBS.

    • Starve the cells by incubating them in KRH buffer (without BSA) for 2 hours.[7]

  • Inhibitor Pre-incubation:

    • Prepare fresh dilutions of this compound and/or Atglistatin in KRH buffer with 2% BSA to the desired final concentrations.

    • Remove the starvation buffer and add the inhibitor-containing KRH buffer to the cells.

    • Pre-incubate the cells with the inhibitors for 1 hour at 37°C.

  • Stimulation of Lipolysis:

    • Add Forskolin (final concentration, e.g., 10 µM) or Isoproterenol (final concentration, e.g., 1 µM) to the wells to stimulate lipolysis. Include vehicle control wells (e.g., DMSO).

    • Incubate for 1-3 hours at 37°C.[8]

  • Sample Collection:

    • After the incubation period, collect the supernatant (culture medium) from each well.

  • Quantification of Glycerol and Free Fatty Acids:

    • Measure the concentration of glycerol and free fatty acids in the collected supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.

  • Data Normalization:

    • After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration.

    • Normalize the glycerol and free fatty acid release to the total protein content in each well.

Visualizing the Lipolytic Pathway and Experimental Workflow

To better understand the mechanism of action of this compound and its interplay with other key enzymes, the following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow.

Lipolysis_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_droplet Lipid Droplet Hormone Hormones (e.g., Catecholamines) Receptor β-Adrenergic Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + ATGL ATGL PKA->ATGL P+ HSL HSL PKA->HSL P+ TG Triglycerides (TG) DG Diacylglycerol (DG) TG->DG Hydrolysis ATGL FFA Free Fatty Acids (FFA) TG->FFA MG Monoacylglycerol (MG) DG->MG Hydrolysis HSL DG->FFA Glycerol Glycerol MG->Glycerol Hydrolysis MGL MG->FFA MGL MGL Atglistatin Atglistatin Atglistatin->ATGL Inhibits Hi760079 This compound Hi760079->HSL Inhibits

Caption: Hormonal stimulation of lipolysis and points of inhibition.

Experimental_Workflow A Differentiate 3T3-L1 Preadipocytes B Wash and Starve Adipocytes A->B C Pre-incubate with This compound and/or Atglistatin B->C D Stimulate Lipolysis (e.g., Forskolin) C->D E Collect Supernatant D->E F Measure Glycerol and Free Fatty Acids E->F G Normalize Data to Total Protein F->G

Caption: Workflow for an in vitro lipolysis assay.

References

Evaluating the Selectivity of Hi 76-0079 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in lipid metabolism, cell signaling, and drug development, the precise inhibition of specific enzymes within complex biological systems is paramount. Hi 76-0079 has emerged as a valuable tool for the selective inhibition of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides. This guide provides an objective comparison of this compound with other HSL inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of HSL Inhibitors

The efficacy and selectivity of small molecule inhibitors are critical determinants of their utility in both basic research and therapeutic development. Here, we compare this compound with other known HSL inhibitors, BAY 59-9435 and HSL-IN-1, based on their reported inhibitory potencies.

InhibitorTargetIC50Other Lipases TestedIC50 (Other Lipases)
This compound Human HSL0.1 µM[1][2]Lipoprotein lipase (LPL), Hepatic lipase (HL), Bile-salt stimulated lipase (BSSL), Pancreatic lipase (PL)>50 µM[3]
BAY 59-9435 Human HSL0.023 µM[4]Adipose triglyceride lipase (ATGL)No significant effect[5]
HSL-IN-1 Human HSL2 nM[6][7]Not specifiedData not available

Summary of Inhibitor Potency and Selectivity:

  • This compound demonstrates potent inhibition of HSL with an IC50 of 0.1 µM.[1][2] Importantly, it exhibits high selectivity, with IC50 values greater than 50 µM for other tested lipases, indicating a selectivity window of at least 500-fold.[3]

  • BAY 59-9435 is a highly potent HSL inhibitor with an IC50 of 0.023 µM.[4] Studies have shown it to be specific for HSL, as it does not inhibit ATGL activity and has no effect on lipolysis in HSL-knockout models.[5]

Signaling Pathways and Experimental Workflows

To understand the context in which this compound and other HSL inhibitors are used, it is essential to visualize the relevant biological pathways and experimental procedures.

Lipolysis_Pathway cluster_adipocyte Adipocyte TG Triglycerides DG Diglycerides TG->DG FA MG Monoglycerides DG->MG FA Glycerol Glycerol MG->Glycerol FA FA Fatty Acids ATGL ATGL ATGL->TG HSL HSL HSL->DG MGL MGL MGL->MG Hi760079 This compound Hi760079->HSL inhibits Atglistatin Atglistatin Atglistatin->ATGL inhibits

Caption: Intracellular lipolysis pathway in adipocytes.

The diagram above illustrates the sequential breakdown of triglycerides into fatty acids and glycerol, a process in which Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) play crucial, sequential roles. This compound specifically blocks the conversion of diglycerides to monoglycerides by inhibiting HSL. This specificity allows researchers to dissect the distinct roles of ATGL and HSL in lipolysis, often in conjunction with an ATGL inhibitor like Atglistatin.[1]

Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Test Compound (e.g., this compound) assay In vitro Lipase Activity Assay (Panel of lipases/esterases) start->assay ic50 Determine IC50 values assay->ic50 selectivity Calculate Selectivity Index ic50->selectivity cells Treat Cells with Compound selectivity->cells Proceed if selective cetsa Cellular Thermal Shift Assay (CETSA) cells->cetsa abpp Competitive Activity-Based Protein Profiling (ABPP) cells->abpp target Confirm Target Engagement cetsa->target off_target Identify Off-Targets abpp->off_target

Caption: Workflow for evaluating inhibitor selectivity.

This workflow outlines a comprehensive strategy for characterizing the selectivity of a lipase inhibitor. It begins with biochemical assays to determine the IC50 values against the primary target and a panel of related enzymes. Promising candidates are then advanced to cell-based assays like the Cellular Thermal Shift Assay (CETSA) and Competitive Activity-Based Protein Profiling (ABPP) to confirm target engagement and identify potential off-targets in a more physiologically relevant environment.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are methodologies for key experiments cited in the evaluation of HSL inhibitor selectivity.

Biochemical Lipase Activity Assay (In Vitro)

This protocol is a generalized method for determining the inhibitory potency of a compound against a specific lipase in a controlled, in vitro setting.

Materials:

  • Purified lipase enzyme (e.g., human HSL)

  • Lipase substrate (e.g., p-nitrophenyl butyrate (PNPB) or a fluorescently labeled triglyceride analogue)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a microplate, add the purified lipase enzyme to the assay buffer.

  • Add the diluted inhibitor solutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the lipase substrate to each well.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.

  • The rate of reaction is calculated from the linear phase of the progress curve.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[8]

Materials:

  • Adherent cells expressing the target protein (e.g., HSL)

  • Cell culture medium and reagents

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Culture cells to an appropriate confluency in multi-well plates.

  • Treat the cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Wash the cells with PBS to remove excess compound.

  • Heat the cells in the plate at a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lyse the cells to release the soluble proteins.

  • Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method such as Western blotting or an immunoassay (e.g., ELISA).

  • Binding of the inhibitor to the target protein will stabilize it against thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This thermal shift confirms target engagement.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling

Competitive ABPP is a chemical proteomics approach used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.[9]

Materials:

  • Cell or tissue lysate

  • Test inhibitor

  • Broad-spectrum activity-based probe (ABP) for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases)

  • SDS-PAGE and in-gel fluorescence scanning equipment or mass spectrometry instrumentation

Procedure:

  • Prepare a proteome sample (e.g., cell or tissue lysate).

  • Pre-incubate the proteome with the test inhibitor at various concentrations or a vehicle control. This allows the inhibitor to bind to its target(s).

  • Add the broad-spectrum ABP to the proteome. The ABP will covalently label the active sites of enzymes that are not occupied by the inhibitor.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled enzymes using an in-gel fluorescence scanner.

  • A decrease in the fluorescent signal for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that enzyme and prevented labeling by the ABP.

  • For a more comprehensive, proteome-wide analysis, the labeled proteins can be identified and quantified using mass spectrometry. This allows for the assessment of the inhibitor's selectivity across the entire enzyme family present in the sample.

By employing these methodologies, researchers can rigorously evaluate the selectivity of this compound and other inhibitors, ensuring the generation of reliable and interpretable data in their studies of complex biological systems.

References

Safety Operating Guide

Proper Disposal Procedures for Hi 76-0079: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Hi 76-0079, a specific, small-molecule inhibitor of hormone-sensitive lipase (HSL).

This compound, also known as NNC0076-0079, is utilized in research settings to study lipid metabolism.[1][2] Adherence to the following procedures is critical to ensure personnel safety and environmental compliance. The information presented is synthesized from available Safety Data Sheets (SDS) and general laboratory safety guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.

Chemical and Physical Properties
Synonyms NNC0076-0079, 76-0079
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn to prevent exposure.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide.

Experimental Workflow for Disposal:

G This compound Disposal Workflow A Step 1: Decontamination of Labware B Step 2: Segregation of Waste A->B Contaminated items C Step 3: Waste Collection B->C Solid vs. Liquid Waste D Step 4: Labeling and Storage C->D In approved containers E Step 5: Final Disposal D->E By authorized personnel

Caption: A logical workflow for the safe disposal of this compound.

Detailed Steps:

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated.

    • Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinse solvent as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Segregation of Waste:

    • Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels), should be collected as solid chemical waste.

    • Liquid Waste: Solutions containing this compound and the initial solvent rinses from decontamination should be collected as liquid chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Use only approved, properly sealed, and compatible waste containers provided by your institution's EHS department.

    • Do not overfill waste containers. Leave adequate headspace to prevent spills.

  • Labeling and Storage:

    • Clearly label all waste containers with the full chemical name ("this compound" or "morpholin-4-yl-carbamic acid 4-chloro-phenyl ester"), concentration, and the appropriate hazard warnings.

    • Store the waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

Spill Response Protocol
Small Spills (Solid) Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a damp cloth, and collect the cloth as hazardous waste.
Small Spills (Liquid) Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material in a sealed container for disposal.
Large Spills Evacuate the area and contact your institution's EHS or emergency response team immediately.
Personal Exposure In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

By adhering to these guidelines, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information.

References

Essential Safety and Operational Protocols for Handling Hi 76-0079

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Hi 76-0079, a specific, small molecule inhibitor of hormone-sensitive lipase (HSL). Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. These recommendations are based on the potential hazards associated with the compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves.
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Respiratory Protection Suitable RespiratorTo be used when handling the compound as a powder or if aerosolization is possible.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

ProcedureGuideline
Safe Handling Avoid inhalation of dust and contact with eyes and skin.[1] Ensure adequate ventilation in the work area.[1]
Storage Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1]

Accidental Exposure and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water, while holding eyelids open. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spillage and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

ActionProcedure
Spill Containment Use appropriate personal protective equipment.[1] For solutions, absorb with an inert material. For powder, carefully sweep up to avoid dust formation.
Disposal Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare work area in a ventilated hood A->B C Weigh this compound powder B->C D Dissolve in appropriate solvent C->D E Decontaminate work surfaces D->E F Dispose of waste and used PPE E->F G Remove and properly store PPE F->G

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.